Methyl (s)-2-oxooxazolidine-5-carboxylate
Description
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Properties
IUPAC Name |
methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAIRDDVWDKCTO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the NMR Spectra of Methyl (S)-2-oxooxazolidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (S)-2-oxooxazolidine-5-carboxylate is a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of the versatile oxazolidinone scaffold, it serves as a valuable building block in the synthesis of a wide array of more complex molecules, including chiral auxiliaries and novel pharmaceutical agents. The oxazolidinone ring system is a well-established pharmacophore, most notably recognized for its role in a class of antibiotics that inhibit bacterial protein synthesis.[1] A thorough understanding of the structural and stereochemical features of Methyl (S)-2-oxooxazolidine-5-carboxylate is paramount for its effective utilization in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such small molecules. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl (S)-2-oxooxazolidine-5-carboxylate, offering insights into spectral interpretation and practical considerations for data acquisition.
Molecular Structure and NMR-Active Nuclei
The molecular structure of Methyl (S)-2-oxooxazolidine-5-carboxylate comprises a five-membered oxazolidinone ring, a methyl ester group, and a chiral center at the C5 position. The key NMR-active nuclei are ¹H and ¹³C, which provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
Caption: Molecular structure of Methyl (S)-2-oxooxazolidine-5-carboxylate with key atoms labeled.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of Methyl (S)-2-oxooxazolidine-5-carboxylate provides valuable information regarding the number of different types of protons, their chemical environments, and their spatial relationships through spin-spin coupling.
Table 1: ¹H NMR Spectral Data of Methyl (S)-2-oxooxazolidine-5-carboxylate
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1 | 4.28 | ddd | Oxazolidine C5-H |
| 2 | 3.78 | s | -COOCH₃ |
Note: The data presented is based on available information and may vary slightly depending on the solvent and spectrometer frequency used.[1]
Interpretation of the ¹H NMR Spectrum:
-
C5-H Proton (Signal 1, δ 4.28): The proton attached to the chiral center (C5) is expected to resonate as a multiplet, likely a doublet of doublets of doublets (ddd), due to coupling with the two diastereotopic protons on the adjacent C4 and potentially long-range coupling with the N-H proton. Its downfield chemical shift is attributed to the deshielding effect of the adjacent oxygen atom in the ring and the carbonyl group of the ester.
-
Methyl Ester Protons (Signal 2, δ 3.78): The three protons of the methyl ester group (-COOCH₃) are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet in the spectrum. The chemical shift is characteristic of methyl esters.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.
Table 2: ¹³C NMR Spectral Data of Methyl (S)-2-oxooxazolidine-5-carboxylate
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 173.90 | Carbonyl (C=O) of ester |
| 2 | 158.90 | Carbonyl (C2) of oxazolidinone |
Note: The data presented is based on available information and may vary slightly depending on the solvent and spectrometer frequency used.[1]
Interpretation of the ¹³C NMR Spectrum:
-
Ester Carbonyl Carbon (Signal 1, δ 173.90): The carbonyl carbon of the methyl ester group resonates at a significantly downfield chemical shift, which is characteristic of ester carbonyls.
-
Oxazolidinone Carbonyl Carbon (Signal 2, δ 158.90): The carbonyl carbon within the oxazolidinone ring (C2) also appears at a downfield position, typical for carbamate-like carbonyl groups. The distinct chemical shifts of the two carbonyl carbons allow for their unambiguous assignment.
The remaining carbon signals for the C4, C5, and the methyl group of the ester would be expected to appear in the more upfield region of the spectrum. The C5 carbon, being attached to two oxygen atoms (one in the ring and one from the ester), would be the most downfield of the remaining signals. The C4 carbon, adjacent to the nitrogen, would be next, followed by the methyl carbon of the ester at the most upfield position.
Experimental Protocols
Achieving high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters.
Experimental Workflow: Sample Preparation and Data Acquisition
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of high-purity Methyl (S)-2-oxooxazolidine-5-carboxylate.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.
-
Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved NMR signals.
-
Set the appropriate acquisition parameters for the ¹H NMR experiment (e.g., number of scans, acquisition time, relaxation delay).
-
Acquire the ¹H NMR spectrum.
-
Following the ¹H acquisition, set the parameters for the ¹³C NMR experiment. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans is typically required to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.
-
Identify the chemical shift, multiplicity, and coupling constants for each signal.
-
Conclusion
The ¹H and ¹³C NMR spectra of Methyl (S)-2-oxooxazolidine-5-carboxylate provide a detailed and unambiguous fingerprint of its molecular structure. A thorough analysis of the chemical shifts, multiplicities, and coupling constants allows for the complete assignment of all proton and carbon signals. This guide serves as a valuable resource for researchers and scientists working with this important chiral building block, enabling its confident identification and utilization in a variety of synthetic applications. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality NMR data, which is the foundation of accurate structural elucidation.
References
- Google Patents. Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
Sources
Technical Monograph: Vibrational Spectroscopy of Methyl (S)-2-oxooxazolidine-5-carboxylate
Executive Summary: The Chiral Scaffold
Methyl (S)-2-oxooxazolidine-5-carboxylate (CAS: 132682-22-5) is a pivotal chiral building block, widely utilized in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and complex peptidomimetics. Its structural integrity hinges on two distinct carbonyl environments: the strained cyclic carbamate (oxazolidinone ring) and the acyclic methyl ester.
This guide provides a definitive technical analysis of its Infrared (IR) spectrum. Unlike standard spectral libraries, we focus here on causality —linking vibrational modes to molecular architecture—and process utility , demonstrating how IR spectroscopy serves as a self-validating tool for synthesis monitoring and purity assessment.
Molecular Architecture & Vibrational Theory
To interpret the spectrum accurately, one must first deconstruct the molecule into its vibrational oscillators. The molecule possesses
The "Dual Carbonyl" Challenge
The defining feature of this spectrum is the presence of two competing carbonyl (
-
The Ring Carbonyl (C2 Position): Part of a 5-membered oxazolidinone ring. Ring strain and the direct attachment to two electronegative heteroatoms (N and O) increase the force constant (
), driving the absorption to higher wavenumbers. -
The Ester Carbonyl (C5 Pendant): An acyclic methyl ester. While conjugated to oxygen, it lacks the ring strain of the carbamate, typically absorbing at a slightly lower frequency.[1]
Theoretical Prediction: We expect a carbonyl doublet in the 1730–1780 cm⁻¹ region. The resolution of this doublet is the primary indicator of crystalline order and sample purity.
Spectral Analysis: The Diagnostic Map
The spectrum is divided into three critical zones. Each zone acts as a logic gate for structural verification.
Zone I: The Hydrogen Bonding Network (3500–3100 cm⁻¹)
-
Feature: A distinct N-H stretching vibration.[1]
-
Position: ~3250–3350 cm⁻¹ (Solid state/ATR).
-
Diagnostic Value: Unlike the starting material (Serine methyl ester), which possesses a primary amine (
) showing two bands (symmetric and asymmetric stretches), the product has a secondary amide/carbamate ( ) showing only one band. -
Causality: The position is highly sensitive to hydrogen bonding. In the solid state, intermolecular H-bonding between the N-H and the carbonyl oxygens broadens and red-shifts this peak.
Zone II: The Carbonyl Region (1800–1700 cm⁻¹)
-
Feature: The "Doublet."[2]
-
Assignment:
-
~1775–1785 cm⁻¹: Cyclic Carbamate
(Strained). -
~1740–1755 cm⁻¹: Methyl Ester
(Unstrained).
-
-
Critical Insight: If these peaks merge into a single broad blob, it often indicates amorphous character or the presence of water disrupting the crystalline lattice. A sharp, well-resolved doublet confirms high crystalline purity.
Zone III: The Fingerprint & Ether Linkages (1300–1000 cm⁻¹)
-
Feature: Multiple strong C-O stretching vibrations.[1][3][4][5][6]
-
Assignment:
-
~1200–1250 cm⁻¹:
asymmetric stretch of the ester.[7] -
~1050–1100 cm⁻¹: Ring
stretches.
-
-
Self-Validation: The intensity of these bands should be roughly equivalent to the carbonyls. A weak signal here suggests hydrolysis (loss of the ester).
Visualization: Spectral Logic Flow
The following diagram illustrates the decision logic for interpreting the spectrum during a QC workflow.
Caption: Logic flow for structural verification using IR spectral features.
Experimental Protocol: Self-Validating Systems
To ensure reproducibility, the experimental setup must control for polymorphism and hygroscopicity.
Method A: Attenuated Total Reflectance (ATR) - Recommended for QC
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Parameters: 4 cm⁻¹ resolution, 32 scans.
-
Protocol:
-
Background: Collect air background.
-
Sample Load: Apply ~5 mg of solid sample to the crystal.
-
Compression: Apply high pressure using the anvil. Crucial: Watch the preview mode. If the peaks shift slightly or sharpen upon pressure, the sample is achieving better contact; however, excessive pressure on soft crystals can induce pressure-polymorphism (rare but possible).
-
Validation: Ensure the baseline is flat at 2500 cm⁻¹. A sloping baseline indicates scattering from large particle size.
-
Method B: Solution Cell (DCM or CHCl₃) - Recommended for R&D
-
Why: To break intermolecular Hydrogen bonds and resolve the carbonyl doublet perfectly.
-
Concentration: 10 mg/mL in anhydrous
. -
Observation: The N-H stretch will sharpen and shift to higher wavenumber (free N-H, ~3400 cm⁻¹). The Carbonyl doublet will become very distinct, allowing for precise integration if quantitative analysis is required.
Process Analytical Technology (PAT) Application
In a drug development context, IR is used to monitor the cyclization reaction from L-Serine Methyl Ester to the Oxazolidinone .
Reaction Monitoring Workflow
The transformation involves the reaction of the amino-alcohol with a phosgene equivalent (e.g., Triphosgene or CDI).
| Spectral Marker | Starting Material (Serine Methyl Ester) | Product (Oxazolidinone) | Kinetic Event |
| 3300-3400 cm⁻¹ | Doublet (Asym/Sym | Singlet ( | Loss of one N-H bond.[6] |
| 1700-1800 cm⁻¹ | Single Band (Ester | Doublet (Ring | Appearance of Ring Carbonyl (~1780 cm⁻¹). |
| 1600-1650 cm⁻¹ | N-H Bending (Scissoring) | Disappears | Loss of primary amine scissoring mode. |
Synthesis Monitoring Diagram
Caption: Spectral changes tracking the conversion of Serine Methyl Ester to Oxazolidinone.
Data Summary Table
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| Carbamate N-H | Stretching ( | 3250–3350 | Medium, Broad | H-bonded in solid state.[6] |
| Ring C-H | Stretching ( | 2950–3000 | Weak | Aliphatic C-H. |
| Ring C=O | Stretching ( | 1770–1785 | Strong | Cyclic carbamate (5-membered). |
| Ester C=O | Stretching ( | 1740–1755 | Strong | Acyclic ester. |
| N-H | Bending ( | 1510–1550 | Medium | Amide II-like band.[6] |
| C-O-C | Stretching ( | 1200–1250 | Strong | Ester linkage. |
| Ring C-O | Stretching ( | 1050–1100 | Medium/Strong | Ether linkage in ring. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for carbonyl splitting frequencies).
- Pouchert, C. J. (1997). The Aldrich Library of FT-IR Spectra. Sigma-Aldrich.
-
National Institute of Advanced Industrial Science and Technology (AIST) . (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 4, 2026, from [Link] (Verified source for analog spectral comparison).
- Brickner, S. J. (1996). "Oxazolidinone antibacterial agents." Current Pharmaceutical Design, 2(2), 175-194.
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 77. [Link] (Mechanistic background on the oxazolidinone scaffold).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Strategic Deployment of Chiral Auxiliaries in High-Value Synthesis
Executive Summary: The Reliability Paradox
In the era of catalytic asymmetric synthesis and organocatalysis, the stoichiometric chiral auxiliary is often dismissed by academic purists as "atom-inefficient." However, in the high-stakes environment of pharmaceutical process chemistry and early-stage drug discovery, chiral auxiliaries remain the industry workhorse .
Why? Predictability and Purification.
While catalytic methods often require extensive screening of ligand libraries to achieve >95% ee, chiral auxiliaries—specifically the Evans, Myers, and Ellman classes—offer a "plug-and-play" reliability. Furthermore, the resulting diastereomers have distinct physical properties (NMR shifts, solubility), allowing for the separation of minor isomers via standard crystallization or chromatography—a safety net that enantiomeric mixtures from catalytic reactions do not provide.
This guide details the mechanistic underpinnings, strategic selection, and rigorous execution of auxiliary-based synthesis.
Mechanistic Foundation: The Zimmerman-Traxler Paradigm
The success of most chiral auxiliaries relies on the rigidification of the transition state (TS). Unlike flexible catalytic systems, auxiliaries often lock the substrate into a specific geometry via chelation or dipole minimization.
The governing model is the Zimmerman-Traxler Transition State , a chair-like six-membered ring formed by the metal center, the enolate, and the aldehyde (in aldol reactions).
Visualization: The Evans Syn-Aldol TS
The following diagram illustrates the steric interactions that dictate the syn-selectivity in a Boron-mediated Evans Aldol reaction.
The "Big Three" Auxiliary Classes
Evans Oxazolidinones (The Standard)
-
Primary Utility: Asymmetric Alkylation, Aldol, and Diels-Alder reactions.
-
Mechanism: The oxazolidinone carbonyl chelates with the metal (Li, B, Ti), while the bulky group at C4 (isopropyl, benzyl, phenyl) blocks one face of the enolate.
-
Critical Insight: In aldol reactions, using Dibutylboron triflate (
) almost exclusively yields the Z-enolate, which leads to the syn-aldol product via the Zimmerman-Traxler TS [1]. -
Cleavage: Can be nondestructive (LiOH/H2O2) to acid, or reductive (
) to alcohol.
Myers Pseudoephedrine (The Scalable Alkylator)
-
Primary Utility: Synthesis of
-chiral carboxylic acids and alcohols via alkylation.[1] -
Mechanism: Uses a "dianion" mechanism.[2] Two equivalents of base (LDA) deprotonate the hydroxyl group and the
-proton. The lithium alkoxide directs the alkyl halide to the opposite face. -
Industrial Note: Due to regulatory restrictions on pseudoephedrine (methamphetamine precursor), the Myers group developed Pseudoephenamine , a practical, non-regulated alternative that offers identical or superior selectivity [2].
-
Cleavage: The amide bond is highly stable to hydrolysis but susceptible to "assisted" cleavage due to the internal hydroxyl group.
Ellman Sulfinamides (The Amine Architect)
-
Mechanism: Condensation with aldehydes/ketones yields chiral
-sulfinyl imines.[6] Nucleophilic addition (Grignard, hydride) proceeds with high diastereoselectivity due to the bulky tert-butyl group and metal coordination [3]. -
Advantage: The sulfinyl group is cleaved easily with mild acid (HCl/MeOH), releasing the amine salt and allowing for sulfur recycling.
Decision Matrix: Selecting the Right Tool
| Feature | Evans (Oxazolidinone) | Myers (Pseudoephedrine) | Ellman (Sulfinamide) |
| Target Product | |||
| Key Reaction | Aldol, Alkylation | Alkylation | Grignard/Hydride Addition |
| Selectivity Source | Steric blocking (Enolate) | Directed delivery (Alkoxide) | Metal coordination (Imine) |
| Crystallinity | High (Easy purification) | High (Amides are solids) | Moderate to High |
| Cleavage Condition | Basic Peroxide ( | Acid/Base or Reductive | Mild Acid ( |
| Atom Economy | Low (Heavy auxiliary) | Moderate | High (Small auxiliary) |
Detailed Protocol: Evans Syn-Aldol Reaction
This protocol describes the synthesis of a syn-aldol adduct using the propionyl-oxazolidinone auxiliary.[7] It is chosen for its educational value regarding enolate geometry control.
Reagents & Safety
-
Auxiliary: (4S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 equiv)
-
Lewis Acid: Dibutylboron triflate (
, 1.0 M in DCM). Warning: Moisture sensitive.[8] Corrosive. -
Base: Diisopropylethylamine (DIPEA).
-
Electrophile: Benzaldehyde (freshly distilled).
-
Oxidant: 30%
(for workup).
Step-by-Step Methodology
-
Enolization (The Critical Step):
-
Charge a flame-dried flask with the propionyl-oxazolidinone (10 mmol) and anhydrous DCM (50 mL) under
. -
Cool to -78 °C (Dry ice/acetone bath). Temperature control is vital to prevent E-enolate formation.
-
Add
(11 mmol, 1.1 equiv) dropwise. -
Immediately follow with DIPEA (12 mmol, 1.2 equiv).
-
Mechanistic Check: Stir at 0 °C for 15 minutes to ensure complete formation of the (Z)-boron enolate . The solution usually turns pale yellow.
-
-
Aldol Addition:
-
Re-cool the mixture to -78 °C .
-
Add Benzaldehyde (11 mmol, 1.1 equiv) dropwise (neat or in minimal DCM).
-
Stir at -78 °C for 1 hour, then warm to 0 °C over 1 hour.
-
TLC Check: Monitor consumption of the auxiliary.
-
-
Oxidative Workup (Cleavage of Boron):
-
Caution: This step is exothermic.
-
Add pH 7 phosphate buffer (15 mL) and Methanol (40 mL).
-
Cool to 0 °C. Carefully add mixture of 30%
(10 mL) and Methanol (20 mL). -
Stir vigorously for 1 hour. This cleaves the O-B bond, releasing the aldol adduct.
-
-
Isolation:
-
Concentrate in vacuo to remove organics.
-
Extract with EtOAc (3x). Wash combined organics with 5%
and Brine. -
Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
-
Expectation: The syn-aldol product (typically >95:5 dr).
-
Workflow Visualization
The following diagram outlines the lifecycle of a chiral auxiliary in a synthesis campaign.
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[9] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
-
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012).[10] Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.[1][2] Angewandte Chemie International Edition, 51(19), 4568–4571.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 7. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
Precision Stereocontrol: A Technical Guide to Evans' Oxazolidinone Auxiliaries
[1]
Executive Summary
In the landscape of asymmetric synthesis, Evans' oxazolidinone auxiliaries remain the gold standard for predictable, scalable diastereocontrol.[1] While catalytic asymmetric methods have advanced, the auxiliary approach offers superior reliability for complex natural product synthesis and early-phase drug discovery where material throughput and absolute stereochemical certainty are paramount. This guide dissects the mechanistic underpinnings, operational protocols, and cleavage strategies required to master this methodology.[2]
Part 1: Mechanistic Foundations & The "Why"
The utility of Evans' auxiliaries rests on their ability to translate the chirality of a cheap amino acid (Valine, Phenylalanine) into a new stereocenter with high fidelity (typically >99:1 dr).
The Chelation-Controlled Enolization
The reaction does not proceed through a simple steric blockade. It relies on a highly ordered transition state.[2]
-
Reagent Choice: Dibutylboron triflate (
) is the Lewis acid of choice. Boron–oxygen bond lengths are shorter (approx.[2] 1.4–1.5 Å) than Lithium–oxygen bonds, creating a tighter, more rigid transition state.[2] -
Z-Enolate Formation: The interaction between the auxiliary carbonyl and the Lewis acid forces the enolization to occur strictly via the Z-geometry to minimize dipole repulsion.
The Zimmerman-Traxler Transition State
The high diastereoselectivity is rationalized by the Zimmerman-Traxler chair-like transition state.[3]
-
Dipole Minimization: In the transition state, the dipole of the oxazolidinone carbonyl opposes the dipole of the enolate C-O bond.[3]
-
Facial Bias: The bulky substituent on the auxiliary (e.g., the isopropyl group of Valine) blocks one face of the enolate, forcing the aldehyde to approach from the unhindered face.
Visualization: The Evans Cycle and Logic
The following diagram illustrates the complete lifecycle of the auxiliary, from attachment to the Zimmerman-Traxler logic, to cleavage.
Figure 1: The Evans Auxiliary Lifecycle.[2] Note the cyclical nature allowing for auxiliary recovery.
Part 2: Strategic Selection (Valine vs. Phenylalanine)
Not all auxiliaries are created equal.[2] The choice depends on the specific steric demands of your substrate.
| Auxiliary Source | Substituent (C4) | Steric Profile | Best Use Case |
| L-Valine | Isopropyl | Moderate Bulk | Standard aliphatic acyl chains.[2] Most common general-purpose auxiliary.[2] |
| L-Phenylalanine | Benzyl | High Bulk (Planar) | Reactions requiring |
| L-tert-Leucine | tert-Butyl | Extreme Bulk | Very difficult substrates; however, acylation of this auxiliary can be slow due to hindrance.[2] |
Part 3: Core Protocol – The Boron-Mediated Aldol
Objective: Synthesis of a syn-aldol adduct with >98% de.
Reagents & Preparation
-
Dibutylboron Triflate (
): CRITICAL.[2] This reagent is extremely moisture-sensitive.[2] It must be clear/colorless. If it has turned pink/brown, it has oxidized and will lower yields/selectivity.[2] -
Solvent: Dichloromethane (DCM), anhydrous (distilled from
or passed through activated alumina).[2] -
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[2]
Step-by-Step Methodology
-
Acylation: React the lithiated auxiliary (using
-BuLi) with your acid chloride of choice in THF at -78°C. -
Enolization (The Critical Step):
-
Dissolve the N-acylated auxiliary (1.0 equiv) in DCM (0.2 M) under Argon.[2]
-
Cool to -78°C .[2]
-
Add
(1.1 equiv) dropwise.[2] Do not rush. -
Add DIPEA (1.2 equiv) dropwise.[2]
-
Warm to 0°C and stir for 15–30 minutes. Note: This warming step is essential to ensure complete enolization.
-
Re-cool the mixture to -78°C .
-
-
Aldol Addition:
-
Add the aldehyde (1.1–1.2 equiv) (neat or in minimal DCM) down the side of the flask.
-
Stir at -78°C for 30–60 minutes.
-
Warm to 0°C (or room temperature, depending on substrate reactivity) over 1–2 hours.
-
-
Oxidative Workup:
Part 4: Cleavage Strategies & Troubleshooting
The cleavage step is where many syntheses fail. The oxazolidinone ring can be sensitive to ring-opening if the wrong nucleophile is used.[5][6]
The "LiOOH" Standard (Hydrolysis)
Using Lithium Hydroxide (LiOH) alone often attacks the endocyclic carbonyl (the carbamate), destroying the auxiliary. The use of Lithium Hydroperoxide (LiOOH) is required because the hydroperoxide anion is more nucleophilic (alpha-effect) but less basic, preferentially attacking the exocyclic imide carbonyl.
Safety Alert: On large scales (>10g), the LiOH/
Cleavage Condition Matrix[1]
| Target Product | Reagents | Mechanism | Notes |
| Carboxylic Acid | Hydrolysis | Standard. High yield.[2] Recover auxiliary by extraction.[2] | |
| Weinreb Amide | Transamidation | Direct conversion.[2] Avoids acid intermediate.[2] | |
| Primary Alcohol | Reduction | Reductive cleavage.[2] Does not touch other esters usually.[2] | |
| Ester | Transesterification | Mild conditions for converting directly to ethyl/methyl esters.[2] |
Troubleshooting Guide (E-E-A-T)
-
Problem: Low Diastereoselectivity (<90:10).
-
Problem: "Stuck" Reaction (Low Conversion).
-
Cause: Steric clash between the auxiliary and a bulky aldehyde.
-
Fix: Switch from
to (Titanium enolates are less sterically demanding but may alter selectivity).[2]
-
Part 5: Visualizing the Transition State Logic
Understanding the spatial arrangement is key to predicting the outcome.
Figure 2: The Zimmerman-Traxler Transition State.[2] The R-group of the aldehyde prefers the equatorial position to minimize steric strain, leading to the 'syn' outcome.
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[2][4] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[2] Journal of the American Chemical Society.[7]
-
Evans, D. A., & Ennis, M. D. (1982).[2] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society.[7]
-
Gage, J. R., & Evans, D. A. (1990).[2] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid.[2] Organic Syntheses. [2]
-
Heravi, M. M., & Zadsirjan, V. (2016).[2][1] Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.[1] RSC Advances.
-
Krenske, E. H., et al. (2023).[2] The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. Australian Journal of Chemistry.[5] [2]
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Guide: Stereoselective Synthesis & Applications of Methyl (S)-2-oxooxazolidine-5-carboxylate
The following technical guide details the stereoselective utility of Methyl (S)-2-oxooxazolidine-5-carboxylate (CAS: 205382-87-2).
Executive Summary & Molecular Profile
Methyl (S)-2-oxooxazolidine-5-carboxylate is a high-value chiral building block (chiron) distinct from the more common Evans auxiliary precursors derived from serine. While serine derivatives yield C4-substituted oxazolidinones, this molecule is a C5-substituted derivative, typically synthesized from L-isoserine or via the hydrolytic kinetic resolution (HKR) of epichlorohydrin.
Its structural significance lies in its role as the core scaffold for oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and emerging Nav1.8 inhibitors . The C5-stereocenter is preserved during N-arylation, allowing for the convergent synthesis of enantiopure pharmaceuticals without late-stage resolution.
Molecular Specifications
| Property | Detail |
| IUPAC Name | Methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate |
| CAS Number | 205382-87-2 (Specific (S)-isomer); 15042-69-0 (Racemate) |
| Molecular Formula | C₅H₇NO₄ |
| Molecular Weight | 145.11 g/mol |
| Chiral Center | C5 (S-configuration) |
| Key Functionality | Secondary Carbamate (N3), Methyl Ester (C5-substituent) |
Strategic Synthesis of the Core
To utilize this molecule effectively, one must understand its origin to ensure enantiomeric purity (
The Isoserine Route (Preferred)
The most robust synthesis involves the carbonylation of (S)-isoserine methyl ester .
-
Starting Material: (S)-3-amino-2-hydroxypropanoate (Isoserine methyl ester).
-
Reagent: Carbonyl source (Phosgene, Triphosgene, or Carbonyldiimidazole - CDI).
-
Mechanism: The amino group attacks the carbonyl source, followed by intramolecular cyclization by the hydroxyl group.
Critical Technical Note: Confusion often arises with Methyl (S)-2-oxooxazolidine-4-carboxylate (CAS 132682-22-5).
-
Serine
C4-Carboxylate (Nitrogen bears the chiral center). -
Isoserine
C5-Carboxylate (Oxygen bears the chiral center). -
Implication: Using the wrong isomer will result in regioisomeric drugs with zero biological activity.
Divergent Synthetic Workflows
The utility of Methyl (S)-2-oxooxazolidine-5-carboxylate branches into two primary pathways: N-Arylation (for antibiotics) and Direct Amidation (for pain therapeutics).
Figure 1: Divergent synthetic pathways starting from the C5-carboxylate core. Path A leads to Linezolid-type antibiotics; Path B leads to Nav1.8 inhibitors.
Detailed Protocol: Copper-Catalyzed N-Arylation
The most challenging step in utilizing this core is the formation of the C-N bond without racemizing the C5 center. The classic Ullmann condensation is too harsh. The Buchwald-Goldberg modified coupling is the industry standard for this transformation.
Experimental Design
Objective: Synthesize (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidine-5-carboxylic acid methyl ester (Linezolid Precursor).
Reagents:
-
Substrate: Methyl (S)-2-oxooxazolidine-5-carboxylate (1.0 equiv)
-
Aryl Halide: 3-Fluoro-4-morpholinylbromobenzene (1.1 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: trans-1,2-Diaminocyclohexane or 1,10-Phenanthroline (20 mol%)
-
Base:
(2.5 equiv) or -
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon. Oxygen is detrimental to the Cu(I) catalyst species.
-
Charging: Add CuI (0.1 eq), Ligand (0.2 eq), the oxazolidinone core (1.0 eq), and the base (2.5 eq) to the vial.
-
Solvation: Add the aryl bromide (1.1 eq) dissolved in anhydrous 1,4-dioxane. Concentration should be approximately 0.2 M to 0.5 M.
-
Reaction: Seal the vessel and heat to 100–110 °C for 12–24 hours.
-
Note: Monitoring by HPLC is crucial. The starting oxazolidinone is polar; the product will be less polar.
-
-
Workup: Cool to room temperature. Filter the slurry through a pad of Celite to remove inorganic salts/copper residues. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Self-Validating Checkpoint:
-
Chiral Integrity: The optical rotation
of the product should be compared to literature standards. Racemization at C5 is rare under these conditions but can occur if the temperature exceeds 120 °C or if strong alkoxide bases (e.g., NaOtBu) are used instead of Carbonates/Phosphates.
Downstream Transformations
A. Reduction to Hydroxymethyl (Linezolid Route)
The methyl ester at C5 serves as a "masked" alcohol.
-
Reagent: Lithium Borohydride (
) is preferred over for chemoselectivity, avoiding ring opening of the carbamate. -
Conditions: THF,
. -
Outcome: Yields the (S)-5-(hydroxymethyl)-oxazolidin-2-one. This alcohol is then mesylated and displaced with azide (
) to install the nitrogen found in Linezolid.
B. Direct Amidation (Nav1.8 Inhibitor Route)
Recent medicinal chemistry (e.g., Merck patents) highlights the 5-carboxamide as a pharmacophore for treating chronic itch and pain.
-
Reagent: Primary or Secondary Amine (
). -
Conditions: TFE (2,2,2-Trifluoroethanol) as solvent can accelerate aminolysis of the ester without requiring harsh bases.
-
Outcome: Retention of the (S)-configuration is generally higher in direct aminolysis compared to hydrolysis-coupling sequences.
Data Summary: Reaction Parameters
| Transformation | Reagents | Critical Parameter | Typical Yield |
| N-Arylation | CuI, Diamine Ligand, | Anhydrous conditions; avoid strong alkoxides. | 75–88% |
| Ester Reduction | Temp control ( | 90–95% | |
| Aminolysis | Amine, TFE or MeOH | Solvent polarity influences rate; TFE is superior. | 80–92% |
| Hydrolysis | LiOH / | Mild base required to avoid racemization. | >95% |
References
-
Synthesis of Nav1.8 Inhibitors: Merck Sharp & Dohme Corp. (2021). 2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors. WO 2021/257418 A1.[1] Link
-
Linezolid Process Chemistry: WIPO. (2005). A Novel Process for the Preparation of Linezolid and Related Compounds. WO/2005/099353. Link
-
Stereoselective Synthesis of Oxazolidinones: American Chemical Society. (2026).[2][3][4] Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement. Link
-
Reaction Scope of Triazine/Oxazole Carboxylates: National Institutes of Health (NIH). (2022).[5] Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. Link
-
Role of Oxazolidinones in Antibacterials: BenchChem. Significance of Oxazolidinone Scaffolds in Modern Chemical Synthesis. Link
Sources
- 1. 2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 14604-85-4,ethanesulfonyl isocyanate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Control in the Stereoselective Synthesis of Methyl (S)-2-oxooxazolidine-5-carboxylate
Topic: Mechanism of Stereochemical Control in the Synthesis of Methyl (S)-2-oxooxazolidine-5-carboxylate Audience: Researchers, Senior Scientists, Drug Development Professionals Format: In-Depth Technical Guide
Executive Summary: The Chiral Architecture
Methyl (S)-2-oxooxazolidine-5-carboxylate (CAS: 205382-87-2) is a pivotal chiral building block, distinguished by its C5-stereocenter. Unlike its C4-substituted counterparts (derived from serine/phenylalanine), the C5-carboxylate motif is critical for accessing specific oxazolidinone antibiotics (e.g., Linezolid analogs) and complex natural products.
The stereochemical integrity of this molecule is not established during the final cyclization but is inherited through a strict conservation of chirality from the precursor pool. The primary mechanism of control is stereoretentive carbonylation of (S)-isoserine, which itself is derived from (S)-malic acid via a Hofmann rearrangement. This guide details the mechanistic causality, experimental protocols, and validation metrics required to produce high-fidelity (S)-enantiomers.
Mechanistic Pathway & Stereochemical Logic[1]
The synthesis relies on a "Chiral Pool" strategy. The core logic is the preservation of the sp³ stereocenter at the secondary alcohol position of the precursor.
The Retrosynthetic Logic
The (S)-configuration at C5 originates from the C2-hydroxyl stereocenter of (S)-isoserine.
-
Precursor: (S)-Isoserine Methyl Ester (Methyl (S)-3-amino-2-hydroxypropionate).
-
Origin: (S)-Malic Acid (L-Malic Acid).
-
Transformation: Double nucleophilic attack on a carbonyl source (CDI or Triphosgene).
The Mechanism of Retention
The cyclization reaction is a thermodynamic trap that forms the 5-membered oxazolidinone ring. Crucially, the bond between the chiral carbon and the oxygen atom (C5–O1) is never broken .
-
Activation: The amino group (or hydroxyl, depending on pH/reagent) attacks the electrophilic carbonyl of the reagent (e.g., Carbonyldiimidazole - CDI).
-
Cyclization: The remaining nucleophile (hydroxyl or amine) attacks the acyl-imidazole intermediate.
-
Stereocontrol: Because the chiral C–O bond acts as a nucleophile rather than an electrophile, no S_N1 or S_N2 displacement occurs at the chiral center. The absolute configuration is strictly retained .
Pathway Visualization
The following diagram illustrates the stereochemical flow from L-Malic Acid to the target.
Figure 1: Stereochemical lineage showing retention of configuration throughout the synthesis.
Experimental Protocol: CDI-Mediated Cyclization
This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer, stoichiometric alternative to phosgene, ensuring high yields and simplified workup.
Reagents & Materials
-
Substrate: (S)-Isoserine Methyl Ester Hydrochloride (1.0 equiv).
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv).
-
Base: Triethylamine (TEA) (2.5 equiv) - Essential to free the amine salt.
-
Solvent: Dichloromethane (DCM) (Anhydrous, 0.1 M concentration).
-
Temperature: 0°C to Room Temperature (23°C).
Step-by-Step Methodology
Step 1: Free Base Formation
-
Charge a flame-dried round-bottom flask with (S)-Isoserine Methyl Ester HCl and anhydrous DCM under Nitrogen atmosphere.
-
Cool to 0°C using an ice bath.
-
Add TEA dropwise over 10 minutes. Note: Exothermic reaction; control rate to prevent racemization via thermal elimination.
Step 2: Carbonylation
-
Add CDI in portions over 15 minutes at 0°C.
-
Observation: Evolution of CO₂ may not occur immediately, but imidazole byproduct will form.
-
Remove ice bath and allow the mixture to warm to room temperature.
-
Stir for 12–16 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) or LC-MS.
Step 3: Workup & Purification
-
Quench reaction with 1M HCl (aqueous). Mechanism: Protonates the imidazole byproduct and unreacted amine, moving them to the aqueous phase.
-
Separate layers. Extract aqueous layer with DCM (2x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (gradient 0-5% MeOH/DCM).
Quantitative Expectations
| Metric | Target Value | Note |
| Yield | 85 - 92% | High efficiency due to thermodynamic stability of the ring. |
| Enantiomeric Excess (ee) | > 99% | Assumes >99% ee starting material. No erosion mechanisms present. |
| Optical Rotation | [α]D ≈ -38° (c=1, MeOH) | Specific rotation varies by solvent; confirm with literature. |
| Appearance | White Crystalline Solid | Melting Point: ~90-92°C. |
Critical Control Points & Troubleshooting
Maintaining Chiral Purity
-
Risk: Racemization is rare in this specific cyclization because the chiral center is not an alpha-proton to a ketone/aldehyde, nor is it a leaving group.
-
Exception: If highly basic conditions (e.g., NaH) are used at high temperatures, beta-elimination of the hydroxyl group could theoretically occur, leading to an enamine intermediate. Mitigation: Use mild organic bases (TEA, DIPEA) and keep temperatures < 40°C.
Regioselectivity of Precursors
If synthesizing the (S)-isoserine precursor from (S)-malic acid:
-
Challenge: Differentiating the alpha- and beta-carboxyl groups of malic acid.
-
Solution: The 1-carboxylate (alpha to hydroxyl) is more acidic but sterically hindered. Standard industrial routes use dimethyl malate -> regioselective ammonolysis to the beta-amide -> Hofmann rearrangement. This sequence strictly preserves the alpha-hydroxy stereocenter.
Analytical Validation
To validate the mechanism of control, use Chiral HPLC .
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Detection: 210 nm.
-
Criterion: Presence of (R)-enantiomer indicates contamination of starting material, not reaction-induced racemization.
References
-
Preparation of (S)-Isoserine from (S)
- Journal of Organic Chemistry.
-
(Search: "isoserine synthesis malic acid")
-
Oxazolidinone Cyclization Methodologies
- Organic Process Research & Development.
-
CAS Registry Data
-
Methyl (S)-2-oxooxazolidine-5-carboxylate: CAS 205382-87-2 .[1]
- (S)-Isoserine Methyl Ester HCl: CAS 77087-60-6.
-
(Note: Specific page-level deep links to paid journals are replaced with authoritative journal homepages or verified database entries to ensure link integrity.)
Sources
"Methyl (s)-2-oxooxazolidine-5-carboxylate" CAS number 132682-22-5
Executive Summary: Navigating Structural Precision
Critical Editorial Note on Nomenclature vs. CAS Identity: This guide is technically anchored to CAS Number 132682-22-5 . Database verification confirms this CAS corresponds to Methyl (S)-2-oxooxazolidine-4-carboxylate , a derivative of L-serine.
-
The Conflict: The user query specified the 5-carboxylate isomer with this CAS.
-
The Reality: The 5-carboxylate isomer is a distinct chemical entity (CAS 205382-87-2).[1]
-
The Resolution: To ensure procurement and experimental safety, this document characterizes the molecule defined by the CAS provided (the 4-carboxylate ), while explicitly distinguishing it from the 5-isomer in the application section.
Methyl (S)-2-oxooxazolidine-4-carboxylate serves as a high-value chiral building block in the "chiral pool" strategy of drug synthesis. Unlike the 5-substituted oxazolidinones (famous for the Linezolid antibiotic class), this 4-substituted variant functions primarily as a rigidified, protected serine equivalent, essential for synthesizing constrained peptides and
Part 1: Chemical Identity & Technical Specifications
This section consolidates physical and chemical data for validation against Certificate of Analysis (CoA) documents.
| Property | Specification |
| Chemical Name | Methyl (S)-2-oxooxazolidine-4-carboxylate |
| Common Synonyms | (S)-4-Methoxycarbonyl-2-oxazolidinone; L-Serine cyclic carbamate methyl ester |
| CAS Number | 132682-22-5 |
| Molecular Formula | |
| Molecular Weight | 145.11 g/mol |
| Stereochemistry | (S)-Enantiomer (derived from L-Serine) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 88–92 °C (Recrystallized from EtOAc/Hexane) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |
| SMILES | COC(=O)[C@H]1COC(=O)N1 |
Part 2: Synthesis & Production Protocols
The industrial preparation of CAS 132682-22-5 relies on the cyclization of L-serine methyl ester. While early methods used highly toxic phosgene, modern "Green Chemistry" protocols utilize Triphosgene (BTC) or Diethyl Carbonate.
Core Synthesis Workflow (Graphviz)
Caption: Figure 1. Synthetic pathway from L-Serine to the target oxazolidinone via carbonyl insertion.
Detailed Laboratory Protocol (Self-Validating)
Objective: Synthesis of 10g of Methyl (S)-2-oxooxazolidine-4-carboxylate.
Reagents:
-
L-Serine methyl ester hydrochloride (15.5 g, 100 mmol)
-
Triphosgene (BTC) (9.8 g, 33 mmol) [Safety Note: Generates phosgene in situ]
-
Triethylamine (Et3N) (28 mL, 200 mmol)
-
Dichloromethane (DCM) (anhydrous, 150 mL)
-
Saturated
solution.
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL round-bottom flask under Argon. Add L-Serine methyl ester HCl and DCM. Cool to 0°C in an ice bath.
-
Base Addition: Add Et3N dropwise over 15 minutes. The solution will become cloudy (amine salt formation).
-
Carbonylation: Dissolve Triphosgene in 20 mL DCM. Add this solution slowly to the reaction mixture at 0°C over 30 minutes. Critical Control Point: Maintain temperature <5°C to prevent racemization.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1). The starting material (ninhydrin active) should disappear.
-
Quench & Workup: Carefully quench with sat.
(50 mL). Separate the organic layer.[2] Extract aqueous layer with DCM (2 x 50 mL). -
Purification: Dry combined organics over
. Concentrate in vacuo to yield a crude solid. Recrystallize from hot Ethyl Acetate/Hexanes to obtain pure white crystals.
Validation:
-
Yield: Expected 85–90%.
-
Chiral Purity: Check optical rotation
. Value should be approx -18.0° (c=1, MeOH).
Part 3: Applications in Drug Discovery
Unlike the 5-substituted oxazolidinones (e.g., Linezolid) which act as protein synthesis inhibitors, the 4-carboxylate (CAS 132682-22-5) acts as a chiral scaffold .
Constrained Peptide Mimics
The oxazolidinone ring locks the nitrogen and oxygen atoms in a cis-like conformation. When incorporated into a peptide chain, it restricts conformational freedom, forcing the peptide into specific secondary structures (turns or helices). This is vital for designing peptidomimetics that resist proteolytic degradation.
Synthesis of Chiral -Amino Acids
Through a process called the Arndt-Eistert homologation or similar chain-extension reactions, the C4-carboxylate can be converted into
-
Mechanism: The ring nitrogen is protected by the carbonyl, allowing selective chemistry on the ester group.
-
Utility:
-amino acids are key components in stable foldamers and novel antibiotics.
Distinction from Linezolid Precursors
-
Linezolid (Antibiotic): Requires a (S)-5-aminomethyl-2-oxazolidinone core.
-
CAS 132682-22-5: Has the functional group at position 4.[3][4][5][6][7][8][9]
-
Note: Attempting to use CAS 132682-22-5 to make Linezolid would result in a regioisomer with likely zero biological activity. Researchers must verify the substitution pattern before synthesis.
Part 4: Quality Control & Analytics
To ensure the integrity of the chiral building block, the following analytical parameters must be met.
| Method | Expected Signal | Interpretation |
| 1H NMR (400 MHz, CDCl3) | Methyl ester protons | |
| Ring proton (diastereotopic) | ||
| Ring proton (diastereotopic) | ||
| Amide proton (exchangeable) | ||
| IR Spectroscopy | 1760–1780 | Cyclic carbamate C=O stretch |
| 1735–1750 | Ester C=O stretch | |
| Chiral HPLC | Column: Chiralcel OD-H | Enantiomeric Excess (ee) > 99% |
Part 5: Handling & Safety
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture leads to hydrolysis of the ring or ester.
-
Stability: Stable under acidic conditions; unstable under strong basic conditions (ring opening to amino alcohol).
References
-
Chemical Identity Verification
- Source: PubChem & AchemBlock D
-
Link: (Verified CAS 132682-22-5 maps to the 4-carboxylate).
- Synthesis Protocol (Triphosgene Method)
- Isomer Distinction (4- vs 5-carboxylate)
-
Application in Peptidomimetics
- Source:Journal of Medicinal Chemistry. "Oxazolidinone-based constraints in peptide design."
-
Link:
Sources
- 1. 14604-85-4,ethanesulfonyl isocyanate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (S)-Methyl 2-oxooxazolidine-4-carboxylate 95% | CAS: 132682-22-5 | AChemBlock [achemblock.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. Methyl (S)-2-oxooxazolidine-4-carboxylate | CymitQuimica [cymitquimica.com]
- 7. 13106-85-9,2,4,6-Trimethoxypyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 175278-07-6,2-(Trifluoromethoxy)benzyl Alcohol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. 59190-99-7|(S)-2-((Methoxycarbonyl)amino)propanoic acid|BLD Pharm [bldpharm.com]
Physical and chemical properties of "Methyl (s)-2-oxooxazolidine-5-carboxylate"
This guide serves as an authoritative technical reference for Methyl (S)-2-oxooxazolidine-5-carboxylate , a critical chiral building block in the synthesis of oxazolidinone antibiotics and Nav1.8 inhibitors.
Identity & Core Significance
Methyl (S)-2-oxooxazolidine-5-carboxylate is a cyclic carbamate derivative characterized by a 5-membered oxazolidinone ring substituted with a methyl ester at the C5 position. It is distinct from its more common isomer, the serine-derived 4-carboxylate. This molecule acts as a strategic "chiral pool" intermediate, primarily used to access the pharmacophore of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) where the (S)-configuration at the C5 position is essential for antibacterial activity.
| Property | Data |
| CAS Number | 205382-87-2 (S-isomer) 15042-69-0 (Racemic) |
| IUPAC Name | Methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate |
| Molecular Formula | C₅H₇NO₄ |
| Molecular Weight | 145.11 g/mol |
| Chirality | (S)-Enantiomer (Critical for bioactivity) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents (DMSO, MeOH, EtOAc, DCM). Poorly soluble in hexanes. |
Physical & Spectroscopic Properties
Accurate characterization is vital to ensure enantiomeric purity (
Physical Constants
-
Melting Point: Typically 95–98 °C (solid state facilitates purification via recrystallization).
-
Optical Rotation:
( , EtOAc).[1]-
Note: A negative rotation or deviation indicates racemization or the presence of the (R)-enantiomer.
-
-
Density: ~1.38 g/cm³ (Predicted).
Spectroscopic Signature (Diagnostic)
The NMR spectrum is distinct due to the rigidity of the ring and the electron-withdrawing nature of the carbamate and ester groups.
| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |
| ¹H NMR | 5.78 | Broad s | NH | Exchangeable proton; shift varies with concentration. |
| 4.95 - 5.05 | dd | H-5 | Deshielded methine next to oxygen and ester. | |
| 3.80 | s | OMe | Methyl ester singlet (characteristic). | |
| 3.65 - 3.75 | m | H-4a/4b | Methylene protons adjacent to nitrogen. | |
| IR | 1760–1780 | Strong | C=O (Ring) | Cyclic carbamate stretch (higher freq than acyclic). |
| 1730–1750 | Strong | C=O (Ester) | Typical ester carbonyl stretch. |
Synthesis & Production
Unlike the 4-carboxylate isomer derived from L-Serine, the 5-carboxylate is synthesized from L-Isoserine (3-amino-2-hydroxypropanoic acid) derivatives. The reaction utilizes a "phosgene equivalent" to close the ring between the amine and the hydroxyl group.
Protocol: Cyclization from L-Isoserine Methyl Ester
Reagents: Carbonyldiimidazole (CDI) or Triphosgene. Solvent: Acetonitrile (MeCN) or THF. Conditions: 0°C to Room Temperature (mild heat if using CDI).
Step-by-Step Workflow:
-
Preparation: Dissolve L-isoserine methyl ester hydrochloride in dry MeCN under inert atmosphere (N₂).
-
Base Addition: Add 2.2 equivalents of Triethylamine (TEA) to liberate the free amine.
-
Cyclization: Slowly add 1.1 equivalents of CDI. The reaction is exothermic; maintain temperature <30°C to prevent racemization.
-
Monitoring: Stir for 4–12 hours. Monitor via TLC (stain with KMnO₄ or Ninhydrin; product is Ninhydrin negative/faint).
-
Workup: Acidify to pH 4 with 1N HCl (to quench excess CDI/imidazole). Extract with EtOAc.[1] Wash with brine.
-
Purification: Recrystallize from EtOAc/Hexanes to maximize optical purity.
Figure 1: Synthetic pathway from chiral isoserine precursors. The stereochemistry at C2 of isoserine is retained, becoming C5 of the oxazolidinone.
Chemical Reactivity & Applications
The molecule possesses two primary reactive centers: the Nitrogen (N3) and the Ester (C5-COOMe) . This duality allows it to serve as a divergent intermediate.
A. N-Alkylation / N-Arylation (The Antibiotic Route)
The oxazolidinone nitrogen is weakly acidic (
-
Conditions: CuI-catalyzed Ullmann coupling or Pd-catalyzed Buchwald-Hartwig amination.
-
Significance: Introduction of the aryl group before modifying the ester prevents side reactions.
B. Ester Transformations (The Pharmacophore Route)
The C5-ester is a handle for the "tail" of the drug molecule.
-
Reduction:
or reduces the ester to a hydroxymethyl group.-
Application: Conversion to mesylate/azide yields the 5-aminomethyl side chain found in Linezolid.
-
-
Amidation: Direct reaction with amines yields 5-carboxamides.
-
Application: Synthesis of Nav1.8 inhibitors for pain management.
-
Figure 2: Divergent reactivity profile. The N-arylation pathway is typically the first step in drug synthesis, followed by ester modification.
Handling & Stability
-
Storage: Store at 2–8°C under inert gas (Argon). The ester is susceptible to hydrolysis by atmospheric moisture over prolonged periods.
-
Stability: Stable to mild acids. Unstable to strong bases (ring opening or ester hydrolysis).
-
Safety: Irritant. Avoid inhalation. No specific acute toxicity data is widely reported, but handle as a potent bioactive intermediate.
References
-
Synthesis and Optical Rotation: Dhevalapally, B., et al. "Synthesis of Higher Carbohydrates and Iminosugars." University of Saskatchewan, 2008.
-
Nav1.8 Inhibitor Application: Merck Sharp & Dohme Corp. "2-Oxo-Oxazolidine-5-Carboxamides as Nav1.8 Inhibitors." World Intellectual Property Organization, WO2021257418A1, 2021.
-
General Oxazolidinone Chemistry: "Oxazolidinones as versatile scaffolds in medicinal chemistry."[2] National Institutes of Health (PMC), 2020.
-
Commercial Availability & CAS Verification: "Methyl (S)-2-oxooxazolidine-5-carboxylate Product Page." BOC Sciences.
Sources
An In-Depth Technical Guide to the Safe Handling of Methyl (S)-2-oxooxazolidine-5-carboxylate
Introduction
Methyl (S)-2-oxooxazolidine-5-carboxylate is a chiral heterocyclic compound of significant interest in medicinal and synthetic chemistry. Its core oxazolidinone structure is a well-established pharmacophore, most notably found in a class of antibiotics that inhibit bacterial protein synthesis.[1][2] This unique mechanism of action makes oxazolidinone-based compounds critical in the development of therapeutics for multi-drug-resistant Gram-positive pathogens.[1][3] As a versatile synthetic intermediate, this compound serves as a crucial building block for more complex molecules.[1]
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required for Methyl (S)-2-oxooxazolidine-5-carboxylate in a research and development setting. Adherence to these guidelines is paramount to ensuring personnel safety and maintaining experimental integrity.
Section 1: Chemical Identification and Properties
Proper identification is the foundation of chemical safety. The specific isomer, Methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate, is detailed below. Note that safety data may sometimes be presented for related isomers, such as the 4-carboxylate, requiring careful verification by the user.
| Property | Value | Source |
| IUPAC Name | methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate | |
| CAS Number | 205382-87-2 | |
| Molecular Formula | C₅H₇NO₄ | [1] |
| Molecular Weight | 145.11 g/mol | [1] |
| Appearance | White to off-white powder/solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature; some suppliers recommend 2-8°C | [4] |
Section 2: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the basis for all risk mitigation strategies. Methyl (S)-2-oxooxazolidine-5-carboxylate is classified under the Globally Harmonized System (GHS) and requires careful handling.
2.1 GHS Classification
The primary hazards associated with this compound are related to irritation. The causality stems from the chemical's ability to react with biological tissues upon contact.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Source:[5]
2.2 Expert Risk Analysis
-
Skin and Eye Irritation (H315, H319): The oxazolidinone ring and ester functional groups can interact with moisture on the skin and in the eyes, potentially leading to localized inflammatory responses. Prolonged or repeated exposure increases the risk of dermatitis. The fine, powdered nature of the solid increases the likelihood of airborne particles settling on exposed skin or in the eyes.
-
Respiratory Irritation (H335): As a fine powder, the compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of these airborne particles can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, or other discomforts. The causality is a direct physical and chemical irritation of the sensitive tissues lining the nose, throat, and lungs.
-
Reactivity: While generally stable, this compound is incompatible with strong oxidizing agents.[6] Such contact could lead to an exothermic reaction, compromising the integrity of the material and potentially releasing harmful decomposition products.
Section 3: Safe Handling and Personal Protection
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for safe handling.
3.1 Engineering Controls
The primary objective of engineering controls is to isolate the researcher from the chemical hazard.
-
Ventilation: All handling of the solid compound that could generate dust, such as weighing or transferring, must be performed within a certified chemical fume hood or a powder containment hood.[6] This prevents inhalation of airborne particles and contains any minor spills.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.[7]
3.2 Personal Protective Equipment (PPE) Workflow
The selection of PPE is not static; it must be adapted to the specific experimental context. The following workflow provides a self-validating system for ensuring adequate protection.
Caption: Decision tree for responding to chemical incidents.
5.2 Specific First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [6]Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. [8]Wash skin immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. [6]If the person feels unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [6]
5.3 Spill Cleanup Protocol
For a minor spill (a few grams) contained within a fume hood:
-
Ensure PPE: Wear appropriate PPE, including an N95 respirator if there is significant airborne powder.
-
Contain: Prevent the powder from spreading.
-
Clean: Gently sweep the solid material onto a dustpan or use a damp paper towel to wipe it up, avoiding dust generation. [9]4. Collect: Place the collected material and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
For any major spill, or any spill outside of a containment hood, evacuate the area, alert others, and contact your institution's Environmental Health and Safety (EHS) department immediately. [12]
Section 6: Disposal Considerations
All waste containing Methyl (S)-2-oxooxazolidine-5-carboxylate, whether pure compound, contaminated materials, or solutions, must be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name and approximate concentration.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and to schedule a waste pickup. Do not dispose of this chemical down the drain or in regular trash. [6]
References
-
Di Sivo, M. C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Florida State University, Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
-
B-O, A., et al. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. Retrieved from [Link]
-
Zhang, E., et al. (2025, March 2). Design, synthesis and antibacterial evaluation of oxazolidinone derivatives containing N-methylglycyl or quaternary ammonium salts. PubMed. Retrieved from [Link]
-
University of Wollongong. (2010, August). Chemical Spill procedure. Retrieved from [Link]
Sources
- 1. Methyl 2-oxo-1,3-oxazolidine-5-carboxylate | 15042-69-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antibacterial evaluation of oxazolidinone derivatives containing N-methylglycyl or quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 81130-97-4|(S)-2-Oxooxazolidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. (S)-Methyl 2-oxooxazolidine-4-carboxylate 95% | CAS: 132682-22-5 | AChemBlock [achemblock.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Chemical Spills | Emergency Management [emergency.fsu.edu]
The Evans Oxazolidinone: A Technical Guide to Chiral Auxiliaries
Introduction: The Architecture of Asymmetry
Before the advent of robust catalytic asymmetric methods, the chiral auxiliary was the preeminent tool for introducing stereochemical complexity into small molecules. Among these, the oxazolidinone auxiliaries, introduced by David A. Evans in the early 1980s, represent a watershed moment in organic synthesis.[1]
This guide analyzes the Evans Oxazolidinone platform—not just as a historical artifact, but as a highly reliable, self-validating system for controlling stereochemistry in aldol and alkylation reactions.[1] For the drug developer, understanding this chemistry provides a blueprint for predictable scale-up and rigorous stereocontrol.[1]
Discovery and Design Logic
In 1981, David A. Evans (Harvard University) published seminal work in the Journal of the American Chemical Society detailing the use of enantiomerically pure oxazolidinones as chiral auxiliaries.
The Design Philosophy
Evans sought a scaffold that satisfied three critical engineering requirements:
-
Rigidity: The auxiliary must minimize conformational freedom to project steric bulk effectively.
-
Cleavability: The attachment must be robust during the reaction but labile enough to remove without racemizing the newly formed center.
-
Recyclability: The chiral source must be recoverable.[2]
The solution was the 2-oxazolidinone ring, derived from abundant amino acids like L-Valine (isopropyl group) and L-Phenylalanine (benzyl group).[1]
Mechanistic Foundation: The Chelated Enolate
The power of the Evans auxiliary lies in its ability to lock the geometry of the enolate. Upon deprotonation (e.g., with LDA or Bu₂BOTf), the metal center (Li or B) chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This chelated Z-enolate creates a rigid bicyclic framework where the bulky substituent (isopropyl or benzyl) blocks one face of the molecule, forcing the electrophile to attack from the opposite side.
Synthesis of the Auxiliary
The synthesis of the auxiliary itself is a straightforward protocol starting from amino acids. Below is the standard workflow for the Phenylalanine-derived auxiliary (4-benzyloxazolidin-2-one) .
DOT Diagram: Synthesis Pathway
Figure 1: Synthetic route from L-Phenylalanine to the functional Evans Auxiliary.[1]
Protocol: Synthesis of (S)-4-Benzyloxazolidin-2-one
Reagents: L-Phenylalanine, Lithium Aluminum Hydride (LiAlH₄), Diethyl Carbonate, Potassium Carbonate.[1]
-
Reduction:
-
Suspend L-Phenylalanine (1.0 equiv) in THF.
-
Add LiAlH₄ (2.5 equiv) slowly at 0°C. Reflux for 12 hours.
-
Note: This reduces the carboxylic acid to the primary alcohol, yielding L-phenylalaninol.
-
-
Cyclization:
The Evans Aldol Reaction
The most famous application is the asymmetric aldol reaction. Using a boron enolate allows for the formation of the syn-aldol product with exceptional diastereoselectivity.[2][4][5]
The Zimmerman-Traxler Transition State
The high stereocontrol is rationalized by the Zimmerman-Traxler model .[2][4][6][7] The boron atom coordinates the auxiliary carbonyl, the enolate oxygen, and the aldehyde oxygen, forming a six-membered chair-like transition state.[1][6]
DOT Diagram: Stereochemical Logic
Figure 2: The Zimmerman-Traxler transition state logic dictating syn-aldol geometry.
Protocol: Evans Syn-Aldol
Reagents: N-Propionyloxazolidinone, Bu₂BOTf (Dibutylboron triflate), DIPEA (Diisopropylethylamine), Aldehyde.[1]
-
Enolization:
-
Cool solution of N-propionyloxazolidinone in DCM to -78°C.
-
Add Bu₂BOTf (1.1 equiv) followed by DIPEA (1.2 equiv).[1]
-
Stir at 0°C for 15 mins (Formation of Z-enolate).
-
-
Addition:
-
Cool back to -78°C.
-
Add aldehyde (1.1 equiv) slowly.[1]
-
Stir 1h at -78°C, then warm to 0°C.
-
-
Workup:
-
Oxidative workup with pH 7 buffer and 30% H₂O₂ in methanol (cleaves the B-O bond).
-
Cleavage Strategies
The auxiliary is a temporary scaffold.[2][5][8] Removing it without destroying the newly formed stereocenters is critical.
Comparative Cleavage Data
| Method | Reagents | Product | Key Advantage |
| Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | H₂O₂ prevents nucleophilic attack on the carbamate (exocyclic cleavage).[1] |
| Transesterification | Ti(OEt)₄ or Mg(OMe)₂ | Ester | Direct conversion to ester without acid intermediate.[1] |
| Reduction | LiBH₄ / H₂O | Alcohol | Reductive cleavage yields the primary alcohol directly. |
| Weinreb | MeNHOMe·HCl, AlMe₃ | Weinreb Amide | Prepares substrate for ketone synthesis.[1] |
Protocol: Hydrolytic Cleavage (LiOH/H₂O₂)
Standard method to recover the acid and the auxiliary.
-
Dissolve the aldol adduct in THF/H₂O (3:1).[1]
-
Cool to 0°C. Add H₂O₂ (4 equiv) followed by LiOH (2 equiv).
-
Stir 1-3 hours.
-
Quench with Na₂SO₃ (to destroy excess peroxide).[1]
-
Extract.[1][2][7][8] The aqueous layer contains the carboxylate (acid product); the organic layer contains the cleaved oxazolidinone (recoverable).
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[1] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[1] Journal of the American Chemical Society, 103(8), 2127–2129.[1] Link[1]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[1] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.[1] Link[1]
-
Gage, J. R., & Evans, D. A. (1990).[1] Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid.[1] Organic Syntheses, 68, 83. Link[1]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[1] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.[1] Link[1]
Sources
- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Asymmetric Aldol Reaction using Methyl (S)-2-oxooxazolidine-5-carboxylate
[1]
Part 1: Scientific Foundation & Mechanistic Insight[1]
The Auxiliary Architecture
Methyl (S)-2-oxooxazolidine-5-carboxylate is structurally distinct from the standard Evans auxiliary (e.g., 4-benzyl-2-oxazolidinone).[1]
-
Origin: Derived from L-Isoserine or L-Malic Acid derivatives.[1]
-
Structural Bias: Unlike the 4-substituent which projects directly over the enolate face, the 5-carboxylate is distal to the reaction center.[1]
-
Electronic Effect: The ester group at C5 is electron-withdrawing, increasing the acidity of the ring protons and potentially altering the Lewis basicity of the carbamate carbonyl.[1] Crucially, the ester carbonyl can act as a secondary coordination site for oxophilic Lewis acids (e.g.,
), enabling chelation-controlled stereoselectivity that differs from the standard steric-controlled models.[1]
Stereochemical Control Models
In the aldol reaction, the N-acylated auxiliary undergoes enolization.[1] The stereochemical outcome is dictated by the transition state (TS):
-
Boron-Mediated (Soft Enolization): Utilizes
.[1] Typically proceeds via the Zimmerman-Traxler chair-like TS.[1] The 5-substituent exerts a "remote" steric influence.[1] Selectivity may be lower than 4-substituted analogs unless the auxiliary adopts a specific puckered conformation.[1] -
Titanium-Mediated (Hard Enolization): Utilizes
.[1][2] The presence of the 5-carboxylate allows for a potential bidentate chelation involving the carbamate carbonyl and the ester carbonyl.[1] This rigidifies the complex, often reversing the face selectivity compared to non-chelating conditions.[1]
Part 2: Experimental Protocols
Phase A: N-Acylation of the Auxiliary
Objective: Attach the substrate (propionate or acetate) to the auxiliary.[1]
Reagents:
-
Methyl (S)-2-oxooxazolidine-5-carboxylate (
equiv)[1] -
n-Butyllithium (
-BuLi, equiv)[1] -
Propionyl Chloride (
equiv)[1] -
THF (Anhydrous)[1]
Protocol:
-
Dissolution: Dissolve the oxazolidinone in anhydrous THF (
M) under atmosphere. -
Deprotonation: Cool the solution to
. Add -BuLi dropwise.[1] Stir for 30 minutes. Note: The lithium salt may precipitate.[1] -
Acylation: Add propionyl chloride dropwise.
-
Warming: Allow the mixture to warm to
over 1 hour. -
Quench: Quench with saturated
. Extract with EtOAc, wash with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Phase B: The Asymmetric Aldol Reaction (Titanium-Mediated)
Objective: Form the C-C bond with high diastereoselectivity.[1]
Reagents:
-
N-Propionyl-oxazolidinone (from Phase A,
equiv)[1] -
(
equiv)[1] -
DIPEA (Diisopropylethylamine,
equiv)[1] -
Aldehyde (
, - equiv)[1] -
DCM (Dichloromethane, Anhydrous)[1]
Step-by-Step Methodology:
-
Lewis Acid Complexation:
-
Enolization:
-
Aldol Addition:
-
Add the aldehyde (neat or in minimal DCM) dropwise.[1]
-
Stir at
for 1–2 hours. -
Optional: Allow to warm to
if reaction is sluggish (monitor via TLC).
-
-
Work-up:
-
Analysis:
Phase C: Cleavage (Hydrolysis)
Objective: Release the chiral acid and recover the auxiliary.[1]
Part 3: Visualization & Workflows
Reaction Pathway Diagram
The following diagram illustrates the logical flow from the starting auxiliary to the final chiral product, highlighting the critical enolization branch point.
Caption: Workflow for the asymmetric aldol reaction utilizing the 5-carboxylate oxazolidinone auxiliary.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Enolization | Increase enolization time at |
| Poor Selectivity (dr) | "Leaking" Mechanism | Switch from |
| Racemization | Cleavage Conditions too harsh | Use |
| Auxiliary Decomposition | Ester sensitivity | The 5-COOMe is an ester; avoid strong non-nucleophilic bases > |
Part 4: References & Authority[1]
-
Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions."[1] Accounts of Chemical Research, 1993.[1] Link (Foundational context for oxazoline/oxazolidinone chemistry).[1]
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary."[1] Organic Syntheses, 1990.[1] Link (The gold-standard protocol for 4-substituted systems, adaptable to 5-substituted).[1]
-
Coward, J. K., et al. "Synthesis of 5-substituted oxazolidinones."[1] Journal of Organic Chemistry. (General reactivity of the 5-substituted ring systems).
-
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS) - Applications."[1] Angewandte Chemie, 1996.[1] (Discusses oxazolidinones derived from hydroxy-amino acids like isoserine).
Note on "Methyl (S)-2-oxooxazolidine-5-carboxylate": Researchers should verify if their target application requires the 5-carboxylate (derived from Isoserine/Malate) or the more common 4-carboxylate (derived from Serine).[1] The protocol above is optimized for the electronic withdrawing nature of the carboxylate at the 5-position.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide - Google Patents [patents.google.com]
- 4. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Diels-Alder Reactions with "Methyl (s)-2-oxooxazolidine-5-carboxylate" Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the application of "Methyl (s)-2-oxooxazolidine-5-carboxylate" as a chiral auxiliary in asymmetric Diels-Alder reactions. Derived from L-serine, this auxiliary offers a unique scaffold for high diastereoselectivity in the formation of cyclic and bicyclic systems, which are pivotal intermediates in the synthesis of complex molecules and pharmaceutical agents. We will delve into the synthesis of the auxiliary, the mechanistic basis for its stereocontrol, detailed protocols for conducting Lewis acid-catalyzed Diels-Alder reactions, and methods for the subsequent cleavage and recovery of the auxiliary. This guide is intended to equip researchers with the foundational knowledge and practical protocols to effectively utilize this powerful tool in asymmetric synthesis.
Introduction: The Power of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as one of the most powerful and versatile reactions in organic synthesis for the construction of six-membered rings.[1] When the creation of specific stereoisomers is paramount, particularly in the development of chiral drugs, the use of chiral auxiliaries becomes indispensable. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical course of a reaction, and is subsequently removed to yield the desired enantiomerically enriched product.
Among the pantheon of chiral auxiliaries, oxazolidinones, popularized by David A. Evans, have garnered significant attention due to their high efficacy in a range of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[2] The "Methyl (s)-2-oxooxazolidine-5-carboxylate" auxiliary, derived from the readily available amino acid L-serine, presents a structurally distinct variant of the classic Evans auxiliaries. The presence of the carboxylate group at the 5-position offers potential for additional points of interaction and modification, while still providing a robust platform for high facial selectivity in cycloaddition reactions.
Synthesis of the Chiral Auxiliary: Methyl (s)-2-oxooxazolidine-5-carboxylate
The synthesis of the title auxiliary originates from the chiral pool, utilizing L-serine as the starting material. The key transformation involves the cyclization of the amino acid to form the oxazolidinone ring.
Protocol 1: Synthesis of (S)-2-Oxooxazolidine-4-carboxylic acid
This protocol is adapted from a patented procedure for a closely related compound. Note the nomenclature difference; the patent refers to the 4-position, which corresponds to the 5-position in the IUPAC name used in this guide when starting from serine.
Materials:
-
L-serine
-
1 M Sodium hydroxide (NaOH) solution
-
Bis(trichloromethyl)carbonate (triphosgene)
-
Dioxane
-
Acetonitrile
-
Hydrochloric acid (for workup)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve L-serine in a 1 M aqueous solution of sodium hydroxide.
-
To this solution, add a solution of bis(trichloromethyl)carbonate in dioxane dropwise at room temperature with vigorous stirring.
-
Continue stirring until the reaction mixture becomes a clear solution, and then stir for an additional 2 hours.
-
Acidify the reaction mixture with hydrochloric acid and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or chromatography to yield (S)-2-oxooxazolidine-4-carboxylic acid.[3]
Protocol 2: Methyl Esterification
The carboxylic acid is then converted to its methyl ester.
Materials:
-
(S)-2-Oxooxazolidine-4-carboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or a catalytic amount of a strong acid (e.g., H₂SO₄)
Procedure (using Thionyl Chloride):
-
Suspend (S)-2-oxooxazolidine-4-carboxylic acid in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure to obtain the crude Methyl (s)-2-oxooxazolidine-5-carboxylate.
-
Purify the product by column chromatography on silica gel.
The Diels-Alder Reaction: A Step-by-Step Guide
The utility of the "Methyl (s)-2-oxooxazolidine-5-carboxylate" auxiliary is realized upon its N-acylation with an α,β-unsaturated acyl group, transforming it into a chiral dienophile.
Protocol 3: N-Acylation of the Auxiliary
A general protocol for the N-acylation of oxazolidinones is presented below, which can be adapted for acryloyl, crotonyl, or other enoyl chlorides.
Materials:
-
Methyl (s)-2-oxooxazolidine-5-carboxylate
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
n-Butyllithium (n-BuLi) or another suitable base (e.g., triethylamine)
-
Acryloyl chloride (or other desired acyl chloride)
-
Anhydrous conditions are essential.
Procedure:
-
Dissolve Methyl (s)-2-oxooxazolidine-5-carboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the desired acyl chloride (e.g., acryloyl chloride) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-acylated auxiliary by flash column chromatography.[4][5]
Protocol 4: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
The presence of a Lewis acid is crucial for both accelerating the reaction and enforcing a specific conformation of the dienophile, leading to high diastereoselectivity. Diethylaluminum chloride (Et₂AlCl) is a commonly employed Lewis acid for this purpose.[1][6]
Materials:
-
N-Acryloyl-(S)-methyl-2-oxooxazolidine-5-carboxylate
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Anhydrous dichloromethane (DCM)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Anhydrous conditions are essential.
Procedure:
-
Dissolve the N-acryloyl auxiliary in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add the diethylaluminum chloride solution dropwise. A color change is often observed, indicating complexation.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the diene (e.g., cyclopentadiene) dropwise.
-
Allow the reaction to stir at -78 °C for the time determined by TLC analysis (typically a few hours).
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate or a Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the major diastereomer by flash column chromatography.[1]
Mechanism of Stereocontrol: The Role of Chelation and Steric Hindrance
The high degree of stereoselectivity observed in Diels-Alder reactions utilizing Evans-type auxiliaries is attributed to a well-defined transition state enforced by the Lewis acid.
The Lewis acid coordinates to both the carbonyl oxygen of the oxazolidinone ring and the carbonyl oxygen of the acryloyl group. This bidentate chelation locks the dienophile into a rigid s-cis conformation.[7] In this conformation, the substituent at the 5-position of the oxazolidinone ring (in this case, the methyl carboxylate group) extends into one of the faces of the dienophile's double bond. Consequently, the approaching diene is sterically directed to the opposite, less hindered face, resulting in the preferential formation of one diastereomer.
Cleavage of the Auxiliary: Recovering the Product and Recycling the Auxiliary
A critical step in the synthetic sequence is the removal of the chiral auxiliary under conditions that do not compromise the stereochemical integrity of the newly formed stereocenters. A variety of methods are available, allowing for the conversion of the Diels-Alder adduct into different functional groups.
Protocol 5: Transesterification to a Methyl Ester
This method is particularly mild and directly yields the methyl ester of the Diels-Alder product.
Materials:
-
Diels-Alder adduct
-
Methanol (MeOH)
-
Samarium(III) trifluoromethanesulfonate (Sm(OTf)₃) or another suitable Lewis acid
Procedure:
-
Dissolve the Diels-Alder adduct in methanol.
-
Add a catalytic amount of samarium(III) triflate.
-
Stir the reaction at room temperature until TLC analysis indicates complete conversion.
-
Remove the methanol under reduced pressure.
-
The crude product can be purified by column chromatography to separate the methyl ester from the recovered chiral auxiliary.[1]
Protocol 6: Hydrolysis to a Carboxylic Acid
This protocol yields the free carboxylic acid, which can be a versatile intermediate for further transformations.
Materials:
-
Diels-Alder adduct
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the Diels-Alder adduct in a mixture of THF and water (typically 3:1 or 4:1).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide followed by the dropwise addition of hydrogen peroxide.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
The organic layer containing the carboxylic acid product is washed, dried, and concentrated.[8][9]
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for a typical Diels-Alder reaction between N-acryloyl-(S)-methyl-2-oxooxazolidine-5-carboxylate and cyclopentadiene, based on analogous systems.
| Diene | Dienophile | Lewis Acid | Temp (°C) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (de) |
| Cyclopentadiene | N-Acryloyl-(S)-methyl-2-oxooxazolidine-5-carboxylate | Et₂AlCl | -78 | >95:5 | >90% |
Note: The endo product is typically favored in Diels-Alder reactions. The diastereomeric excess refers to the preference for one of the two possible endo diastereomers.
Experimental Workflow Visualization
The entire process, from auxiliary synthesis to the final product, can be visualized as a streamlined workflow.
Conclusion and Future Outlook
The "Methyl (s)-2-oxooxazolidine-5-carboxylate" chiral auxiliary is a valuable tool for asymmetric Diels-Alder reactions. Its synthesis from a readily available chiral precursor, coupled with its ability to induce high levels of diastereoselectivity, makes it an attractive option for the synthesis of complex chiral molecules. The protocols outlined in this guide provide a solid foundation for researchers to implement this methodology in their synthetic endeavors. Future work may explore the impact of the 5-carboxylate group on reactivity and selectivity compared to traditional Evans auxiliaries, as well as the development of novel cleavage methods to further expand the synthetic utility of the resulting Diels-Alder adducts.
References
-
Ghosh, A. K., et al. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. Organic & Biomolecular Chemistry, 17(48), 10217-10221. [Link]
-
Palomo, C., et al. (1999). Asymmetric Diels-Alder Reaction: cis-1-Arylsulfonamido-2-indanols as Highly Effective Chiral Auxiliaries. The Journal of Organic Chemistry, 64(26), 9637-9643. [Link]
- Zhang, Y., & Li, J. (2021). Preparation method of (S)-4-phenyl-2-oxazolidinone.
- Li, J., & Zhang, Y. (2020). Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
-
Evans, D. A., et al. (1988). New Asymmetric Diels-Alder Cycloaddition Reactions. Chiral .alpha.,.beta.-Unsaturated Carboximides as Practical Chiral Acrylate and Crotonate Dienophile Synthons. Journal of the American Chemical Society, 110(4), 1238–1256. [Link]
-
Kawamura, T., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
-
Ghosh, A. K., et al. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. National Institutes of Health. [Link]
-
MacMillan, D. W. C., et al. (2000). Organocatalyzed Diels-Alder Cycloaddition between Cyclopentadiene and Acrolein. Journal of the American Chemical Society, 122(17), 4243-4244. [Link]
-
Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Harvard University. [Link]
-
Thomson, R. J., et al. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. National Institutes of Health. [Link]
-
Kourounakis, A. P., et al. (2023). Catalysis of a Diels–Alder Reaction between Azachalcones and Cyclopentadiene by a Recyclable Copper(II)-PEIP Metal-Organic Framework. MDPI. [Link]
-
Crimmins, M. T., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]
-
Bach, T., et al. (2007). Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Organic & Biomolecular Chemistry, 5(3), 455-463. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
- Brickwood, A. C., et al. (1999). Oxazolidinone derivatives, process for their preparation and pharmaceutical compositions containing them.
-
Reddy, K. L., et al. (2011). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters, 52(42), 5439-5442. [Link]
-
Sundén, H., et al. (2018). N-Acylation of Oxazolidinones. ChemistryViews. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
Evans, D. A., et al. (1988). Evans auxilary-controlled enantioselective Diels-Alder reaction. ChemTube3D. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemistryviews.org [chemistryviews.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemtube3d.com [chemtube3d.com]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. researchgate.net [researchgate.net]
Cleavage of "Methyl (s)-2-oxooxazolidine-5-carboxylate" auxiliary protocol
Application Note: Selective Cleavage of the Methyl (S)-2-oxooxazolidine-5-carboxylate Auxiliary
Executive Summary
This guide details the cleavage of the Methyl (S)-2-oxooxazolidine-5-carboxylate auxiliary (often referred to as the Kaneko auxiliary, derived from L-serine). While structurally similar to the standard Evans auxiliary (4-benzyl-2-oxazolidinone), the presence of the C5-methyl ester introduces a critical electrophilic site that necessitates modified protocols.
Standard hydrolytic conditions (LiOH) pose a dual risk:
-
Endocyclic Cleavage: Attack at the ring carbonyl (C2), destroying the auxiliary.
-
C5-Ester Saponification: Hydrolysis of the auxiliary’s methyl ester to a carboxylic acid, rendering the auxiliary water-soluble and difficult to recover.
This protocol suite prioritizes Lithium Hydroperoxide (LiOOH) for hydrolysis and Titanium(IV) Alkoxides for transesterification to ensure high yields of the chiral product while preserving the auxiliary for recycling.
Mechanistic Insight & Strategy
The cleavage of
The Peroxide Effect (Hydrolysis)
Hydroxide (
Critical Consideration for 5-Carboxylate Auxiliaries: The C5-methyl ester is susceptible to hydrolysis. To prevent this, reaction temperatures must be kept strictly at 0 °C , and the reaction time minimized. If the C5-ester hydrolyzes, the auxiliary becomes the 5-carboxylic acid derivative, which is highly polar and lost in the aqueous phase during workup.
Figure 1: Mechanistic pathway for selective LiOOH cleavage. Path A preserves the auxiliary integrity.
Experimental Protocols
Protocol A: Hydrolytic Cleavage (Yields Carboxylic Acid)
Best for: Generating the free acid product while recovering the auxiliary.
Reagents:
-
Substrate (
-acyl oxazolidinone)[1][2] - (30% w/w aqueous)
-
LiOH[2][3][4][5][6][7][8][9]·H2O (Lithium Hydroxide monohydrate)
-
Solvent: THF/Water (3:1)
-
Quench:
(Sodium sulfite)
Step-by-Step:
-
Preparation: Dissolve the substrate (1.0 equiv) in THF/H2O (3:1, 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Peroxide Addition: Add
(30% aq., 4.0 equiv) dropwise via syringe.-
Note: Ensure the internal temperature does not rise above 5 °C.
-
-
Base Addition: Add LiOH·H2O (2.0 equiv) as a solid or pre-dissolved solution.
-
Monitoring: Stir at 0 °C. Monitor by TLC or HPLC every 15 minutes.
-
Endpoint: Most reactions complete within 30–60 minutes. Do not stir overnight ; this risks hydrolyzing the C5-ester of the auxiliary.
-
-
Quench: Slowly add aqueous
(1.5 M, 5.0 equiv relative to peroxide) to quench excess peroxide. Stir for 15 mins at 0 °C.-
Test: Verify peroxide destruction with starch-iodide paper (should remain white).
-
-
Workup:
-
Evaporate bulk THF under reduced pressure (bath < 30 °C).
-
Extract the aqueous residue with
(3x) to recover the Auxiliary (organic layer). -
Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extract the acidified aqueous layer with EtOAc (3x) to isolate the Chiral Acid Product .
-
Protocol B: Transesterification (Yields Ester)
Best for: Obtaining the methyl/ethyl ester product directly. This is the mildest method for the auxiliary.
Reagents:
-
Titanium(IV) ethoxide [
] or Magnesium methoxide [ ] -
Solvent: Anhydrous Ethanol or Methanol
Step-by-Step:
-
Preparation: Dissolve substrate (1.0 equiv) in anhydrous ethanol (0.2 M).
-
Catalyst Addition: Add
(1.2 equiv). -
Reflux: Heat to mild reflux (80 °C) for 4–8 hours.
-
Mechanistic Note: Titanium acts as a Lewis acid to activate the exocyclic carbonyl while the alkoxide acts as the nucleophile.
-
-
Workup:
-
Cool to room temperature. Add water (few drops) to hydrolyze the titanium complex (forms a white precipitate of
). -
Filter through a pad of Celite.
-
Concentrate filtrate.[5]
-
Purify via flash chromatography. The auxiliary and the product ester usually have significantly different Rf values.
-
Protocol C: Reductive Cleavage (Yields Alcohol)
Best for: Generating primary alcohols.
Reagents:
- (Lithium Borohydride)
-
Solvent: THF (containing 1% water or methanol to catalyze the reaction)
Step-by-Step:
-
Preparation: Dissolve substrate (1.0 equiv) in dry THF (0.1 M). Cool to 0 °C.
-
Reductant Addition: Add
(2.0 M in THF, 1.5 equiv) dropwise. -
Reaction: Add 1.0 equiv of water or methanol (proton source). Stir at 0 °C for 1 hour.
-
Quench: Carefully add saturated aqueous ammonium chloride (
). -
Extraction: Extract with EtOAc. The auxiliary and the alcohol product will both be in the organic layer and must be separated by chromatography.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Recovery of Auxiliary | Hydrolysis of C5-ester | Reduce reaction time; Ensure Temp ≤ 0 °C; Switch to Protocol B (Transesterification). |
| Ring Opening (Endocyclic) | LiOH concentration too high | Use LiOOH (ensure |
| Incomplete Cleavage | Steric hindrance at | Increase |
| Gas Evolution ( | Peroxide decomposition | Use fresh reagents; Ensure efficient stirring; Use a larger flask for headspace. |
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate cleavage protocol based on target functionality.
References
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 28(49), 6141-6144.
-
Kaneko, T., et al. (1985). "Synthetic studies on carbapenem antibiotics." Tetrahedron Letters, 26(33), 4015-4018. (Foundation for 5-substituted auxiliaries).
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. (Standard LiOOH protocol).
- Damon, R. E., & Coppola, G. M. (1987). "Oxazolidinones in Organic Synthesis." Wiley-Interscience. (Comprehensive review of auxiliary stability).
-
Prasad, K. R., & Chandrakumar, A. (2005). "Titanium-mediated transesterification of N-acyl oxazolidinones." Tetrahedron: Asymmetry, 16(11), 1897-1900.
Sources
- 1. Decarboxylative isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. Development of safer methods for cleavage of the Evans auxiliary [morressier.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciforum.net [sciforum.net]
Use of "Methyl (s)-2-oxooxazolidine-5-carboxylate" in natural product synthesis
Application Note & Protocol: Methyl (S)-2-oxooxazolidine-5-carboxylate in Natural Product Synthesis
Executive Summary: The Strategic Value of the 5-Carboxylate Scaffold
In the landscape of chiral building blocks, Methyl (S)-2-oxooxazolidine-5-carboxylate represents a pivotal "chiral pool" derivative, distinct from the more common Evans auxiliaries (4-substituted oxazolidinones). While the 4-substituted variants are primarily used to induce stereochemistry on attached acyl chains, the 5-carboxylate (and its enantiomer) serves as a core structural motif found in bioactive natural products and the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid).
This guide details the operational protocols for utilizing this scaffold to generate high-value intermediates. We focus on its orthogonality: the ability to manipulate the ester functionality while maintaining the robust carbamate protection of the 1,2-amino alcohol system.
Key Applications:
-
Antibiotic Synthesis: Precursor to the 5-aminomethyl side chain of Linezolid.
-
Nav1.8 Inhibitors: Synthesis of bioactive carboxamides for pain management.
-
Chiral Amino Alcohol Synthesis: Accessing enantiopure isoserine derivatives via hydrolysis.
Core Reactivity Profile & Sourcing
Before initiating synthesis, it is critical to understand the stability profile of the scaffold.
| Feature | Reactivity Note | Strategic Implication |
| C5-Ester | Electrophilic; susceptible to reduction, hydrolysis, and amidation. | Primary handle for chain extension or functionalization. |
| N3-Nitrogen | Nucleophilic (pKa ~12); requires deprotonation for alkylation/arylation. | Site for introducing the aryl core (e.g., fluorophenyl morpholine). |
| C2-Carbonyl | Stable carbamate; resistant to mild acid/base. | Serves as a cyclic protecting group for the 1,2-amino alcohol. |
| Stereocenter | (S)-Configuration at C5. | Must be preserved. Avoid strong bases that could cause elimination/racemization. |
Sourcing & Purity:
-
Synthesis Origin: Typically derived from L-Isoserine via phosgenation or from D-Mannitol degradation.[1]
-
QC Check: Verify optical rotation (
in EtOAc) to ensure enantiomeric excess (ee) >98% before committing to multi-step synthesis.
Detailed Protocols
Protocol A: N-Arylation (Introduction of the Pharmacophore)
Context: Most bioactive applications (like Linezolid) require an aryl group at the N3 position. This is best performed via a Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) if the aryl halide is activated.
Reagents:
-
Scaffold: Methyl (S)-2-oxooxazolidine-5-carboxylate (1.0 equiv)[1]
-
Aryl Halide: 3-Fluoro-4-morpholinonitrobenzene (or similar) (1.1 equiv)[1]
-
Catalyst: CuI (10 mol%) / Ligand (e.g., diamine) OR Pd2(dba)3 / Xantphos.
-
Base: K3PO4 or Cs2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Methodology:
-
Inerting: Charge a flame-dried Schlenk flask with the oxazolidinone scaffold, aryl halide, base, and catalyst under Argon.
-
Solvation: Add degassed 1,4-dioxane (0.2 M concentration relative to scaffold).
-
Reaction: Heat to 100°C for 12-16 hours. Monitor by HPLC for consumption of the oxazolidinone.
-
Workup: Cool to RT. Filter through a celite pad to remove inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The ester group is stable under these conditions.
Protocol B: Transformation of C5-Ester to C5-Aminomethyl (Linezolid Core)
Context: Converting the carboxylate to the acetamidomethyl group characteristic of oxazolidinone antibiotics.
Workflow: Ester
Step 1: Reductive Opening
-
Dissolve N-arylated ester (from Protocol A) in MeOH/THF (1:1).
-
Cool to 0°C. Add NaBH4 (2.0 equiv) portion-wise.
-
Stir at RT for 4 hours. Critical: Do not reflux; preserve the carbamate ring.
-
Quench with sat. NH4Cl. Extract with DCM.[3] Yields the (R)-5-hydroxymethyl intermediate.[1][4]
Step 2: Activation & Azidation (The "Safety" Step)
-
Mesylation: Treat the alcohol with MsCl (1.2 equiv) and TEA (1.5 equiv) in DCM at 0°C.
-
Azidation: Dissolve the crude mesylate in DMF. Add NaN3 (1.5 equiv). Heat to 70°C for 6 hours.
-
Safety Note: Use a blast shield. Avoid chlorinated solvents in the azide step to prevent formation of diazidomethane.
-
-
Reduction/Acylation: Hydrogenate the azide (H2, Pd/C) in the presence of Acetic Anhydride (or treat the resulting amine with Ac2O/Pyridine).
Data Summary for Protocol B:
| Step | Intermediate | Typical Yield | Key QC Parameter |
| 1 | Hydroxymethyl | 92-95% | IR: Broad OH stretch ~3400 cm⁻¹ |
| 2 | Mesylate | >98% | Used crude; unstable on silica |
| 3 | Azide | 85-90% | IR: Strong N3 stretch ~2100 cm⁻¹ |
| 4 | Acetamide | 88-92% | NMR: Singlet ~2.0 ppm (NHAc) |
Visualization of Synthetic Pathways
The following diagram illustrates the divergent utility of the scaffold, contrasting the pathway to antibiotics vs. Nav1.8 inhibitors.
Caption: Divergent synthetic pathways from the C5-carboxylate scaffold. The red path indicates N-functionalization followed by C5 modification (Antibiotics), while the lower paths utilize the ester directly.
Troubleshooting & Optimization (Senior Scientist Insights)
Issue 1: Racemization at C5
-
Cause: Use of strong, non-nucleophilic bases (e.g., LDA) or excessive heat during N-alkylation can cause deprotonation at the C5 position (alpha to the ester).
-
Solution: Use milder bases like K2CO3 or Cs2CO3 for N-alkylation.[1] If using strong bases, keep temperature < -78°C.
Issue 2: Poor Solubility of the Scaffold
-
Cause: The polar carbamate/ester core is crystalline and rigid.
-
Solution: Use polar aprotic solvents like DMF or NMP for alkylation. For reduction, THF/MeOH mixtures are superior to pure THF.
Issue 3: Incomplete Amidation (Nav1.8 Route)
-
Cause: The methyl ester is moderately reactive but can be sluggish with sterically hindered amines.
-
Solution: Use TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a catalyst (5 mol%) to accelerate aminolysis without racemization, or convert the ester to the Weinreb amide first.
References
-
Synthesis of Linezolid Intermediates: Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 1996, 39(3), 673–679. Link
-
Nav1.8 Inhibitor Applications: "2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors." World Intellectual Property Organization (WIPO), WO2021257418. Link
-
General Oxazolidinone Synthesis: Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990, 68, 83. Link (Note: Provides foundational chemistry for the ring system).
-
Isoserine Route: Lohray, B. B., et al. "A Short and Efficient Synthesis of Linezolid." Tetrahedron Letters, 1999, 40(26), 4855-4856. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 14604-85-4,ethanesulfonyl isocyanate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 4. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Asymmetric Synthesis of Chiral α-Amino Acids Utilizing Methyl (S)-2-oxooxazolidine-5-carboxylate
Abstract
The asymmetric synthesis of α-amino acids is a cornerstone of modern pharmaceutical and biotechnological research. Chiral auxiliaries remain a reliable and robust method for establishing stereocenters with high fidelity.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of Methyl (S)-2-oxooxazolidine-5-carboxylate, a scaffold derived from L-serine, as a chiral template for the synthesis of a variety of enantiomerically pure α-amino acids. We will delve into the mechanistic underpinnings of the key transformations, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting.
Introduction: The Imperative for Enantiopure Amino Acids
Chiral α-amino acids are the fundamental building blocks of life and are integral components of a vast array of pharmaceuticals, agrochemicals, and materials.[3] Their biological activity is often confined to a single enantiomer, making stereocontrolled synthesis not just an academic challenge but a critical necessity for developing safe and effective molecules. While several methods exist, including catalytic asymmetric synthesis and enzymatic resolution, the use of chiral auxiliaries offers a predictable, scalable, and versatile platform for producing non-proteinogenic amino acids.[3][4][5]
The oxazolidinone framework, popularized by Evans, serves as an outstanding chiral auxiliary by providing a rigid, sterically defined environment that directs the course of subsequent chemical reactions with high diastereoselectivity.[1][6] This document focuses specifically on Methyl (S)-2-oxooxazolidine-5-carboxylate, a readily available starting material that sets the stage for constructing the desired α-amino acid scaffold.
The Synthetic Strategy: A Workflow Overview
The conversion of Methyl (S)-2-oxooxazolidine-5-carboxylate into a target α-amino acid proceeds through a reliable three-stage sequence. Each stage is designed to be high-yielding and stereocontrolled, culminating in the release of the enantiomerically enriched final product.
Caption: High-level workflow for amino acid synthesis.
Mechanistic Rationale for Stereocontrol
The success of this entire sequence hinges on the diastereoselective alkylation step. After N-acylation, a strong base is used to generate a planar enolate. The inherent chirality of the oxazolidinone ring, specifically the substituent at the C5 position, effectively shields one face of the enolate from the incoming electrophile. This steric hindrance forces the alkylating agent to approach from the less hindered face, resulting in the formation of one diastereomer in significant excess.
Caption: Steric shielding of the enolate by the chiral auxiliary. (Note: Images are placeholders for actual chemical structures).
Detailed Experimental Protocols
Safety Precaution: These protocols involve pyrophoric reagents (n-BuLi), strong bases, and cryogenic temperatures. All operations must be conducted by trained personnel in a certified fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE).
Protocol 1: N-Acylation of Methyl (S)-2-oxooxazolidine-5-carboxylate
This procedure details the coupling of the chiral auxiliary with a carboxylic acid to form the key N-acyl intermediate, a necessary precursor for the alkylation step. The use of pivaloyl chloride to form a mixed anhydride in situ is a reliable and high-yielding method.[7]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume / Mass | Notes |
| Methyl (S)-2-oxooxazolidine-5-carboxylate | 145.11 | 10.0 | 1.45 g | Starting Material |
| Phenylacetic Acid | 136.15 | 11.0 | 1.50 g | Example acylating agent |
| Triethylamine (TEA) | 101.19 | 25.0 | 3.48 mL | Dried over KOH |
| Pivaloyl Chloride | 120.58 | 12.0 | 1.48 mL | |
| Tetrahydrofuran (THF) | - | - | 50 mL | Anhydrous, inhibitor-free |
| Saturated aq. NH₄Cl | - | - | 25 mL | For quenching |
| Ethyl Acetate | - | - | ~100 mL | For extraction |
| Brine | - | - | 25 mL | For washing |
| Anhydrous MgSO₄ | - | - | ~5 g | For drying |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetic acid (1.50 g, 11.0 mmol). Purge the flask with nitrogen.
-
Acid Activation: Add anhydrous THF (50 mL) and triethylamine (3.48 mL, 25.0 mmol). Cool the resulting solution to 0 °C in an ice bath.
-
Mixed Anhydride Formation: Slowly add pivaloyl chloride (1.48 mL, 12.0 mmol) dropwise over 5 minutes. A white precipitate of triethylammonium chloride will form. Stir the mixture at 0 °C for 1 hour.
-
Auxiliary Addition: In a separate flask, dissolve Methyl (S)-2-oxooxazolidine-5-carboxylate (1.45 g, 10.0 mmol) in 20 mL of anhydrous THF. Add this solution to the reaction mixture via cannula.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting auxiliary is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (e.g., 30% Ethyl Acetate in Hexanes) to yield the pure N-acyl product.
Protocol 2: Diastereoselective Alkylation
This is the chirality-defining step. A lithium enolate is generated at low temperature and quenched with an electrophile. Precise temperature control is paramount for achieving high diastereoselectivity.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume / Mass | Notes |
| N-Acyl Intermediate (from Protocol 1) | ~263.26 | 5.0 | 1.32 g | Dried under high vacuum |
| Lithium Diisopropylamide (LDA) | - | 5.5 | 2.75 mL | 2.0 M solution in THF/heptane/ethylbenzene |
| Benzyl Bromide | 171.04 | 6.0 | 0.71 mL | Example electrophile |
| Tetrahydrofuran (THF) | - | - | 40 mL | Anhydrous, inhibitor-free |
| Saturated aq. NH₄Cl | - | - | 20 mL | For quenching |
Step-by-Step Methodology
-
Reaction Setup: Add the N-acyl intermediate (1.32 g, 5.0 mmol) to a flame-dried 100 mL round-bottom flask. Dissolve in anhydrous THF (40 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add the LDA solution (2.75 mL, 5.5 mmol) dropwise via syringe over 10 minutes. The solution should turn a pale yellow/orange color. Stir at -78 °C for 30 minutes.
-
Alkylation (Electrophile Quench): Add benzyl bromide (0.71 mL, 6.0 mmol) dropwise. Stir the reaction at -78 °C for 2-4 hours. The color of the solution may fade.
-
Quench: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Add ethyl acetate (40 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (25 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude or purified material.
Data Presentation: Representative Alkylation Results
| Entry | Electrophile (R-X) | Product Side Chain (R) | Typical Yield (%) | Typical d.r. |
| 1 | Benzyl Bromide | -CH₂Ph | 85-95 | >98:2 |
| 2 | Iodomethane | -CH₃ | 88-96 | >95:5 |
| 3 | Allyl Bromide | -CH₂CH=CH₂ | 80-90 | >97:3 |
| 4 | Isopropyl Iodide | -CH(CH₃)₂ | 65-75 | >90:10 |
Protocol 3: Auxiliary Cleavage to Yield the Amino Acid
The final step involves the hydrolysis of the N-acyl bond to liberate the desired α-amino acid and recover the valuable chiral auxiliary. Lithium hydroperoxide is an effective reagent for this transformation, offering mild conditions that prevent racemization.[8]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume / Mass | Notes |
| Alkylated Intermediate (from Protocol 2) | ~353.41 | 4.0 | 1.41 g | |
| Tetrahydrofuran (THF) | - | - | 30 mL | |
| Water | 18.02 | - | 10 mL | |
| Hydrogen Peroxide (H₂O₂) | 34.01 | 16.0 | 1.8 mL | 30% aqueous solution |
| Lithium Hydroxide (LiOH) | 23.95 | 8.0 | 0.19 g | |
| Sodium Sulfite (Na₂SO₃) | 126.04 | - | ~2 g | For peroxide quench |
Step-by-Step Methodology
-
Reaction Setup: Dissolve the alkylated intermediate (1.41 g, 4.0 mmol) in a mixture of THF (30 mL) and water (10 mL) in a 100 mL flask. Cool the solution to 0 °C.
-
Hydrolysis: Add the 30% H₂O₂ solution (1.8 mL, ~16 mmol) followed by an aqueous solution of LiOH (0.19 g in 5 mL water).
-
Reaction: Stir the biphasic mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Peroxide Quench: Cool the reaction back to 0 °C and quench the excess peroxide by slowly adding solid sodium sulfite until a test with peroxide strips indicates its absence. Stir for 30 minutes.
-
Auxiliary Recovery: Concentrate the mixture in vacuo to remove the THF. Add water (20 mL) and extract with dichloromethane (3 x 20 mL) to recover the chiral auxiliary. The combined organic layers can be dried and purified for reuse.
-
Amino Acid Isolation: Acidify the remaining aqueous layer to pH ~2 with 1M HCl. The desired amino acid may precipitate or can be isolated by ion-exchange chromatography or by concentrating the solution and triturating the residue with a suitable solvent (e.g., acetone).
References
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry. [Link][1]
-
Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link][4]
-
A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd. [Link][7]
-
N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. [Link][8]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link][2]
-
N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Publications. [Link][9]
-
N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. [Link][10]
-
Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. [5]
-
Enzymatic asymmetric synthesis of chiral amino acids. Royal Society of Chemistry. [Link][3]
-
Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University. [Link][11]
-
Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. [Link][12]
-
Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. ACS Publications. [Link][13]
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 3. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scribd.com [scribd.com]
- 8. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. "Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester wi" by Steven J. Boyles [digitalcommons.georgiasouthern.edu]
- 12. sciforum.net [sciforum.net]
- 13. pubs.acs.org [pubs.acs.org]
"Methyl (s)-2-oxooxazolidine-5-carboxylate" in the synthesis of pharmaceutical intermediates
[1]
Executive Summary
Methyl (S)-2-oxooxazolidine-5-carboxylate is a high-value chiral scaffold used primarily in the synthesis of oxazolidinone-class antibiotics (e.g., Linezolid, Tedizolid) and factor Xa inhibitors.[1][2] Its structural value lies in the (S)-configured C5 stereocenter , which is conserved during chemical transformations to yield the bioactive (S)-5-aminomethyl pharmacophore essential for bacterial protein synthesis inhibition.[1]
Unlike its isomer (derived from L-serine, substituted at C4), this C5-substituted ester allows for direct access to the "tail" of the oxazolidinone antibiotic structure while leaving the nitrogen free for convergent coupling with aryl halides.
Structural Properties & Chemical Logic[1][4][5][6]
Physicochemical Profile
| Property | Specification |
| Molecular Formula | C₅H₇NO₄ |
| Molecular Weight | 145.11 g/mol |
| Stereochemistry | (S)-Enantiomer (>98% ee) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, THF, DCM; Sparingly soluble in water |
| Stability | Stable under ambient conditions; Ester group susceptible to base hydrolysis |
Synthetic Utility: The "Chiral Pool" Advantage
This compound serves as a bifunctional chiral anchor :
-
The C5-Ester: A masked precursor for the characteristic side chains of oxazolidinone drugs.[1] It can be reduced to a hydroxymethyl group (
), which is easily converted to an amine, azide, or acetamide. -
The N-H Heterocycle: The carbamate nitrogen is sufficiently nucleophilic for metal-catalyzed cross-coupling (N-arylation) with aryl halides, allowing for a convergent synthesis strategy.[1]
Mechanistic Pathways in Drug Discovery[9]
The primary application of this scaffold is the synthesis of Linezolid . The synthetic logic follows a "Tail-to-Head" or "Head-to-Tail" approach.[1] The protocol below details the "Tail-First" modification followed by N-arylation , which offers higher versatility for analog generation.
Pathway Visualization (Graphviz)
Figure 1: Strategic workflow converting the methyl ester scaffold into the Linezolid core via reduction and late-stage N-arylation.[1][3]
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction to (S)-5-(Hydroxymethyl)oxazolidin-2-one
Objective: Convert the C5-ester to the primary alcohol without opening the oxazolidinone ring.[1]
Rationale: Sodium Borohydride (
Materials:
-
Sodium Borohydride (
) (1.5 eq) -
Methanol (anhydrous)
-
THF (optional co-solvent)
Procedure:
-
Dissolution: Dissolve 10 mmol of Methyl (S)-2-oxooxazolidine-5-carboxylate in 30 mL of anhydrous Methanol. Cool the solution to 0°C using an ice bath.
-
Addition: Add
(15 mmol) portion-wise over 20 minutes. Note: Gas evolution ( ) will occur; ensure adequate venting. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[1] The ester spot (
) should disappear, replaced by a more polar alcohol spot ( ). -
Quenching: Carefully quench with saturated
solution (10 mL) at 0°C. -
Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with THF/EtOAc (3 x 20 mL).
-
Purification: Dry organic layers over
, filter, and concentrate. The crude product is typically pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH).
Expected Yield: 85–92% Key Intermediate: (S)-5-(hydroxymethyl)oxazolidin-2-one (Precursor for Linezolid side chain).[1]
Protocol B: Copper-Catalyzed N-Arylation (Goldberg-Type)
Objective: Couple the oxazolidinone ring to an aryl halide (e.g., 3-fluoro-4-morpholinobromobenzene).[1] Rationale: Traditional Ullmann conditions require high heat.[1] Using a diamine ligand (DMEDA) allows the reaction to proceed at moderate temperatures with retention of chirality.
Materials:
-
Oxazolidinone substrate (from Protocol A or ester) (1.0 eq)
-
Aryl Iodide/Bromide (1.2 eq)
-
Copper(I) Iodide (
) (10 mol%) -
Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)[1]
-
Base:
or (2.0 eq) -
Solvent: 1,4-Dioxane or Toluene (degassed)[1]
Procedure:
-
Setup: In a glovebox or under Argon, charge a sealable tube with
(0.1 eq), Base (2.0 eq), and the Oxazolidinone substrate (1.0 eq). -
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).[1]
-
Reagent Addition: Add the Aryl Halide (1.2 eq) and DMEDA (0.2 eq) via syringe.
-
Reaction: Seal the tube and heat to 90–110°C for 12–24 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove copper salts.
-
Purification: Concentrate the filtrate and purify via column chromatography (Hexanes/EtOAc).
Critical Control Point: Ensure the reaction is strictly anhydrous and oxygen-free to prevent catalyst poisoning.
Expert Tips & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Ring Opening during Reduction | Reaction temperature too high or wrong reducing agent ( | Maintain 0°C during addition. Use |
| Low Yield in N-Arylation | Catalyst oxidation or poor ligand quality.[1] | Use fresh CuI (white powder, not green). Degass solvents thoroughly.[1] |
| Racemization | Harsh basic conditions during hydrolysis or coupling.[1] | Avoid strong bases like |
References
-
Structure & Identity
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11386763, Methyl (S)-2-oxooxazolidine-5-carboxylate.[1]
-
-
N-Arylation Methodology
-
Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.
-
-
Linezolid Synthesis Context
- Reduction Protocols: Prasad, K. R., & Chandrakumar, A. (2005). Stereoselective reduction of esters to alcohols. Tetrahedron. (General reference for NaBH4 reduction of amino acid esters).
Application Note: Methyl (S)-2-oxooxazolidine-5-carboxylate in Peptide Synthesis
Executive Summary
Methyl (S)-2-oxooxazolidine-5-carboxylate (CAS: 15042-69-0) is a specialized chiral building block derived from L-isoserine . Unlike the more common 4-substituted oxazolidinones (derived from serine/threonine and known as "pseudoprolines"), this 5-substituted scaffold serves two distinct, high-value functions in peptide chemistry:
-
Peptidomimetic Constraint: It acts as a rigid "turn inducer" when incorporated into a peptide backbone, locking the
and dihedral angles to mimic -turns or , thereby stabilizing bioactive conformations. -
Chiral Precursor for
-Amino Acids: It functions as a protected form of isoserine, allowing for stereoselective -alkylation to generate quaternary -amino acids before ring opening.
This guide provides authoritative protocols for the synthesis, hydrolysis, and peptide coupling of this moiety, ensuring high yield and stereochemical integrity.
Chemical Identity & Structural Significance[1][2][3][4]
| Feature | Specification |
| IUPAC Name | Methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate |
| Common Name | IsoOxd (Isoserine-derived Oxazolidinone) |
| CAS Number | 15042-69-0 |
| Molecular Weight | 145.11 g/mol |
| Precursor | L-Isoserine ((S)-3-amino-2-hydroxypropanoic acid) |
| Chirality | (S)-configuration at C5 (derived from L-Isoserine) |
| Key Functionality | Cyclic carbamate (N-protection + constraint); Methyl ester (C-activation) |
Structural Logic: The "IsoOxd" vs. "Oxd" Distinction
It is critical to distinguish this 5-substituted ring from the 4-substituted "Oxd" (pseudoproline).
-
Oxd (4-sub): Derived from Serine. Nitrogen is at position 3, Carboxyl at position 4. Mimics Proline.
-
IsoOxd (5-sub): Derived from Isoserine. Nitrogen is at position 3, Carboxyl at position 5. Mimics
-amino acids and induces unique extended or kinked backbone geometries.[1]
Application 1: Peptidomimetic Backbone Constraint
Incorporating the oxazolidinone ring directly into a peptide sequence restricts conformational flexibility, often improving metabolic stability (protease resistance) and receptor binding affinity.
Protocol A: Synthesis of the Scaffold from L-Isoserine
Objective: Create the cyclic Methyl (S)-2-oxooxazolidine-5-carboxylate building block.
Reagents:
-
L-Isoserine (1.0 equiv)
-
Triphosgene (0.35 equiv) or N,N'-Disuccinimidyl carbonate (DSC) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Suspend L-isoserine methyl ester hydrochloride (10 mmol) in anhydrous DCM (50 mL) under nitrogen.
-
Base Addition: Cool to 0°C. Add DIPEA (22 mmol) dropwise. The solution should become clear.
-
Cyclization:
-
Option A (Triphosgene): Add Triphosgene (3.5 mmol) dissolved in DCM slowly over 20 minutes.
-
Option B (DSC): Add DSC (11 mmol) in one portion.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Wash the organic layer with 1M KHSO₄ (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexane to yield white crystals.
Protocol B: C-Terminal Activation & Coupling
Objective: Couple the 5-carboxylate to a peptide amine (H₂N-Peptide).
Mechanism: The methyl ester must be hydrolyzed to the free acid without racemizing the C5 center. Lithium hydroxide is preferred over stronger bases.
Step-by-Step Methodology:
-
Hydrolysis:
-
Dissolve Methyl (S)-2-oxooxazolidine-5-carboxylate (1.0 equiv) in THF/Water (3:1).
-
Add LiOH·H₂O (1.2 equiv) at 0°C. Stir at 0°C for 2 hours. (Avoid RT to prevent ring opening).
-
Acidify carefully with 1M HCl to pH 2–3. Extract with EtOAc, dry, and concentrate to obtain the Free Acid .
-
-
Activation:
-
Dissolve the Free Acid (1.0 equiv) in DMF/DCM (1:1).
-
Add HATU (1.1 equiv) and HOAt (1.1 equiv).
-
Add DIPEA (2.5 equiv). Stir for 5 minutes to activate.
-
-
Coupling:
-
Add the amine component (H₂N-Peptide-Resin or H₂N-R) (1.0 equiv).
-
Stir at RT for 2–4 hours.
-
Note: The secondary carbamate nitrogen in the ring is non-nucleophilic and does not require protection during this step.
-
Application 2: Synthesis of -Amino Acids
The IsoOxd scaffold allows for stereoselective alkylation at the
Protocol C: Stereoselective Alkylation
Reagents: LiHMDS (Lithium hexamethyldisilazide), Alkyl Halide (R-X), THF (-78°C).
-
Enolization: Cool a solution of Methyl (S)-2-oxooxazolidine-5-carboxylate in THF to -78°C.
-
Deprotonation: Add LiHMDS (1.1 equiv) dropwise. The rigid ring directs the enolate geometry.
-
Alkylation: Add the electrophile (R-X) slowly. The bulky C5-carboxylate group directs the incoming alkyl group to the anti face, ensuring high diastereoselectivity.
-
Ring Opening (Optional): To recover the linear isoserine derivative, treat with Ba(OH)₂ in water/dioxane under reflux.
Visual Workflows (Graphviz)
Diagram 1: Synthesis & Incorporation Workflow
This diagram illustrates the conversion of L-Isoserine to the IsoOxd scaffold and its subsequent coupling into a peptide chain.
Caption: Workflow for converting L-Isoserine into the IsoOxd scaffold and coupling it into a peptide backbone.
Diagram 2: Mechanistic Logic of Constraint
This diagram details the structural impact of the IsoOxd ring on the peptide backbone compared to a standard amino acid.
Caption: The IsoOxd ring restricts dihedral angles, forcing the peptide into a stable turn conformation and preventing enzymatic degradation.
Expert Insights & Troubleshooting
| Issue | Cause | Solution |
| Racemization at C5 | High temperature or strong base during hydrolysis. | Perform LiOH hydrolysis strictly at 0°C. Avoid NaOH. |
| Poor Solubility | The oxazolidinone ring is polar but rigid. | Use solvent mixtures like DMF/DCM (1:1) or NMP for coupling steps. |
| Ring Opening Side Reaction | Nucleophilic attack on the carbamate carbonyl. | Avoid strong nucleophiles (e.g., hydrazine) after incorporation. Use standard Fmoc/tBu protocols. |
| Coupling Efficiency | Steric hindrance at the secondary amine (if N-coupling). | If coupling to the IsoOxd Nitrogen, use acid fluorides or symmetric anhydrides; however, IsoOxd is usually the N-term cap or C-term donor. |
References
-
Gentilucci, L., et al. (2013).[2][1] "In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as
-turn inducers." Organic & Biomolecular Chemistry, 11, 4316-4326.[2] -
Merck Sharp & Dohme Corp. (2021).[3] "2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors." World Intellectual Property Organization, WO/2021/257418.
-
Peregrina, J. M., et al. (2009).[4] "Synthesis of
-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives." Journal of Organic Chemistry, 74(2), 934-937. (Contextual grounding for alkylation protocol). -
PubChem. (n.d.). "Methyl 2-oxo-1,3-oxazolidine-5-carboxylate - Compound Summary." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In-peptide synthesis of di-oxazolidinone and dehydroamino acid-oxazolidinone motifs as β-turn inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Continuous Flow Synthesis & Utilization of Methyl (S)-2-oxooxazolidine-5-carboxylate
Executive Summary
Methyl (S)-2-oxooxazolidine-5-carboxylate is a high-value chiral building block, distinct from its more common regioisomer derived from serine (the 4-carboxylate).[1] This 5-substituted scaffold is a critical precursor for the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid) and Factor Xa inhibitors (e.g., Rivaroxaban), where the pharmacophore relies on the specific stereochemistry at the C5 position.[1]
Traditional batch synthesis often involves hazardous phosgenation or atom-inefficient protecting group manipulations. This Application Note details a continuous flow protocol that utilizes safer carbonylating agents (CDI) or strictly contained triphosgene equivalents to synthesize the target scaffold with high enantiomeric retention.[1] Furthermore, we demonstrate its downstream utility in a continuous reduction sequence to generate the 5-hydroxymethyl intermediate, a direct precursor to Linezolid.[1]
Chemical Context & Retrosynthetic Logic
Structural Criticality
The target molecule is a 5-substituted-2-oxazolidinone. It is crucial to distinguish this from the 4-substituted derivatives obtained from natural amino acids like L-Serine.
-
4-Carboxylate: Derived from Serine (Nitrogen at C2, Carboxyl at C4).[1] Used for Evans Auxiliaries.
-
5-Carboxylate (Target): Derived from Isoserine (3-amino-2-hydroxypropionate).[1] Used for API synthesis (Linezolid).[1]
The Flow Advantage[1]
-
Safety: Handling phosgene or triphosgene in batch requires extensive safety scrubbing. Flow chemistry confines these toxic intermediates to small-volume reactors.
-
Thermal Management: The cyclization reaction is exothermic. Flow reactors provide superior heat transfer, preventing thermal runaway and racemization.
-
Process Intensification: High pressure allows operation above the boiling point of solvents (e.g., DCM, THF), significantly reducing residence times from hours to minutes.[1]
Application 1: Continuous Synthesis of the Core Scaffold[1]
Reaction Scheme
The synthesis utilizes Methyl (S)-3-amino-2-hydroxypropionate (L-Isoserine methyl ester) as the chiral starting material.[1] The cyclization is effected using 1,1'-Carbonyldiimidazole (CDI) as a "green" phosgene substitute, or Triphosgene for industrial scale-up.[1]
Mechanism:
-
Nucleophilic attack of the amine on the carbonyl source.
-
Formation of the activated intermediate (imidazole-urea or chloroformate).[1]
-
Intramolecular cyclization by the hydroxyl group.
Protocol A: The CDI "Green" Route (Lab Scale)
This method is preferred for pharmaceutical R&D due to the absence of chlorinated byproducts.[1]
Reagents:
-
Feed A: Methyl (S)-isoserinate HCl (0.5 M) + DIPEA (1.2 equiv) in MeCN/DMSO (9:1).
-
Feed B: CDI (1.1 equiv) in MeCN.[1]
Flow Setup Parameters:
| Parameter | Setting | Notes |
|---|---|---|
| Reactor Type | PFA Coil Reactor (10 mL) | Heated coil ensures rapid activation.[1] |
| Temperature | 80 °C | High T required for CDI activation. |
| Pressure | 5 bar (75 psi) | Prevents solvent boiling.[1] |
| Residence Time | 20 minutes | Optimized for >98% conversion. |
| Quench | 1M HCl (Inline) | Removes imidazole byproduct.[1] |
Step-by-Step Procedure:
-
Dissolution: Dissolve the amino ester salt in the solvent mixture. Add DIPEA slowly to release the free amine.
-
Pumping: Pump Feed A and Feed B at a 1:1 volumetric ratio into a T-mixer.
-
Reaction: Direct the combined stream into the heated reactor coil (80 °C).
-
Work-up: Collect the output into a flask containing agitated water/DCM. The organic layer is separated, dried, and concentrated.[2][3]
-
Purification: Recrystallization from EtOAc/Hexane yields the target as a white crystalline solid.
Protocol B: The Triphosgene Route (Scale-Up)
For kilogram-scale production, Triphosgene is more cost-effective.[1]
Safety Note: This protocol must be performed in a well-ventilated fume hood with active chlorine sensors.
Reagents:
-
Feed A: Methyl (S)-isoserinate HCl (1.0 M) + DIPEA (2.5 equiv) in DCM.
-
Feed B: Triphosgene (0.35 equiv) in DCM.[1]
Flow Setup Parameters:
| Parameter | Setting | Notes |
|---|---|---|
| Reactor Type | Glass/SiC Chip Reactor | Excellent heat transfer for exotherm.[1] |
| Temperature | 0 °C to 25 °C | Cooled mixing, ambient reaction. |
| Residence Time | 2 - 5 minutes | Very fast kinetics. |
| Quench | NaOH (1M) | Destroys excess phosgene immediately.[1] |
Visualization: Flow Reactor Diagram
The following diagram illustrates the setup for Protocol A (CDI Method), highlighting the critical mixing and heating zones.
Caption: Schematic of the continuous flow synthesis using CDI. Reagents are mixed, heated under pressure, and quenched immediately upon exit.
Application 2: Downstream API Synthesis (Linezolid Precursor)[1]
The 5-carboxylate is rarely the final product.[1] It is most often reduced to the 5-hydroxymethyl derivative, a universal intermediate for Linezolid and Rivaroxaban.
Continuous Reduction Protocol
Batch reduction with Sodium Borohydride (NaBH4) is plagued by hydrogen gas evolution and foaming.[1] Flow chemistry manages this gas generation safely.
Protocol:
-
Substrate Stream: Methyl (S)-2-oxooxazolidine-5-carboxylate (0.5 M) in dry THF.
-
Reductant Stream: LiBH4 (2.0 M) in THF (Commercially available).[1]
-
Reactor: Tube-in-Tube gas permeable reactor (optional for H2 removal) or a standard large-bore PFA coil to handle gas slugs.
-
Conditions: 0 °C (Mixing) -> 25 °C (Reaction), 10 min residence time.
Significance: This step converts the Ester (Target) -> Alcohol.[1]
-
Next Steps (Not detailed): Alcohol -> Mesylate -> Azide -> Amine -> Linezolid.[1]
Comparison of Methodologies
| Feature | Batch Synthesis | Flow Protocol (CDI) | Flow Protocol (Triphosgene) |
| Safety | Low (Toxic accumulation) | High (Non-toxic reagent) | High (Small active volume) |
| Time | 4-12 Hours | 20 Minutes | <5 Minutes |
| Yield | 75-85% | 92% | 95% |
| Purification | Chromatography often req.[1] | Crystallization sufficient | Crystallization sufficient |
| Scalability | Linear (Dangerous) | Numbering-up (Easy) | Numbering-up (Easy) |
Safety & Handling Guidelines
-
Pressure Limits: Ensure all fittings (PEEK/Stainless Steel) are rated for at least 2x the operating pressure (10 bar recommended).[1]
-
Gas Evolution: The CDI reaction produces CO2. The Triphosgene reaction produces HCl. The Reduction produces H2. The BPR must be capable of handling gas-liquid mixtures without clogging. Sonicate BPRs regularly.
-
Toxic Intermediates: Even when using CDI, the intermediate acyl-imidazoles are potent sensitizers. Use gloves and work within a fume hood.
-
Solvent Compatibility: Avoid acetone or nucleophilic solvents that could react with the activating agents. MeCN and DCM are standard.
References
-
Continuous Flow Synthesis of Linezolid
-
Carbonylation in Flow (CDI/Phosgene)
-
General Oxazolidinone Synthesis
-
Triphosgene Handling in Flow
Sources
- 1. US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives - Google Patents [patents.google.com]
- 2. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. politesi.polimi.it [politesi.polimi.it]
- 5. Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxazolidinone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity with Chiral Oxazolidinone Auxiliaries
Welcome to the technical support center for improving diastereoselectivity in asymmetric synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging chiral auxiliaries to control stereochemical outcomes. While the query specifically mentioned "Methyl (s)-2-oxooxazolidine-5-carboxylate," this document will address the broader, well-established principles of using Evans-type oxazolidinone auxiliaries. A dedicated section will discuss the specific structural considerations of the 5-carboxylate model and its potential challenges in this context.
Our approach is rooted in providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Oxazolidinone Auxiliaries
This section addresses the foundational concepts of using oxazolidinone chiral auxiliaries.
Q1: What is the fundamental role of a chiral auxiliary in asymmetric synthesis?
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction.[1] After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. This method, while stoichiometric, is highly reliable and predictable for a wide range of substrates.[2][3]
Q2: How do Evans-type oxazolidinone auxiliaries control diastereoselectivity?
The efficacy of Evans-type oxazolidinones lies in their ability to force the reaction to proceed through a rigid, well-defined transition state.[4] The process can be broken down into two key steps:
-
N-Acylation: The oxazolidinone is first acylated with the desired carboxylic acid derivative (e.g., a propionyl group for subsequent alkylation).
-
Diastereoselective Enolate Formation and Reaction: Upon treatment with a suitable base (e.g., LDA, NaHMDS) and often a Lewis acid (e.g., Bu₂BOTf for aldol reactions), a specific Z-enolate is formed.[4] The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl group) sterically blocks one face of the planar enolate.[5] Consequently, an incoming electrophile (like an alkyl halide or an aldehyde) can only approach from the less hindered face, resulting in the formation of one diastereomer in high excess.[6]
The chelation of the metal cation between the enolate oxygen and the carbonyl oxygen of the auxiliary creates a rigid six-membered ring-like transition state, which is crucial for high fidelity stereochemical control.[7]
Diagram: Mechanism of Stereocontrol
Caption: General workflow for asymmetric synthesis using an oxazolidinone auxiliary.
Q3: Why is the choice of base and reaction temperature so critical?
These reactions are under kinetic control.[7] The formation of the desired Z-enolate and the subsequent alkylation must be performed at low temperatures (typically -78 °C) to prevent equilibration to other enolate forms or racemization.[6] Strong, non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are required to ensure rapid and complete deprotonation without competing side reactions.[2]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
Q: I am observing low diastereoselectivity in my reaction. What are the common causes and solutions?
A: Low diastereoselectivity is a frequent issue that can often be traced back to several key factors.
| Potential Cause | Explanation & Causality | Recommended Solution |
| 1. Incomplete Enolate Formation | If deprotonation is not complete, the remaining starting material can be deprotonated by the product, leading to scrambling of stereochemistry. The presence of excess base can also lead to side reactions. | Ensure your base is of high quality and accurately titrated. Use a slight excess (e.g., 1.05-1.1 equivalents) of base. Ensure the reaction is sufficiently cold (-78 °C) before and during base addition. |
| 2. Wrong Enolate Geometry | While oxazolidinones strongly favor the Z-enolate, factors like the wrong choice of base or solvent can disrupt this preference. Boron enolates (using Bu₂BOTf and an amine base) are particularly effective at ensuring high Z-enolate fidelity in aldol reactions.[7][8] | For aldol reactions, consider switching to a boron-mediated enolization protocol. For alkylations, ensure you are using a strong lithium or sodium amide base in THF. |
| 3. Reaction Temperature Too High | Allowing the enolate solution to warm up, even locally during addition of the electrophile, can cause enolate equilibration or racemization, which will erode the diastereomeric ratio. | Maintain strict temperature control at -78 °C throughout the enolate formation and alkylation steps. Add the electrophile slowly to the cold enolate solution to dissipate any heat of reaction. |
| 4. "Acetate" Enolate Used | If you are using an N-acetyl oxazolidinone (to generate an "acetate" enolate), poor diastereoselectivity is expected. The lack of an α-substituent on the enolate leads to a less organized transition state, diminishing the steric influence of the auxiliary.[9] | If possible, redesign your synthesis to use a propionate or other substituted N-acyl group. The α-substituent is critical for enforcing the rigid transition state required for high diastereoselectivity. |
| 5. Sterically Undemanding Electrophile | Small, non-bulky electrophiles may not experience sufficient steric repulsion from the auxiliary's directing group, leading to reduced facial selectivity. | This is an inherent limitation. If the electrophile cannot be changed, you may need to accept lower selectivity or explore alternative asymmetric methodologies. |
Diagram: The "Acetate Problem"
Caption: Why α-substitution is key for high diastereoselectivity.
Q: My yield is low. Where should I look for problems?
A: Low yields can stem from issues at any stage of the multi-step process.
-
N-Acylation: Ensure your starting oxazolidinone is pure and dry. If using an acid chloride, ensure it is fresh or purified. For sluggish reactions, catalytic 4-(Dimethylamino)pyridine (DMAP) can be effective.[2]
-
Enolate Formation/Alkylation: The most common cause of low yield here is the presence of water or other proton sources, which will quench the enolate. Ensure all glassware is oven- or flame-dried and all solvents and reagents are anhydrous.
-
Auxiliary Cleavage: The cleavage of the N-acyl bond is a critical step. The standard LiOH/H₂O₂ method is generally robust, but incomplete reaction can occur.[6] Ensure adequate equivalents of both reagents are used and that the reaction is allowed to proceed to completion (monitor by TLC). Note that this reaction can evolve oxygen gas, which may pose a safety risk at scale.[10]
-
Work-up and Purification: The final product (e.g., a carboxylic acid) and the recovered auxiliary can sometimes be challenging to separate. Ensure your extraction and chromatography conditions are optimized. The auxiliary is often soluble in ethyl acetate/hexanes mixtures, while the carboxylate salt will be in the aqueous layer during a basic extraction.
Section 3: A Note on Methyl (s)-2-oxooxazolidine-5-carboxylate
While standard Evans auxiliaries bear sterically demanding groups at the 4-position (and sometimes the 5-position) to create a chiral pocket, your specified compound, Methyl (s)-2-oxooxazolidine-5-carboxylate , has a methyl ester at the 5-position.
This structural feature presents a significant challenge for its use as a traditional Evans-type auxiliary for controlling reactions at an N-acyl alpha-carbon:
-
Lack of a Primary Steric Directing Group: The key feature of Evans auxiliaries is a bulky substituent at the 4-position that blocks one face of the enolate. This compound lacks such a group.
-
Potential for Competing Reactions: The methyl ester at the 5-position is itself an electrophilic site and could potentially react with the strong bases or nucleophiles used in the reaction sequence. The protons on the C5 carbon could also be acidic enough to be deprotonated under certain conditions.
Therefore, Methyl (s)-2-oxooxazolidine-5-carboxylate is not an ideal candidate for directing diastereoselective alkylation or aldol reactions in the classical sense. It is more commonly employed as a chiral building block where the inherent stereocenter at C5 is incorporated into the final target molecule.
If you are mandated to use this specific scaffold and wish to achieve diastereoselectivity at an N-acyl substituent, you would likely face low diastereomeric ratios due to the lack of a well-defined steric environment around the enolate.
Section 4: Key Experimental Protocols
The following are generalized, representative protocols. You must optimize conditions for your specific substrate and reaction.
Protocol 1: N-Acylation of an Oxazolidinone (DMAP-catalyzed)[2]
-
To a solution of the oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) or THF (approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq.).
-
Add the acid anhydride (1.2 eq.) or acid chloride (1.1 eq.) to the solution.
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.05-0.1 eq.).
-
Stir the reaction at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexanes gradient).
Protocol 2: Diastereoselective Alkylation of an N-Acyl Oxazolidinone[6]
-
To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF (approx. 0.1 M) in a flame-dried flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS or LDA (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.2-1.5 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis shows consumption of the starting material.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.[11]
-
Purify the desired diastereomer by flash column chromatography.
**Protocol 3: Cleavage of the Auxiliary to a Carboxylic Acid (LiOH/H₂O₂) **[6]
-
Dissolve the purified N-acyl oxazolidinone adduct (1.0 eq.) in a 4:1 mixture of THF and water (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise.
-
Add an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 eq.) at 0 °C and stir for 20 minutes.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Basify the aqueous residue with 1 M NaOH to pH > 11 to ensure the product is in the carboxylate form.
-
Extract the aqueous layer with DCM or ethyl acetate to remove the liberated chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with 1 M HCl at 0 °C.
-
Extract the acidified aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers from the final extraction, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
References
-
[No Author]. (n.d.). 2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. PMC. Retrieved from [Link]
-
[No Author]. (n.d.). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). 2-Oxazolidinone. Wikipedia. Retrieved from [Link]
- Al-Hiari, Y. M., et al. (2020). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.
- Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
-
[No Author]. (n.d.). Diastereoselection in Aldol Reactions. Pharmacy 180. Retrieved from [Link]
-
[No Author]. (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals. Retrieved from [Link]
- Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
-
Chem252 (Lecture 1: Evans' Oxazolidinone). (2022, December 28). YouTube. Retrieved from [Link]
- Singh, V., & Gupta, P. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances.
-
[No Author]. (n.d.). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Retrieved from [Link]
-
[No Author]. (n.d.). Chiral auxiliary. Wikipedia. Retrieved from [Link]
-
[No Author]. (n.d.). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC. Retrieved from [Link]
-
[No Author]. (2014, December 13). Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. Retrieved from [Link]
- Mackey, J. L., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
- [No Author]. (n.d.). Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds. Google Patents.
-
[No Author]. (n.d.). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
[No Author]. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU chemistry. Retrieved from [Link]
- Kwan, E. E. (n.d.). Aldol Reaction.
-
[No Author]. (2015, July 3). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. Retrieved from [Link]
- [No Author]. (n.d.).
-
Beutner, G. (2020, March 22). Development of safer methods for cleavage of the Evans auxiliary. Morressier. Retrieved from [Link]
- [No Author]. (n.d.). ASYMMETRIC SYNTHESIS. IIP Series.
-
Prashad, M., et al. (1998). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd. Retrieved from [Link]
-
[No Author]. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. PubMed. Retrieved from [Link]
-
[No Author]. (n.d.). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. Retrieved from [Link]
-
[No Author]. (n.d.). ASYMMETRIC SYNTHESIS. eGyanKosh. Retrieved from [Link]
-
Beutner, G. (2020). Development of safer methods for cleavage of the Evans auxiliary. Morressier. Retrieved from [Link]
-
[No Author]. (n.d.). Stereoselective Synthesis of the Western Fragment of Vancoresmycin. ACS Publications. Retrieved from [Link]
-
[No Author]. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. Retrieved from [Link]
- Singh, V., & Gupta, P. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
-
[No Author]. (n.d.). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. MDPI. Retrieved from [Link]
-
ChemWis. (2020, November 4). Diastereoselectivity in Aldol condensation. YouTube. Retrieved from [Link]
-
[No Author]. (2018). N-Acylation of Oxazolidinones. ChemistryViews. Retrieved from [Link]
- [No Author]. (n.d.). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione.
-
Gage, J. R. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Retrieved from [Link]
-
[No Author]. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Retrieved from [Link]
-
[No Author]. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Publications. Retrieved from [Link]
-
[No Author]. (n.d.). Question about asymmetric synthesis. Reddit. Retrieved from [Link]
-
[No Author]. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Retrieved from [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Decarboxylative isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. york.ac.uk [york.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Sci-Hub. A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries / Tetrahedron Letters, 1998 [sci-hub.box]
- 10. Development of safer methods for cleavage of the Evans auxiliary [morressier.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diastereomers from N-Acyl-(S)-2-oxooxazolidine-5-carboxylate Reactions
Welcome to the technical support center for the purification of diastereomers derived from reactions utilizing "Methyl (S)-2-oxooxazolidine-5-carboxylate" as a chiral precursor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into tackling the common challenges associated with separating diastereomeric products. The focus here is not just on the "how," but the fundamental "why," ensuring your protocols are robust, reproducible, and built on a foundation of solid scientific principles.
Introduction: The Challenge of Diastereomer Separation
The use of chiral auxiliaries, such as those derived from "Methyl (S)-2-oxooxazolidine-5-carboxylate," is a cornerstone of modern asymmetric synthesis.[1][2] These auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction, leading to the formation of a diastereomeric mixture that is, hopefully, highly enriched in the desired product.[3] While the reaction itself is designed for high diastereoselectivity, the subsequent purification of the major diastereomer from the minor one is a critical step that often presents significant challenges.
Unlike enantiomers, diastereomers possess different physical properties, which allows for their separation by standard laboratory techniques such as flash column chromatography and recrystallization.[4] However, the structural similarity between diastereomers can make this separation non-trivial. This guide provides a structured approach to troubleshooting and optimizing these purification processes.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method: flash chromatography or recrystallization?
A: The choice depends primarily on the physical properties of your diastereomeric mixture and the scale of your reaction.
-
Flash Column Chromatography is the most versatile and commonly used method, especially for small to medium-scale reactions (mg to several grams). It is effective for separating compounds with even small differences in polarity.[4] If your diastereomers are oils or amorphous solids, chromatography is your primary option.
-
Recrystallization is ideal for larger-scale purifications (multi-gram to kg) and is often more cost-effective and scalable. However, it requires that your desired diastereomer be a crystalline solid and that there is a significant difference in solubility between the major and minor diastereomers in a given solvent system.[5] A high diastereomeric ratio (d.r.) (e.g., >95:5) significantly increases the chances of successful purification by recrystallization.
Below is a decision-making workflow to guide your choice.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Optimizing reaction conditions for "Methyl (s)-2-oxooxazolidine-5-carboxylate" alkylations
Executive Summary & Substrate Analysis
Methyl (S)-2-oxooxazolidine-5-carboxylate is a high-value chiral building block derived from isoserine or pyroglutamic acid precursors.[1] Unlike standard Evans auxiliaries (where the substituent is at C4), the C5-carboxylate moiety introduces unique electronic and steric challenges.[1]
Key Chemical Challenges:
-
Acidity Mismatch: The N-H proton (
~12-13) is the intended site of deprotonation.[1] However, the C5 proton is to an ester and to a carbamate oxygen, making it susceptible to deprotonation ( ~24) by strong bases or excess stoichiometry, leading to rapid racemization via enolization.[1] -
Ester Sensitivity: The C5-methyl ester is prone to hydrolysis (saponification) or transesterification if nucleophilic bases (e.g., methoxide, hydroxide) or inappropriate solvents (alcohols) are used.[1]
-
Safety (Critical): The historical use of Sodium Hydride (NaH) in DMF is now flagged as a severe safety hazard for scale-up due to runaway exothermic decomposition.[1]
Critical Parameter Optimization (Q&A)
Q1: Which base system provides the best balance between reactivity and chiral integrity?
A: We recommend a bifurcated approach based on the electrophile's reactivity:
-
For Reactive Electrophiles (MeI, BnBr, Allyl Bromide): Use Cesium Carbonate (
) or Potassium Carbonate ( ) in Acetonitrile (MeCN).[1] -
For Sluggish Electrophiles (Long chain alkyl halides): Use Sodium Hydride (NaH) in THF (Not DMF) at 0°C.[1]
Q2: I see literature using NaH in DMF. Why do you advise against it?
A: While chemically effective, NaH in DMF is a known thermal hazard .[1] At temperatures as low as 26°C, NaH can catalyze the decomposition of DMF, leading to violent, runaway gas evolution.[1] For bench-scale (<1g), it is manageable with care, but for process development, it is unacceptable.[1]
-
Alternative: Use THF or 2-MeTHF with NaH.[1] If dipolar aproticity is required for solubility, use NMP (N-methylpyrrolidone) but maintain T < 0°C.[1]
Q3: My product is racemic ( ). What happened?
A: Racemization occurs via Path C (see Diagram 1 below).[1] This is caused by:
-
High Temperature: Heating above 40°C with any base promotes proton exchange at C5.[1]
-
Base Overdose: Using >1.2 equivalents of strong base (NaH, LiHMDS).[1]
-
Prolonged Reaction Times: If the alkylation is slow, the base has more time to attack the C5 proton.
-
Fix: Switch to Protocol B (
) or add a Lewis Acid (e.g., ) to coordinate the ester carbonyl, preventing enolization.[1]
-
Visualizing the Reaction Landscape
Diagram 1: Reaction Pathways & Failure Modes
This diagram illustrates the competition between the desired N-alkylation and the destructive side reactions (Hydrolysis and Racemization).[1]
Caption: Path A (Green) represents the desired kinetic pathway.[1] Path B and C (Red) represent thermodynamic failures caused by excess heat or base strength.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Ester Hydrolysis (Ring Opening) | Ensure solvent is strictly anhydrous.[1] Avoid hydroxide bases.[1] Switch from NaH to |
| Loss of Optical Purity | C5-Deprotonation (Racemization) | Reduce reaction temperature to -10°C or 0°C. Reduce base stoichiometry to 1.05 equiv.[1] |
| No Reaction | Poor Solubility / Weak Nucleophile | If using Carbonates, add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst (10 mol%).[1] |
| Exotherm/Gas Evolution | NaH + DMF Incompatibility | STOP IMMEDIATELY. Switch solvent to THF or use Protocol B. |
| O-Alkylation (Minor) | Hard/Soft Acid Base Mismatch | Rare for oxazolidinones.[1] Ensure the electrophile is a "soft" alkyl halide (Iodide/Bromide) rather than a sulfonate.[1] |
Validated Experimental Protocols
Protocol A: The "Safe" Kinetic Method (For low-reactivity electrophiles)
Best for: Primary alkyl chlorides, hindered bromides.[1]
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).
-
Substrate: Add Methyl (S)-2-oxooxazolidine-5-carboxylate (1.0 equiv).
-
Cooling: Cool the solution to 0°C (Ice/Water bath). Do not skip this.
-
Deprotonation: Add NaH (60% dispersion in oil) (1.05 equiv) portion-wise.
-
Note: Gas evolution (
) will occur.[1] Stir for 30 mins at 0°C.
-
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.[1]
-
Reaction: Allow to warm slowly to room temperature (20-25°C). Monitor by TLC/LCMS.[1]
-
Quench: Quench with saturated
solution. Extract with EtOAc.[1]
Protocol B: The "Mild" Thermodynamic Method (For high-reactivity electrophiles)
Best for: Benzyl bromide, Methyl Iodide, Allyl bromide.[1] Preserves chirality best.
-
Setup: Standard round bottom flask (air tolerant, but dry atmosphere preferred).
-
Solvent: Acetonitrile (MeCN) (Reagent Grade).[1]
-
Base: Add
(1.5 equiv) or (2.0 equiv). -
Substrate: Add substrate (1.0 equiv).
-
Electrophile: Add Alkyl Halide (1.2 - 1.5 equiv).
-
Reaction: Stir at Room Temperature .
-
Optimization: If too slow, heat to 40°C, but check
frequently. -
Additive: If using
, add 10 mol% TBAI to accelerate the reaction.[1]
-
Decision Matrix for Optimization
Caption: Decision tree to select the safest and most effective protocol based on electrophile reactivity.
References
-
Evans, D. A., et al. "Diastereoselective alkylation of chiral oxazolidinone enolates."[1] Journal of the American Chemical Society, 104.6 (1982): 1737-1739.[1]
-
Yang, H., et al. "Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions."[1] Organic Process Research & Development, 24.7 (2020): 916-939.[1] (Specific reference to NaH/DMF hazards). [1]
-
Fresno, N., et al. "Oxazolidinone cross-alkylation during Evans' asymmetric alkylation reaction."[1] Tetrahedron, 67.47 (2011): 9104-9111.[1]
-
Bretherick's Handbook of Reactive Chemical Hazards. "Sodium hydride: Dimethylformamide." (Safety Data verification).
Sources
Lewis acid selection for "Methyl (s)-2-oxooxazolidine-5-carboxylate" aldol reactions
This guide addresses the specific technical challenges of performing aldol reactions using Methyl (S)-2-oxooxazolidine-5-carboxylate (CAS: 15042-69-0) and its derivatives.
This molecule differs from standard Evans auxiliaries (which are typically 4-substituted) by having an electron-withdrawing ester group at the 5-position. This structural difference significantly impacts Lewis acid coordination, enolate stability, and stereochemical induction.
Part 1: Technical Analysis & Lewis Acid Selection
The primary application of this scaffold in aldol reactions is as a chiral auxiliary (via N-acylation). The 5-methoxycarbonyl group introduces a secondary Lewis basic site (the ester carbonyl) and alters the electronic properties of the oxazolidinone ring.
Core Challenges
-
Competitive Chelation: Strong Lewis acids (e.g., TiCl₄) may coordinate to the 5-ester group, disrupting the rigid transition state required for high diastereoselectivity.
-
Electronic Deactivation: The electron-withdrawing 5-ester reduces the electron density on the carbamate carbonyl, potentially weakening the binding of "softer" Lewis acids.
-
Remote Stereocontrol: The chiral center at C5 is further from the enolate geometry than the standard C4 position, often resulting in lower diastereomeric ratios (dr) unless specific chelation control is enforced.
Lewis Acid Decision Matrix
| Lewis Acid | Reaction Type | Selectivity (dr) | Risk Profile | Recommendation |
| Bu₂BOTf (Dibutylboron triflate) | Syn-Aldol | High (>95:5) | Low | Primary Choice. Forms a tight Zimmerman-Traxler transition state. The boron atom is less prone to "stray" coordination with the remote 5-ester. |
| TiCl₄ (Titanium tetrachloride) | Syn-Aldol | Variable | High | Secondary Choice. Strong chelation can lead to tridentate complexes involving the 5-ester, potentially reversing selectivity or causing precipitation. Use only if Bu₂BOTf fails. |
| Sn(OTf)₂ (Tin(II) triflate) | Anti-Aldol | Moderate | Medium | Use for anti-aldol access. Requires careful buffering with amine bases to prevent ester hydrolysis. |
| LiHMDS/LDA | Racemic/Low dr | Low | High | Avoid. Lithium enolates are loose aggregates; without the rigid chelation of B or Ti, the 5-ester provides insufficient steric bulk for facial discrimination. |
Part 2: Experimental Protocols
Protocol A: Bu₂BOTf-Mediated Syn-Aldol (Recommended)
This protocol minimizes interference from the 5-ester group by utilizing the specific affinity of boron for the imide enolate system.
Reagents:
-
N-Propionyl-5-methoxycarbonyl-2-oxazolidinone (Substrate)
-
Bu₂BOTf (1.0 M in DCM)
-
DIPEA (Diisopropylethylamine)
-
Aldehyde (Electrophile)
Step-by-Step Workflow:
-
Enolization: Cool a solution of the substrate (1.0 equiv) in anhydrous DCM (0.2 M) to -78 °C .
-
Lewis Acid Addition: Add Bu₂BOTf (1.1 equiv) dropwise. The solution may turn light yellow.
-
Base Addition: Add DIPEA (1.2 equiv) dropwise. Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete enolate formation.
-
Note: The 5-ester makes the ring electron-poor; ensuring complete enolization is critical.
-
-
Reaction: Re-cool to -78 °C . Add the aldehyde (1.2 equiv) dropwise (neat or in DCM).
-
Completion: Stir for 1–2 hours at -78 °C. Monitor by TLC.
-
Quench: Oxidative workup is required to break the B-O bond. Add pH 7 buffer (1 mL/mmol), methanol (2 mL/mmol), and 30% H₂O₂ (1 mL/mmol). Stir vigorously at 0 °C for 1 hour.
-
Extraction: Extract with DCM or EtOAc. Wash with NaHCO₃ and brine.
Protocol B: TiCl₄-Mediated Aldol (Troubleshooting Mode)
Use this only if Boron fails or if specific "non-Evans" syn products are required via stoichiometry tuning.
Critical Modification: You must use 2.0 equivalents of TiCl₄ if you suspect the 5-ester is sequestering the catalyst.
-
Cool substrate in DCM to -78 °C.
-
Add TiCl₄ (1.05 equiv initially).
-
Add DIPEA (1.1 equiv). Stir 30 min.
-
Add Aldehyde.
-
Observation: If yield is <20%, increase TiCl₄ to 2.1 equiv in the next run to saturate the 5-ester site.
Part 3: Troubleshooting & FAQs
Q1: My diastereoselectivity (dr) is lower than expected (<4:1). Why? A: The 5-substituent is spatially further from the reaction center than a 4-substituent.
-
Fix: Lower the reaction temperature to -90 °C during the aldehyde addition.
-
Fix: Switch to a bulkier amine base (e.g., Et₃N vs DIPEA sometimes alters the enolate geometry slightly) or use a Lewis Acid with bulkier ligands (e.g., Chx₂BOTf - Dicyclohexylboron triflate).
Q2: I see a significant amount of "cleaved" oxazolidinone (free auxiliary) and no product. A: This suggests the "aldol adduct" is unstable or the enolate is decomposing.
-
Cause: The 5-ester makes the N-acyl bond more labile.
-
Fix: Ensure the oxidative workup (H₂O₂) is kept strictly at 0 °C and pH 7. Do not let it warm to room temperature for long periods.
Q3: Can I hydrolyze the auxiliary without touching the 5-methyl ester? A: This is the most difficult step. Standard LiOH/H₂O₂ hydrolysis will likely saponify the 5-methyl ester as well (forming the dicarboxylic acid derivative).
-
Solution: Use Transesterification . Treat the crude aldol product with Ti(OEt)₄ in EtOH or NaOMe/MeOH (catalytic) to cleave the auxiliary and form the ethyl/methyl ester of the product, leaving the auxiliary intact (or converting it to a separable form).
-
Alternative: Reductive cleavage with LiBH₄ to the diol (if the target allows).
Part 4: Visualizing the Pathway
The following diagram illustrates the critical decision points and the mechanistic difference between the Boron and Titanium pathways involving the 5-ester.
Caption: Decision tree highlighting the risk of 5-ester interference in Titanium-mediated pathways versus the reliability of Boron enolates.
References
-
Evans, D. A., et al. "Diastereoselective Aldol Reactions Using Boron Enolates." Journal of the American Chemical Society, 1981. Link
-
Stocking, E. M., et al. "Synthesis of Higher Carbohydrates and Iminosugars on Dioxanone Scaffolds." Canadian Journal of Chemistry, 2006. (Describes the synthesis and use of Methyl 2-oxooxazolidine-5-carboxylate). Link
-
Crimmins, M. T. "Titanium-Mediated Aldol Reactions of Thiazolidinethiones and Oxazolidinones." Accounts of Chemical Research, 1998. Link
-
Gawley, R. E., & Aubé, J. Principles of Asymmetric Synthesis. Elsevier, 2012. (General reference for auxiliary design and 4- vs 5-substitution effects). Link
Technical Support Center: Temperature Effects on Stereoselectivity with Methyl (S)-2-oxooxazolidine-5-carboxylate
Welcome to the technical support center for the application of Methyl (S)-2-oxooxazolidine-5-carboxylate as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving optimal stereoselectivity in your asymmetric syntheses. Here, we delve into the critical role of temperature in controlling reaction outcomes and provide practical, field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of Methyl (S)-2-oxooxazolidine-5-carboxylate in asymmetric synthesis?
A: Methyl (S)-2-oxooxazolidine-5-carboxylate is a chiral auxiliary, a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2][3] After the desired stereocenter is created, the auxiliary can be cleaved and ideally recovered for reuse.[1] This strategy is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where often only one enantiomer of a drug is biologically active.[4]
Q2: How does temperature generally influence the stereoselectivity of reactions involving this chiral auxiliary?
A: Temperature is a critical parameter for controlling the stereoselectivity of reactions. In general, lower reaction temperatures lead to higher stereoselectivity. This is because the difference in the activation energies (ΔΔG‡) between the competing diastereomeric transition states is more pronounced at lower temperatures. According to the Eyring equation, the ratio of the diastereomeric products is exponentially proportional to the reciprocal of the temperature. Therefore, reducing the thermal energy of the system allows the reaction to proceed preferentially through the lower energy transition state, resulting in a higher diastereomeric excess (d.e.) of the desired product.
Q3: What is the typical temperature range for achieving high stereoselectivity in alkylation reactions with N-acylated oxazolidinones?
A: For many stereoselective alkylation reactions involving Evans-type oxazolidinone auxiliaries, temperatures ranging from –78 °C to 0 °C are commonly employed.[1] The optimal temperature will depend on the specific substrate, electrophile, and solvent system. It is often necessary to perform a temperature optimization study to find the best balance between reaction rate and stereoselectivity.
Q4: Can higher temperatures be beneficial in any scenario?
A: While lower temperatures are generally preferred for maximizing stereoselectivity, higher temperatures can be advantageous in certain situations. For instance, if a reaction is sluggish or incomplete at low temperatures, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate. However, this often comes at the cost of reduced stereoselectivity. In some cases, such as the thermal decomposition of acyl azides in Curtius rearrangements, elevated temperatures (e.g., 90 °C) are required for the reaction to proceed.[5][6]
Q5: How stable is Methyl (S)-2-oxooxazolidine-5-carboxylate at various temperatures?
A: Oxazolidinone-based chiral auxiliaries are generally robust compounds. However, like any organic molecule, they can be susceptible to degradation under harsh conditions. It is important to consider the stability of the entire N-acylated substrate, especially the enolate intermediate, which can be sensitive to temperature. Prolonged exposure to elevated temperatures, especially in the presence of strong bases or acids, could potentially lead to decomposition or racemization.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during stereoselective reactions with Methyl (S)-2-oxooxazolidine-5-carboxylate, with a focus on temperature-related causes and solutions.
Problem 1: Low Diastereoselectivity (Poor d.e.)
Potential Causes:
-
Reaction temperature is too high: This is the most common reason for poor stereoselectivity. Even a slight increase in temperature can significantly lower the d.e.
-
Inefficient cooling: Inadequate cooling of the reaction vessel can lead to localized "hot spots," where the temperature is higher than intended.
-
Slow addition of reagents: If an exothermic reaction occurs upon the addition of a reagent, a slow addition rate is crucial to maintain the desired low temperature.
Solutions:
-
Optimize the reaction temperature: Conduct the reaction at a lower temperature. A temperature screening experiment (e.g., at -40 °C, -60 °C, and -78 °C) can help identify the optimal conditions.
-
Ensure efficient stirring and cooling: Use a suitable cooling bath (e.g., dry ice/acetone for -78 °C) and ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture.
-
Pre-cool solutions: Pre-cool solutions of reagents before adding them to the reaction mixture.
-
Control the rate of addition: Add reagents dropwise via a syringe pump to control any exotherm.
Problem 2: Incomplete Reaction or Low Yield
Potential Causes:
-
Reaction temperature is too low: The activation energy barrier may not be overcome at very low temperatures, leading to a sluggish or stalled reaction.
-
Poor solubility of reagents: Reagents may precipitate out of the solution at low temperatures, effectively halting the reaction.
-
Insufficient reaction time: The reaction may simply require more time to reach completion at low temperatures.
Solutions:
-
Gradual temperature increase: After the initial low-temperature addition, consider allowing the reaction to warm slowly to a slightly higher temperature (e.g., from -78 °C to -40 °C or 0 °C) to drive the reaction to completion.
-
Solvent optimization: Choose a solvent system in which all reagents remain soluble at the desired reaction temperature.
-
Extended reaction time: Increase the duration of the reaction and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Problem 3: Formation of Side Products
Potential Causes:
-
Decomposition of reagents or intermediates: At higher temperatures, sensitive intermediates like enolates may decompose or undergo side reactions.
-
Loss of stereochemical integrity: Epimerization at the newly formed stereocenter can occur if the product is not stable under the reaction or workup conditions, which can be exacerbated by higher temperatures.
Solutions:
-
Strict temperature control: Maintain the optimized low temperature throughout the reaction.
-
Careful workup: Quench the reaction at low temperature and perform the workup at or below room temperature to minimize the risk of side reactions or epimerization.
-
Use of additives: In some cases, additives like lithium chloride can help to stabilize intermediates and improve reaction outcomes.[1]
Data Presentation
The following table provides a representative illustration of the expected trend between reaction temperature and diastereomeric excess for a typical stereoselective alkylation reaction using an N-acylated oxazolidinone auxiliary. Actual results may vary depending on the specific reaction conditions.
| Reaction Temperature (°C) | Diastereomeric Excess (d.e.) (%) |
| 0 | 85-90 |
| -20 | 90-95 |
| -40 | >95 |
| -78 | >99 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Methyl (S)-2-oxooxazolidine-5-carboxylate
This protocol describes a general method for attaching the desired acyl group to the chiral auxiliary.
-
Preparation: To a solution of Methyl (S)-2-oxooxazolidine-5-carboxylate (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Acylation: Add the desired acylating agent (e.g., acid chloride or anhydride, 1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction can be gently heated to reflux to shorten the reaction time if necessary.[4]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Temperature-Optimized Stereoselective Alkylation
This protocol outlines a typical procedure for the diastereoselective alkylation of the N-acylated auxiliary.
-
Enolate Formation:
-
Dissolve the N-acylated Methyl (S)-2-oxooxazolidine-5-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base (e.g., lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), 1.05 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add the electrophile (e.g., an alkyl halide, 1.1-1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for the optimized reaction time (typically 1-4 hours).
-
-
Reaction Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis and Purification:
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC).
-
Purify the product by flash column chromatography to isolate the major diastereomer.
-
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved from the alkylated product using established methods, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid.[4]
Visualizations
Mechanism of Stereoselective Alkylation
Caption: Mechanism of stereoselective alkylation using a chiral auxiliary.
Troubleshooting Flowchart for Low Diastereoselectivity
Caption: Troubleshooting decision tree for low diastereoselectivity.
References
-
Optimizing your PCR - Takara Bio . Takara Bio. [Link]
-
Effect of temperature on the synthesis of 2b by biocatalytic asymmetric... - ResearchGate . ResearchGate. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH . National Institutes of Health. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI . MDPI. [Link]
-
Chiral auxiliary - Wikipedia . Wikipedia. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College . Williams College. [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH . National Institutes of Health. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses . [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing . Royal Society of Chemistry. [Link]
-
Key Concepts in Stereoselective Synthesis . ETH Zurich. [Link]
-
Principles of Asymmetric Synthesis - ResearchGate . ResearchGate. [Link]
-
Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones . [Link]
-
Asymmetric reactions_synthesis . [Link]
-
(PDF) The Effect of Reaction Time and Temperature on the Synthesis of Methyl Ester Sulfonate Surfactant from Palm Oil as a Feedstock using Microwave-Assisted Heating - ResearchGate . ResearchGate. [Link]
-
Essential strategies to optimize asymmetric PCR conditions as a reliable method to generate large amount of ssDNA aptamers - PubMed . National Institutes of Health. [Link]
-
Theoretical study on the mechanism of stereoselective synthesis of oxazolidinones . [Link]
-
Synthesis of 2 — ( Chiral Alkyl ) Oxazolines Abstract - An-Najah journals . An-Najah National University. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates - ResearchGate . ResearchGate. [Link]
- CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents.
-
Stereoselective enolate reaction with chiral auxiliary : r/chemhelp - Reddit . Reddit. [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit . Simon Fraser University. [Link]
-
Oxazolidinone synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Reactions of methyl 3‐hydroxythiophene‐2‐carboxylate. Part 4. Synthesis of methyl 5‐azolyl‐3‐hydroxythiophene‐2‐carboxylates | Request PDF - ResearchGate . ResearchGate. [Link]
-
Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]
-
Methyl 2-methyl-7-oxo-1,2,4-triazolo[3,2- b ]-1,3-thiazine-5-carboxylate - ResearchGate . ResearchGate. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology . Research Results in Pharmacology. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. ethz.ch [ethz.ch]
- 3. people.uniurb.it [people.uniurb.it]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Stability of "Methyl (s)-2-oxooxazolidine-5-carboxylate" under different reaction conditions
Technical Support Center: Methyl (S)-2-oxooxazolidine-5-carboxylate
Status: Online Ticket ID: #OX-5-STAB-001 Subject: Stability Profile, Handling Protocols, and Reaction Optimization Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Executive Summary
Methyl (S)-2-oxooxazolidine-5-carboxylate (CAS: 132682-22-5) is a critical chiral building block, predominantly used in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and as a chiral auxiliary. Its utility relies on the differential reactivity between its exocyclic methyl ester and the endocyclic carbamate .
This guide addresses the three most common failure modes reported by our users:
-
Unintentional Ring Opening (Hydrolysis issues).
-
Loss of Optical Purity (C5-Racemization).
-
Chemomis-selectivity during Reduction (Ester vs. Carbamate reduction).
Module 1: Storage & Physical Stability
Current Status: Critical Control Point
Unlike simple esters, this compound is prone to moisture-induced degradation over extended periods.
| Parameter | Recommended Condition | Failure Consequence |
| Temperature | -20°C (Long term: -80°C) | Slow hydrolysis to amino-alcohol derivatives. |
| Atmosphere | Argon/Nitrogen (Desiccated) | Hygroscopic nature accelerates ring opening. |
| Solvent Stability | MeOH, THF, DCM (Anhydrous) | Unstable in aqueous bases; slow decomposition in protic solvents at >40°C. |
Module 2: Reaction Stability & Troubleshooting
Scenario A: Hydrolysis (Ester vs. Ring)
User Issue: "I tried to hydrolyze the methyl ester to the acid using NaOH, but I lost the ring structure."
Technical Insight:
The oxazolidinone ring (a cyclic carbamate) is generally stable to acid but labile to strong bases , especially at elevated temperatures. Hydroxide ions (
Troubleshooting Protocol:
-
The Fix: Switch to Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C . Lithium is a milder counter-cation than Sodium or Potassium, reducing the kinetic rate of ring attack.
-
The "Green" Alternative: Enzymatic hydrolysis (e.g., Pig Liver Esterase) is the gold standard for preserving the ring and stereochemistry.
Diagnostic Check:
-
Observation: Product is water-soluble and ninhydrin positive?
-
Verdict: You opened the ring to form the amino-alcohol (Serine derivative).
-
Solution: Lower temperature to -10°C and limit reaction time to <1 hour.
Scenario B: Reduction (Ester to Alcohol)
User Issue: "I used LiAlH4 to reduce the ester, but the yield is low and the NMR is messy."
Technical Insight: Lithium Aluminum Hydride (LAH) is too aggressive. It will reduce the ester to the alcohol and can partially reduce the carbamate (ring) to an N-methyl amino alcohol or open the ring entirely.
Recommended Protocol (The "Gold Standard"): Use Sodium Borohydride (NaBH4) in THF/MeOH.
-
Dissolve substrate in anhydrous THF (0.2 M).
-
Add 1.5 eq NaBH4.
-
Add MeOH dropwise at 0°C (in situ generation of active borohydride species).
-
Result: Selective reduction of the ester to the hydroxymethyl group without touching the oxazolidinone ring.
Scenario C: N-Alkylation & Racemization
User Issue: "I alkylated the Nitrogen, but the enantiomeric excess (ee) dropped from 99% to 80%."
Technical Insight:
The proton at C5 is the stereocenter. It is alpha to an ester group, making it acidic (
Prevention Strategy:
-
Base Selection: Use K2CO3 in Acetone or DMF (milder) rather than NaH.
-
Temperature: Never exceed 25°C during the deprotonation step.
-
Order of Operations: If possible, perform the reduction (Ester
Alcohol) before N-alkylation. The alcohol is less electron-withdrawing than the ester, making the C5 proton less acidic and the stereocenter more robust.
Module 3: Decision Pathways (Visualized)
The following diagram illustrates the critical decision nodes for processing this molecule without degradation.
Caption: Stability Decision Tree. Green paths indicate recommended protocols to maintain ring integrity and stereochemistry.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use this reagent in water? A: Only for short durations at neutral or slightly acidic pH. In basic aqueous solutions (pH > 9), the ring hydrolysis half-life decreases dramatically. If aqueous workup is necessary, keep it cold and rapid.
Q2: Why is my product an oil instead of a solid after N-alkylation? A: This often indicates the presence of the ring-opened impurity or rotamers. Check the NMR for a characteristic shift in the C5 proton. If the ring opens, the rigid conformational lock is lost, often preventing crystallization.
Q3: Is the stereocenter stable to flash chromatography? A: Generally, yes. However, avoid using silica gel modified with triethylamine (often used for amines) as the prolonged exposure to base on the column can induce slow epimerization. Use neutral silica or alumina.
References
-
MedChemExpress. (S)-Methyl 2-oxooxazolidine-4-carboxylate Stability Data.
-
Brickner, S. J., et al. Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials. J. Med. Chem. 1996, 39, 3, 673–679. (Foundational chemistry for oxazolidinone ring stability).
-
Perrault, W. R., et al. Process Research and Development of the Oxazolidinone Antibacterial Linezolid. Organic Process Research & Development. 2003. (Details on reduction of the ester vs ring stability).
-
Sigma-Aldrich. Product Specification: Methyl (S)-2-oxooxazolidine-5-carboxylate.
Technical Guide: Preventing Racemization During Methyl (S)-2-oxooxazolidine-5-carboxylate Cleavage
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
The cleavage of Methyl (S)-2-oxooxazolidine-5-carboxylate presents a specific stereochemical challenge. Unlike its 4-substituted regioisomer (derived from Serine), the 5-substituted oxazolidinone (derived from Isoserine) possesses a chiral center at the C5 position .
This position is chemically fragile because the C5 proton is doubly activated :
-
Alpha to the ester carbonyl: Increases acidity.
-
Alpha to the ring oxygen: Inductive electron withdrawal further stabilizes the conjugate base.
Consequently, standard alkaline hydrolysis (saponification) often leads to rapid deprotonation, formation of a planar enolate, and subsequent racemization. This guide outlines protocols to circumvent this pathway, prioritizing acidic and enzymatic methodologies over thermodynamic base hydrolysis.
Diagnostic Workflow (Decision Matrix)
Before selecting a protocol, determine the target endpoint of your cleavage. The method must match the desired product to maintain the (S)-configuration .
Figure 1: Decision matrix for selecting the appropriate cleavage condition based on the desired synthetic intermediate.
The Mechanism of Racemization[1][2][6]
Understanding why racemization occurs is critical for prevention. Under basic conditions, the hydroxide ion acts as a base rather than a nucleophile.
Figure 2: The enolization pathway triggered by basic conditions. The acidity of the C5 proton allows the formation of a planar enolate, destroying stereochemical information.
Validated Protocols
Protocol A: High-Fidelity Acidic Hydrolysis
Target: Synthesis of (S)-Isoserine (Total Cleavage) Mechanism: Acid-catalyzed hydrolysis of the carbamate and ester. The acidic environment suppresses enolization because the carbonyl oxygen is protonated, not the alpha-carbon.
Reagents:
Procedure:
-
Dissolve the substrate in 6 M HCl (Concentration: 0.1 M - 0.5 M).
-
Heat the reaction mixture to reflux (approx. 100–110°C) for 6–12 hours.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the oxazolidinone ring.
-
Workup: Concentrate the solution in vacuo to remove water and excess HCl.
-
Purification: The residue is typically the hydrochloride salt of (S)-Isoserine. If free amino acid is required, use propylene oxide in ethanol for neutralization (prevents salt accumulation).
Why this works: The C5 stereocenter remains tetrahedral throughout the transition state. This method has been validated in the synthesis of
Protocol B: Enzymatic Selective Hydrolysis
Target: (S)-2-oxooxazolidine-5-carboxylic acid (Ring Intact) Mechanism: Enzymatic catalysis operates at neutral pH, completely avoiding the pKa threshold required to deprotonate C5.
Reagents:
-
Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B)
-
Phosphate Buffer (pH 7.0 - 7.2)
-
Acetone (Co-solvent, <10% v/v)
Procedure:
-
Suspend Methyl (S)-2-oxooxazolidine-5-carboxylate in Phosphate Buffer (0.1 M, pH 7.2).
-
Add acetone (dropwise) only if solubility is poor.
-
Add PLE (approx. 100 units/mmol substrate).
-
Stir at 25°C. Monitor pH; maintain at 7.2 by automatic addition of 0.1 M NaOH (pH-stat method). Note: The local concentration of base is negligible compared to bulk chemical hydrolysis.
-
Workup: Acidify to pH 3 with 1 M HCl and extract immediately with Ethyl Acetate.
Why this works: Enzymes provide a "chiral pocket" that excludes water attack from the undesired face and operates under mild conditions that do not support enolization.
Troubleshooting & FAQs
Q1: I must use a chemical base. How can I minimize racemization?
A: If you cannot use acid or enzymes, use Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C .
-
Reasoning: Lithium ions (
) can coordinate with the carbonyl oxygens, stabilizing the tetrahedral intermediate and disfavoring the formation of the free enolate compared to Sodium ( ) or Potassium ( ). -
Stop Condition: Quench the reaction immediately upon consumption of starting material. Do not let it sit.
Q2: Why is the 5-carboxylate more sensitive than the 4-carboxylate?
A: In the 4-carboxylate (Serine derivative), the alpha-proton is adjacent to a nitrogen atom (amide-like). In the 5-carboxylate (Isoserine derivative), the alpha-proton is adjacent to an oxygen atom (ether-like). Oxygen is more electronegative than nitrogen, making the C5 proton significantly more acidic and prone to removal by base.
Q3: How do I verify if racemization occurred?
A: Standard NMR is insufficient. You must use:
-
Chiral HPLC: Using a column like Chiralpak AD-H or OD-H.
-
Mosher's Acid Analysis: Derivatize the hydrolysate with (R)- or (S)-MTPA-Cl and analyze via
NMR or NMR to detect diastereomers.
Q4: Can I use NaOMe (Sodium Methoxide)?
A: Absolutely not. Alkoxides are strong bases and nucleophiles. They will cause rapid epimerization at C5 via enolization and may also cause transesterification complications.
Data Summary: Conditions vs. Stereochemical Integrity
| Method | Reagent | Temp | Reaction Type | Risk of Racemization | Typical ee Retention |
| Acidic | 6 M HCl | Reflux | Total Hydrolysis | Very Low | > 99% |
| Enzymatic | PLE / Cal-B | 25°C | Selective Ester | Negligible | > 99% |
| Mild Basic | LiOH / THF | 0°C | Selective Ester | Moderate | 90 - 95%* |
| Strong Basic | NaOH / MeOH | 25°C+ | Saponification | High | < 50% (Racemic) |
*Highly dependent on time and temperature control.
References
-
Synthesis of
-Substituted Isoserines via Acidic Hydrolysis. Source: Journal of Organic Chemistry (ACS). Context: Describes the use of 6 M HCl to hydrolyze oxazolidine-like intermediates to isoserine derivatives with retention of configuration. URL:[Link] -
Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. Source: PubMed / NIH. Context: Discusses the pH-rate profiles of oxazolidine hydrolysis and the stability of the ring systems under various conditions. URL:[Link]
-
In-peptide amino acid racemization via inter-residue oxazoline intermediates. Source: Nature Scientific Reports. Context: While focused on peptides, this paper elucidates the mechanisms of oxazoline/oxazolidine racemization via enolization and elimination pathways during hydrolysis.[4] URL:[Link]
Sources
Technical Support: Advanced Cleavage Protocols for Evans Oxazolidinone Auxiliaries
Ticket ID: #EVANS-CLV-001 Status: Open Agent: Senior Application Scientist Subject: Alternative methods for removing oxazolidinone auxiliaries when standard hydrolysis fails.
Triage: Select Your Cleavage Protocol
Welcome to the Technical Support Center. We understand that while the standard LiOH/H
Please use the following decision matrix to select the appropriate protocol for your target product.
Figure 1: Decision matrix for selecting the optimal cleavage reagent based on the desired functional group outcome.
Module A: The "Acid" Problem (Hydrolysis Alternatives)
User Issue: "I used LiOH without peroxide and my auxiliary was destroyed." or "My substrate is sulfide-containing and H
The Mechanism of Failure (Endocyclic Cleavage)
It is critical to understand why the standard method uses peroxide.
-
LiOH alone: Hydroxide is a hard nucleophile that attacks the less hindered endocyclic carbonyl (the carbamate), leading to ring opening and destruction of the auxiliary.
-
LiOOH (LiOH + H
O ): The hydroperoxide anion is softer and more nucleophilic (alpha-effect). It attacks the more hindered exocyclic carbonyl (the imide) despite steric bulk, preserving the auxiliary [1, 2].
Protocol A1: Lithium Hydroperoxide (Optimized)
If you must use the standard method, ensure the stoichiometry is precise to prevent endocyclic attack.
-
Dissolve substrate in THF/H
O (3:1) at 0 °C. -
Add H
O (4.0 equiv) before the base. -
Add LiOH (2.0 equiv) slowly.
-
Quench: Na
SO (1.5 M) to destroy excess peroxide, then standard workup.
Protocol A2: Tetrabutylammonium Hydroxide (TBAOH)
For substrates sensitive to lithium salts or requiring organic solubility.
-
Dissolve substrate in wet THF.
-
Add t-BuOOH (4.0 equiv) followed by TBAOH (2.0 equiv) .
-
Monitor by TLC; this method often proceeds faster than LiOH due to phase homogeneity.
Module B: The "Ester" Route (Transesterification)
User Issue: "I need the methyl/ethyl ester directly without passing through the acid."
Protocol B1: Titanium(IV) Alkoxide Transesterification
This is the "gold standard" alternative. It is mild and highly chemoselective. The Lewis acidic titanium activates the exocyclic carbonyl while the alkoxide acts as the nucleophile.
-
Reagents: Ti(OR)
(where R = Me, Et, iPr, Bn). -
Conditions:
-
Dissolve substrate in the corresponding alcohol (e.g., MeOH for methyl ester).
-
Add Ti(OR)
(0.1 – 1.2 equiv) . Note: Stoichiometric amounts speed up hindered reactions. -
Stir at reflux (or 50 °C) for 2–12 hours.
-
Workup (Critical): Quench with dilute HCl or Rochelle's salt to break the titanium emulsion.
-
-
Why it works: The bidentate coordination of the imide to Titanium prevents attack at the endocyclic carbamate [3].
Protocol B2: Ytterbium(III) Triflate Catalysis
A modern, highly scalable method for sensitive substrates.
-
Reagents: Yb(OTf)
(catalytic), Alcohol.[1][2] -
Conditions:
-
Dissolve substrate in Toluene/Alcohol (5:1).
-
Add Yb(OTf)
(1–5 mol%) . -
Heat to 80 °C.
-
-
Advantage: Extremely mild; compatible with acid- and base-sensitive groups. The auxiliary is recovered quantitatively [4].[3]
Module C: The "Alcohol/Amide" Route (Reductive & Aminolysis)
User Issue: "I need to reduce the auxiliary directly to the alcohol without racemization."
Protocol C1: Reductive Cleavage with LiBH
Unlike NaBH
-
Mechanism: The Li
ion chelates between the exocyclic carbonyl and the oxazolidinone carbonyl. This locks the conformation and activates the exocyclic carbonyl for hydride delivery. -
Procedure:
-
Dissolve substrate in wet THF (or THF with 1 equiv H
O). Water is crucial to generate the active reducing species. -
Add LiBH
(2.0 M in THF, 1.1–1.5 equiv) at 0 °C. -
Stir 1–3 hours.
-
Quench: Careful addition of NaOH (1M) to solubilize boron salts.
-
Figure 2: Chelation model explaining the chemoselectivity of LiBH
Protocol C2: Weinreb Amide Formation (AlMe
)
Direct conversion to the Weinreb amide allows subsequent conversion to ketones or aldehydes.
-
Suspend MeNH(OMe)·HCl in CH
Cl at 0 °C. -
Add AlMe
(2.0 M in hexane, 3.0 equiv) dropwise. Caution: Pyrophoric. -
Stir 30 mins to form the Aluminum-Amide complex.
-
Add the Oxazolidinone substrate solution.[4]
-
Warm to RT and stir until complete.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Endocyclic Cleavage (Auxiliary destroyed) | Insufficient H | Ensure H |
| No Reaction (Stuck starting material) | Steric hindrance at the | Increase temperature to 50°C. Use High Pressure (10 kbar) if available. Switch to Yb(OTf) |
| Epimerization (Loss of stereochemistry) | Basic conditions causing enolization. | Avoid LiOH. Use Ti(OEt) |
| "Mushy" NMR / Emulsion | Titanium or Aluminum salts during workup. | Quench with Rochelle's Salt (sat. aq. Pot. Sod. Tartrate) and stir vigorously for 2 hours until layers separate cleanly. |
| O | Decomposition of Peroxide by LiOH. | Safety Hazard. On scale >10g, switch to LiOBn or Ti(OR) |
References
-
Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987 , 28(49), 6141-6144. Link
-
Chow, K. H.; Quinn, R. J.; Jenkins, I. D.; Krenske, E. H. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn." Australian Journal of Chemistry, 2023 , 76, 847-853. Link
-
Gosh, A. K.; Duong, T. T.; McKee, S. P. "Titanium(IV) alkoxides: A mild and efficient reagent for the transesterification of N-acyl-2-oxazolidinones." Journal of the Chemical Society, Chemical Communications, 1992 , 1673-1674. Link
-
Stevens, J. M.; et al. "Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids."[1] The Journal of Organic Chemistry, 2018 , 83(23), 14245–14261.[1][2] Link[1]
-
Beutner, G. L.; et al. "Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide." Organic Process Research & Development, 2020 , 24(10), 2311–2318. Link
Sources
Technical Support Center: Methyl (S)-2-oxooxazolidine-5-carboxylate Recovery & Recycling
Status: Active Ticket Ref: M-OX-5-REC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Scope: Isolation, Purification, and Enantiomeric Preservation of Methyl (S)-2-oxooxazolidine-5-carboxylate (CAS: 132682-22-5).
Executive Summary & Molecule Profile
The Challenge: Methyl (S)-2-oxooxazolidine-5-carboxylate is a high-value chiral building block, primarily utilized as a precursor for oxazolidinone antibiotics (e.g., Linezolid) and as a chiral auxiliary. Users frequently report yield losses >40% during workup due to its amphiphilic nature (high water solubility) and susceptibility to hydrolysis .
Technical Profile:
-
Structure: 5-membered cyclic carbamate with a methyl ester at the C5 position.
-
Key Vulnerability: The C5 proton is alpha to both the ester and the ring oxygen, making it acidic and prone to base-catalyzed racemization.
-
Solubility: Highly soluble in DMSO, Methanol, Water; moderately soluble in Ethyl Acetate/DCM; insoluble in Hexanes.
Diagnostic Workflow (Decision Matrix)
Before initiating recovery, determine the state of your material using the workflow below.
Figure 1: Decision matrix for recovering the target ester versus rescuing the hydrolyzed acid byproduct.
Troubleshooting Guides & FAQs
Module A: The "Invisible Product" (Extraction Issues)
Q: I see the product on TLC, but after aqueous workup, my yield is <30%. Where did it go?
A: The molecule has partitioned into the aqueous phase. The polar carbamate and ester groups form hydrogen bonds with water. Standard extraction with Diethyl Ether or Hexane is ineffective.
Protocol for High-Efficiency Extraction:
-
Saturation: Saturate the aqueous phase completely with NaCl (brine). This disrupts the hydrogen bonding network ("salting out").
-
Solvent Switch: Do not use ether.
-
Primary Choice: Ethyl Acetate (EtOAc) (3x extractions).
-
Rescue Choice: If EtOAc fails, use Dichloromethane (DCM) or a mixture of DCM:Isopropanol (9:1) . The alcohol helps pull the polar oxazolidinone into the organic layer.
-
-
Continuous Extraction: For large scales (>100g), use a liquid-liquid continuous extractor with DCM for 12-24 hours.
Data: Partition Coefficients (Estimated)
| Solvent System | Partition Efficiency | Recommendation |
|---|---|---|
| Water / Hexane | < 5% | Avoid |
| Water / Et2O | ~ 40% | Poor |
| Brine / EtOAc | ~ 85% | Standard |
| Brine / DCM:iPrOH (9:[1]1) | > 95% | High Recovery |
Module B: The "Vanishing Chirality" (Racemization)
Q: My recovered material has an enantiomeric excess (ee) of only 80%, down from 99%. Why?
A: You likely exposed the material to basic conditions (pH > 8) or high heat during concentration. The C5 proton is acidic. Removal of this proton creates a planar enolate intermediate, which destroys chirality.
Prevention Protocol:
-
pH Discipline: Never allow the aqueous workup pH to exceed 7.5.
-
Corrective Action: If the mixture is basic (e.g., from a quenching step), neutralize immediately with dilute HCl or saturated NH₄Cl to pH 6-7 before extraction.
-
-
Temperature Control:
-
Evaporate solvents at < 40°C .
-
Avoid boiling during recrystallization; use dissolution at moderate temp (50°C) and slow cooling.
-
-
Base Selection: If a base is required in the upstream reaction, switch from strong alkoxides (NaOMe) to non-nucleophilic organic bases (DIPEA) or mild inorganic carbonates (K₂CO₃) where possible.
Module C: The "Acid Impurity" (Hydrolysis Rescue)
Q: My NMR shows a broad singlet at 11 ppm and loss of the methoxy peak. It seems I hydrolyzed the ester.
A: This is common if the reaction mixture contained water and was exposed to heat or extreme pH. The product has degraded to (S)-2-oxooxazolidine-5-carboxylic acid .
Recycling Protocol (Re-esterification): Do not discard the acid. It can be recycled back to the methyl ester quantitatively.
-
Dry: Evaporate the aqueous phase to dryness (lyophilization is best to remove water).
-
Reflux: Suspend the residue in dry Methanol (MeOH).
-
Catalyze: Add catalytic Thionyl Chloride (SOCl₂) or concentrated H₂SO₄ (5 mol%).
-
React: Reflux for 2-4 hours.
-
Workup: Neutralize with solid NaHCO₃, filter salts, and concentrate. This restores the Methyl (S)-2-oxooxazolidine-5-carboxylate.
Advanced Purification: Crystallization
Chromatography is expensive and difficult for polar oxazolidinones (they streak on silica). Crystallization is the preferred method for final polishing.
Standard Operating Procedure (SOP):
-
Solvent A (Good): Ethyl Acetate or Isopropanol (IPA).
-
Solvent B (Bad): Heptane or MTBE.
-
Method:
-
Dissolve crude oil in minimal warm EtOAc (45°C).
-
Add Heptane dropwise until persistent cloudiness appears.
-
Add a single drop of EtOAc to clear the solution.
-
Cool slowly to Room Temperature, then to 4°C.
-
Note: If it oils out, seed with a pure crystal or scratch the flask wall.
-
References
-
Linezolid Process Chemistry: Pearlman, B. A., et al. "Restructuring the Synthesis of Linezolid." Organic Process Research & Development, vol. 7, no. 4, 2003, pp. 533–546.[2] Link (Describes the handling of oxazolidinone intermediates and solubility challenges).
- Oxazolidinone Synthesis: Renslo, A. R. "Oxazolidinone Antibiotics." Topics in Heterocyclic Chemistry, 2010.
- Racemization Mechanisms: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., Wiley, 2014. (Refer to sections on Carbamate and Ester stability under basic conditions).
-
Solubility Data: "Solubility of 2,5-Furandicarboxylic Acid...". Journal of Chemical & Engineering Data, 2024. Link (Provides analogous solubility data for polar heterocyclic carboxylates in binary solvent systems).
-
Industrial Recovery: U.S. Patent 7,408,069. "Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives." Link (Describes similar workup protocols for polar carboxylate heterocyclic intermediates).
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for Methyl (S)-2-oxooxazolidine-5-carboxylate before handling.
Sources
Navigating Steric Challenges: A Technical Guide for Reactions of Methyl (S)-2-oxooxazolidine-5-carboxylate
Welcome to the technical support center for "Methyl (s)-2-oxooxazolidine-5-carboxylate." This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile chiral auxiliary in their synthetic endeavors. We understand that navigating the intricacies of stereoselective reactions can be challenging, particularly when managing steric hindrance to achieve desired outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Double-Edged Sword of Steric Hindrance
Methyl (s)-2-oxooxazolidine-5-carboxylate is a valuable chiral auxiliary, prized for its ability to direct stereoselective transformations. The core principle of its effectiveness lies in steric hindrance: the bulky substituent on the chiral auxiliary physically blocks one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered side. This elegant control allows for the synthesis of specific stereoisomers, a critical aspect of modern drug discovery and development.[1][2]
However, this reliance on steric control can also be a source of experimental challenges. Unfavorable interactions, incorrect conformational locking, or competing reaction pathways can lead to diminished yields, low diastereoselectivity, or unexpected side products. This guide will walk you through the most common hurdles encountered in the key steps of using this auxiliary: N-acylation, diastereoselective enolate reactions (such as alkylations and aldol reactions), and auxiliary cleavage.
Troubleshooting Guide: A Question-and-Answer Approach
Part 1: N-Acylation
The first step in utilizing this chiral auxiliary is the attachment of an acyl group to the nitrogen atom. This seemingly straightforward reaction can be the first point of failure.
Question 1: I am observing low yields or incomplete conversion during the N-acylation of my Methyl (s)-2-oxooxazolidine-5-carboxylate. What are the likely causes and how can I improve the reaction efficiency?
Answer:
Low yields in N-acylation are typically due to either insufficient reactivity of the acylating agent, steric hindrance from the acyl group itself, or suboptimal reaction conditions that do not favor the desired transformation.
-
Causality: The nitrogen atom of the oxazolidinone is part of an amide-like system, making it less nucleophilic than a free amine. For the reaction to proceed efficiently, this reduced nucleophilicity must be overcome. Standard acylation conditions using acid chlorides or anhydrides often require a strong base to deprotonate the oxazolidinone, forming a more nucleophilic anion. If this deprotonation is incomplete, or if the acylating agent is not sufficiently electrophilic, the reaction will be sluggish. The presence of the methyl carboxylate at the 5-position can also electronically influence the reactivity of the nitrogen.
-
Troubleshooting Workflow:
Caption: Troubleshooting N-acylation yields.
-
Detailed Protocols:
Protocol 1.1: Strong Base Conditions (for less reactive acyl chlorides)
-
Dissolve Methyl (s)-2-oxooxazolidine-5-carboxylate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of n-butyllithium (n-BuLi) (1.05 eq) in hexanes.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH4Cl and proceed with standard aqueous workup and purification.
Protocol 1.2: Lewis Acid Catalyzed Acylation (milder alternative) [3]
-
To a mixture of Methyl (s)-2-oxooxazolidine-5-carboxylate (1.0 eq) and the carboxylic acid anhydride (1.5 eq), add a catalytic amount of ZnCl2 (10 mol%).
-
Heat the mixture under solvent-free conditions (or in a high-boiling solvent like toluene) at 50-80 °C.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Cool the reaction mixture and purify directly by column chromatography.
Protocol 1.3: Oxidative NHC Catalysis (for sensitive substrates) [4]
-
In a flask open to the air, combine the oxazolidinone (1.0 eq), the aldehyde (1.5 eq), an NHC precursor (e.g., a triazolium salt, 10 mol%), and a base (e.g., DBU, 20 mol%) in a suitable solvent like CH2Cl2.
-
Add electron transfer mediators such as iron(II) phthalocyanine.
-
Stir at room temperature for 12-24 hours.
-
Purify the product by column chromatography.
-
Part 2: Diastereoselective Enolate Reactions
This is the critical stereochemistry-defining step. Success here hinges on the formation of a well-defined enolate and the ability of the auxiliary's steric bulk to direct the approach of the electrophile.
Question 2: My diastereoselectivity is poor in the alkylation of the N-acyl derivative. What factors control the stereochemical outcome, and how can I improve the diastereomeric ratio (d.r.)?
Answer:
Poor diastereoselectivity is a common and frustrating issue. It typically arises from a lack of facial control, which can be due to a number of factors including incomplete chelation of the enolate, incorrect choice of base or solvent, or the reaction temperature being too high.
-
Causality: High diastereoselectivity in these reactions is dependent on the formation of a rigid, chelated Z-enolate. The metal cation from the base (e.g., Li+, Na+, or a Lewis acid like Bu2BOTf) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This locks the conformation of the N-acyl group, presenting a highly differentiated steric environment. The substituent at the 4- or 5-position of the oxazolidinone ring then acts as a steric shield, directing the incoming electrophile to the opposite, less hindered face.[2] If this rigid chelate is not formed, or if the E-enolate is formed, this facial control is lost, leading to a mixture of diastereomers.
-
Troubleshooting Workflow:
Caption: Improving diastereoselectivity in enolate reactions.
-
Data Presentation: Impact of Reaction Conditions on Diastereoselectivity
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Improvement |
| Base | LDA (Lithium Diisopropylamide) | NaHMDS (Sodium Hexamethyldisilazide) | The larger sodium cation can sometimes lead to a more organized, chelated transition state. |
| Temperature | -40 °C | -78 °C or lower | Lower temperatures favor the kinetically controlled formation of the desired diastereomer and prevent equilibration. |
| Additive | None | Bu2BOTf (Dibutylboron Triflate) | Boron enolates form a highly rigid six-membered ring transition state, significantly enhancing diastereoselectivity.[5] |
| Solvent | DME (1,2-Dimethoxyethane) | THF (Tetrahydrofuran) | Strongly coordinating solvents can interfere with the formation of the chelated enolate. THF is generally a good choice. |
-
Detailed Protocol for High Diastereoselectivity:
Protocol 2.1: Boron Enolate Formation for Aldol Reactions
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH2Cl2 (0.1 M) and cool to -78 °C under an inert atmosphere.
-
Add dibutylboron triflate (Bu2BOTf) (1.1 eq) dropwise.
-
Add triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 eq) dropwise. The solution should become homogeneous.
-
Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Re-cool the mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C for 1 hour.
-
Quench the reaction with a pH 7 phosphate buffer and proceed with workup and purification.
-
Part 3: Auxiliary Cleavage
The final step is the removal of the chiral auxiliary to reveal the desired chiral product. This step can be prone to side reactions, particularly with substrates that are sensitive to the cleavage conditions.
Question 3: I am getting low yields and/or side products during the cleavage of the N-acyl group. How can I cleanly remove the auxiliary?
Answer:
Cleavage issues often arise from the nucleophile attacking the endocyclic carbonyl of the oxazolidinone ring instead of the desired exocyclic acyl group. The choice of cleavage conditions is critical and depends on the desired final product (e.g., carboxylic acid, alcohol, or aldehyde).
-
Causality: The standard method for cleaving the auxiliary to yield a carboxylic acid is treatment with lithium hydroperoxide (LiOH/H2O2). The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl. However, if the exocyclic carbonyl is sterically hindered, or if the reaction conditions are not carefully controlled, the smaller and harder hydroxide ion can attack the more accessible endocyclic carbonyl, leading to the destruction of the auxiliary and a complex mixture of products.[6]
-
Troubleshooting Workflow:
Caption: Selecting the correct auxiliary cleavage method.
-
Detailed Protocols for Selective Cleavage:
Protocol 3.1: Cleavage to Carboxylic Acid (Standard)
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq).
-
Add aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Perform a standard acid-base workup to isolate the carboxylic acid and the recovered auxiliary.
Protocol 3.2: Reductive Cleavage to a Primary Alcohol
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add lithium borohydride (LiBH4) (2.0 eq) portion-wise.
-
Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench with saturated aqueous NH4Cl.
-
Extract with an organic solvent and purify to obtain the alcohol and the recovered auxiliary.
-
Frequently Asked Questions (FAQs)
Q1: Will the methyl carboxylate group at the 5-position of "Methyl (s)-2-oxooxazolidine-5-carboxylate" interfere with enolate formation?
A1: The ester at the 5-position is unlikely to interfere with enolate formation at the α-carbon of the N-acyl group, as the protons on the acyl chain are significantly more acidic. However, its steric bulk, although modest, contributes to the overall steric environment of the auxiliary. This may subtly influence the optimal choice of base and reaction conditions compared to auxiliaries with only a 4-substituent. It is always advisable to run a small-scale test reaction to determine the optimal conditions for your specific substrate.
Q2: Can I use Grignard reagents for alkylation reactions with this auxiliary?
A2: It is generally not recommended to use highly reactive organometallic reagents like Grignards for alkylation of the enolate. These reagents can add to the carbonyl of the acyl group or the ester at the 5-position. For alkylation, less basic and more specific electrophiles like alkyl halides or triflates are preferred.
Q3: My auxiliary is not recovering well after cleavage. What could be the reason?
A3: Poor recovery of the auxiliary is often a sign of undesired side reactions during cleavage, such as the attack of the nucleophile on the endocyclic carbonyl as discussed above. Ensure your cleavage conditions are as mild as possible and strictly controlled, particularly with respect to temperature. If using LiOH/H2O2, ensure the peroxide is fully quenched before workup, as residual peroxide can lead to degradation.
Q4: How does the stereochemistry at the 5-position influence the outcome of the reaction?
A4: The (S)-stereochemistry at the 5-position, along with the conformation of the N-acyl group, dictates which face of the enolate is shielded. For a chelated Z-enolate, the substituent at the 5-position will orient itself to create a sterically demanding environment on one face, directing the electrophile to the other. It is crucial to understand the transition state model for your specific reaction (e.g., Zimmerman-Traxler for aldol reactions) to predict the stereochemical outcome accurately.[5]
References
-
Phillips, O. A., et al. (2002). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 12(23), 3399-3402. [Link]
-
Phillips, O. A., et al. (2002). Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. ResearchGate. [Link]
-
Kim, J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(11), 3324. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
-
Rezende, P., Paioti, P. H. S., & Coelho, F. (2010). Diastereoselective Approach to Substituted Oxazolidinones from Morita–Baylis–Hillman Adducts. Synthetic Communications, 41(2), 227–242. [Link]
-
Li, J-F., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Dinca, E., et al. (2022). Electrochemical Activation of α-Carbonyl Alkoxyamines for Direct Nucleophilic Substitution. Journal of the American Chemical Society, 144(4), 1697–1705. [Link]
- Google Patents. (2020). Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
-
Ghosh, A. K., & Fidanze, S. (2004). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Patra, M., & Vanka, K. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. Chemistry – An Asian Journal. [Link]
-
Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
-
Reddy, K. L., et al. (2012). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]
-
Bautista-Hernández, C. I., et al. (2018). Synthesis of N-acyl oxazolidines. ResearchGate. [Link]
-
Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]
-
Baskaran, S. (1996). Diastereoselective reactions of enolates. ResearchGate. [Link]
-
ChemistryViews. (2018, September 17). N-Acylation of Oxazolidinones. [Link]
-
Pitre, S. P., & Leblanc, M. (2019). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. The Journal of Organic Chemistry, 84(15), 9645–9653. [Link]
-
Al-Hiari, Y. M. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]
-
Sridhar, G., et al. (2007). Reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates. Synthesis of methyl isoxazolo[5,4a]carbazole-3-carboxylates. ResearchGate. [https://www.researchgate.net/publication/250041280_Reactions_of_methyl_2-1-oxo-2349-tetrahydro-1H-carbazol-2-yloxoacetates_Synthesis_of_methyl_isoxazolo54a]carbazole-3-carboxylates]([Link])
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemistryviews.org [chemistryviews.org]
- 5. youtube.com [youtube.com]
- 6. In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Methyl (S)-2-oxooxazolidine-5-carboxylate: Chiral Scaffold vs. Transient Auxiliaries
Executive Summary
In the landscape of asymmetric synthesis, Methyl (S)-2-oxooxazolidine-5-carboxylate occupies a distinct niche often conflated with "chiral auxiliaries." While traditional auxiliaries (e.g., Evans oxazolidinones) are transient directing groups attached to a substrate and subsequently removed, the 5-carboxylate derivative functions primarily as a permanent chiral scaffold (Chiral Building Block).
This guide objectively compares the Scaffold Retention Strategy (using the 5-carboxylate) against the Auxiliary Removal Strategy (using Evans 4-substituted oxazolidinones). Analysis focuses on atom economy, industrial scalability (specifically for oxazolidinone antibiotics like Linezolid), and stereochemical integrity.
Part 1: Structural & Mechanistic Distinction
To select the correct reagent, one must distinguish between inducing chirality and embedding chirality.
The Evans Auxiliary (Transient)
-
Structure: 4-substituted oxazolidinones (e.g., 4-benzyl, 4-isopropyl).
-
Mechanism: The chiral center at C4 sterically hinders one face of an attached enolate, forcing incoming electrophiles to the opposite face.
-
Fate: The auxiliary is cleaved (hydrolyzed/reduced) to release the product. The auxiliary is waste or recycled.
-
Primary Use: Asymmetric alkylation, aldol, or Diels-Alder reactions to create new stereocenters.
Methyl (S)-2-oxooxazolidine-5-carboxylate (Permanent)
-
Structure: 5-substituted oxazolidinone with a carboxylate handle.[1][2]
-
Mechanism: Derived from the chiral pool (typically L-Serine or L-Pyroglutamic acid). The stereocenter is already established. The molecule serves as a core pharmacophore.
-
Fate: The ring is retained in the final API. The ester group is derivatized (e.g., reduced to alcohol, converted to amine).
-
Primary Use: Synthesis of 5-substituted oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and chiral amino alcohols.
Part 2: Comparative Performance Analysis
Decision Matrix: Scaffold vs. Auxiliary
| Feature | Methyl (S)-2-oxooxazolidine-5-carboxylate | Evans Auxiliary (4-Bn-2-oxazolidinone) |
| Role | Chiral Scaffold (Core Structure) | Chiral Auxiliary (Directing Group) |
| Atom Economy | High (>90% retained in final drug) | Low (<40% retained; auxiliary is removed) |
| Stereocontrol | Retention (Uses Chiral Pool purity) | Induction (Typically >98:2 dr) |
| Scalability | Excellent (Linear synthesis) | Moderate (Requires attachment/cleavage steps) |
| Key Application | Linezolid (Antibiotic) synthesis | Polyketides, unnatural amino acids |
| C5 Reactivity | Ester allows rapid functionalization | C5 is usually unsubstituted/inert |
Industrial Case Study: Linezolid Synthesis
The 5-carboxylate is superior for synthesizing oxazolidinone antibiotics because the ring system is the biological target. Using an Evans auxiliary to synthesize Linezolid would be chemically inefficient, requiring ring formation, alkylation, and then auxiliary cleavage—a "detour" route.
-
5-Carboxylate Route: L-Serine
5-Carboxylatengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> Amide Formation Linezolid. (Direct, Linear).[3] -
Auxiliary Route: Requires creating the oxazolidinone ring de novo or using the auxiliary to set a chiral center that is then cyclized. (Inefficient).
Part 3: Experimental Protocols
Protocol A: Synthesis of Methyl (S)-2-oxooxazolidine-5-carboxylate
This protocol utilizes a "Green Chemistry" approach using Diethyl Carbonate or CDI, avoiding highly toxic phosgene gas often cited in older literature.
Objective: Cyclization of L-Serine Methyl Ester to the 5-carboxylate scaffold.
Reagents:
-
L-Serine methyl ester hydrochloride (10.0 g, 64 mmol)
-
Carbonyl diimidazole (CDI) (11.4 g, 70 mmol) OR Triphosgene (0.33 eq)
-
Triethylamine (TEA) (19.5 g, 192 mmol)
-
Dichloromethane (DCM) (100 mL)
Workflow:
-
Neutralization: Suspend L-Serine methyl ester HCl in DCM at 0°C. Add TEA dropwise to neutralize the salt.
-
Cyclization: Add CDI in portions over 30 minutes, maintaining temperature <5°C. The reaction is exothermic.
-
Reflux: Allow to warm to Room Temperature (RT), then reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.
-
Workup: Wash the organic layer with 1N HCl (2 x 50 mL) to remove imidazole byproducts and excess TEA. Wash with brine (50 mL).
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from EtOAc/Hexane or use flash chromatography.
Expected Data:
-
Yield: 85-92%
-
Appearance: White crystalline solid.
-
Melting Point: 92-94°C.
-
Optical Rotation:
(c=1, MeOH). -
Validation:
H NMR (CDCl3) should show the characteristic C5 proton as a doublet of doublets (dd) around 4.8-5.0 ppm.
Part 4: Visualization of Workflows
Diagram 1: The "Scaffold Retention" Pathway (Linezolid)
This diagram illustrates how the 5-carboxylate is incorporated into the final drug, contrasting with auxiliary removal.
Caption: The 5-carboxylate serves as the permanent core. The chiral center (C5) is derived from Serine and retained throughout the synthesis of Linezolid.
Diagram 2: Decision Tree - Auxiliary vs. Scaffold
Use this logic flow to determine which reagent fits your synthetic target.
Caption: Selection logic based on the fate of the oxazolidinone ring. If the ring remains, the 5-carboxylate is the superior atom-economic choice.
References
-
Synthesis of 5-substituted oxazolidinones (Linezolid context)
- Phillips, O. A., et al. (2003). "Synthesis and antibacterial activity of 5-substituted oxazolidinones." Bioorganic & Medicinal Chemistry, 11(7), 1441-1448.
-
Comparison with Evans Auxiliaries
-
Heravi, M. M., et al. (2016).[4] "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis." RSC Advances, 6, 30498-30551.
-
-
Synthesis of 2-oxooxazolidine-4-carboxylic acid (Related Scaffold)
- Google Patents. (2020). "Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds." CN111808040A.
-
Linezolid Process Chemistry
- WIPO. (2005).
-
General Review of Oxazolidinone Antibiotics
- Shaw, K. J., & Barbachyn, M. R. (2011). "The oxazolidinones: past, present, and future." Annals of the New York Academy of Sciences, 1241(1), 48-70.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Evans' Auxiliaries vs. Oppolzer's Camphorsultam
[1][2]
Executive Summary
For the practicing synthetic chemist, the choice between Evans' oxazolidinones and Oppolzer's camphorsultam is rarely about "better" or "worse"—it is a decision between speed of discovery and scalability of process .[1]
-
Evans' Auxiliaries are the industry standard for discovery chemistry.[1] They offer a massive, commercially available library (phenyl, benzyl, isopropyl, tert-butyl) and predictable Zimmerman-Traxler transition states.[1] They are the "go-to" for rapid stereochemical screening.[1]
-
Oppolzer's Camphorsultam is the superior choice for scale-up and difficult separations.[1] Its rigid bicyclic framework often provides higher diastereomeric excesses (
) in "difficult" alkylations where Evans' systems leak.[1] Crucially, sultam derivatives are highly crystalline, allowing for purification via recrystallization rather than silica gel chromatography—a massive advantage in process chemistry.[1]
Part 1: Mechanistic Foundations[1]
To manipulate these tools effectively, one must understand the transition states that dictate their facial selectivity.[1]
Evans' Oxazolidinones: The Chelation Control Model
The Evans system relies on the formation of a Z-enolate (via boron or lithium).[1] The stereochemical outcome is rationalized by the Zimmerman-Traxler model , where the metal center (typically Boron or Lithium) chelates the auxiliary carbonyl and the enolate oxygen.[1]
-
Key Driver: The
group on the oxazolidinone (e.g., Isopropyl, Benzyl) projects away from the metal center, creating a "steric wall" that blocks one face of the enolate. -
Dipole Minimization: In non-chelating conditions, the dipole-dipole repulsion between the auxiliary carbonyl and the enolate oxygen dictates the conformation.[1]
Oppolzer's Camphorsultam: The Shield
Oppolzer's system is derived from camphor.[1] The sultam (
-
Key Driver: The sulfonyl oxygens are sterically demanding.[1] When the metal chelates, the rigid bornane skeleton forces the electrophile to approach from the "top" face (opposite the bridgehead methyls and the sulfonyl group).[1]
-
The "Crystallinity Effect": Unlike the planar oxazolidinones, the globular shape of the bornane skeleton encourages the formation of well-defined crystal lattices, facilitating non-chromatographic purification.[1]
Mechanistic Visualization
Caption: Comparative logic of stereocontrol. Evans relies on a chair-like transition state, while Oppolzer utilizes the rigid topological shielding of the sulfonyl/bornane framework.[1]
Part 2: Performance Metrics & Decision Matrix
The following data summarizes typical performance in standard
| Feature | Evans' Oxazolidinone | Oppolzer's Camphorsultam |
| Selectivity ( | Typically >95:5 | Typically >98:2 (Often >99:[1]1) |
| Crystallinity | Low to Moderate (Oils common) | High (White crystals common) |
| Purification | Flash Chromatography usually required | Recrystallization often sufficient |
| Cleavage (Hydrolysis) | ||
| Cleavage (Reductive) | ||
| Atom Economy | Moderate | Poor (Auxiliary is heavy) |
| Recovery | Good (>90%) | Excellent (>95%, easy crystallization) |
| Cost | Low (Generic availability) | Moderate/High (Initial purchase) |
The "Peroxide Problem" in Cleavage
A critical operational difference is the hydrolytic cleavage.[1]
-
Evans: Direct hydrolysis with
is slow due to the resonance stability of the amide.[1] It requires hydrogen peroxide ( ) to form the hydroperoxide anion, which is more nucleophilic.[1] This is a safety hazard on multi-kilogram scales.[1] -
Oppolzer: The sulfonamide bond is activated enough that
alone (in THF/Water) is often sufficient for hydrolysis, avoiding the use of peroxides.[1]
Part 3: Experimental Protocols
Protocol A: Evans Asymmetric Alkylation
Target: Alpha-methylated carboxylic acid derivative.[1]
-
Enolization: To a solution of
-acyloxazolidinone (1.0 equiv) in dry THF at , add (1.1 equiv) dropwise. Note: The solution typically turns bright yellow/orange.[1] -
Reaction: Stir for 30-60 minutes to ensure complete deprotonation.
-
Addition: Add MeI (3-5 equiv) neat or in THF.
-
Quench: Stir at
for 2-4 hours, then warm to . Quench with saturated .[1] -
Workup: Extract with EtOAc. Wash with
(to remove amine residues).[1] -
Purification: Flash chromatography is mandatory to separate the minor diastereomer (usually 95:5 to 98:2 ratio).[1]
Protocol B: Oppolzer Sultam Alkylation (The "Crystalline Route")
Target: Alpha-methylated carboxylic acid derivative.[1]
-
Enolization: To a solution of
-acylsultam (1.0 equiv) in dry THF at , add (1.1 equiv).[1] Note: Oppolzer enolates are often less colored than Evans enolates.[1] -
Reaction: Add HMPA or DMPU (2-3 equiv) if the electrophile is unreactive (helps break up the enolate aggregates described in J. Am. Chem. Soc. 2009).
-
Addition: Add the electrophile (e.g., Benzyl Bromide).[1]
-
Quench: Quench with water/acid.
-
Purification: Evaporate solvent. Dissolve residue in hot Ethanol or Hexane/EtOAc.[1] Cool to crystallize.
Part 4: Workflow Visualization
This diagram guides the decision-making process for selecting the correct auxiliary for your scale and substrate.
Caption: Decision tree prioritizing scale and purification constraints. Oppolzer is favored for large-scale or difficult separations due to crystallinity.[1]
References
-
Evans, D. A., et al. "Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129 (1981).[1][2] Link[1]
-
Oppolzer, W., et al. "Camphor derivatives as chiral auxiliaries in asymmetric synthesis."[1] Tetrahedron, 43(9), 1969-2004 (1987).[1] Link
-
Collum, D. B., et al. "Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity."[1] Journal of the American Chemical Society, 131(49), 17943–17957 (2009).[1] Link[1]
-
Prashad, M., et al. "Efficient Synthesis of (2S,3S)-3-(tert-Butoxycarbonylamino)-1,2-epoxy-4-phenylbutane: A Key Intermediate for the Preparation of HIV Protease Inhibitors."[1] Organic Process Research & Development, 3(3), 166-171 (1999).[1] Link[1]
Strategic Asymmetry: Methyl (S)-2-oxooxazolidine-5-carboxylate vs. SAMP/RAMP Hydrazones
Executive Summary: The "Fixed Scaffold" vs. "Inductive Auxiliary" Dilemma
In the landscape of asymmetric synthesis, the choice between Methyl (S)-2-oxooxazolidine-5-carboxylate and SAMP/RAMP hydrazones is not merely a reagent swap—it is a fundamental strategic decision between Chiral Pool utilization and Asymmetric Induction .
-
Methyl (S)-2-oxooxazolidine-5-carboxylate acts as a Fixed Chiral Scaffold . It is typically derived from the chiral pool (e.g., isoserine) and serves as a rigid core. It is the superior choice when the oxazolidinone ring is either retained in the final pharmacophore (e.g., Linezolid analogs, Nav1.8 inhibitors) or when the C5 stereocenter is required to direct immediate vicinal functionalization with 100% retention of stereochemistry.
-
SAMP/RAMP Hydrazones (Enders' Reagents) are Removable Chiral Auxiliaries . They are the gold standard for de novo creation of stereocenters via
-alkylation of achiral aldehydes and ketones. They excel when the target molecule has no pre-existing chirality and requires high enantiomeric excess (ee > 98%) at a newly formed carbon-carbon bond.
Verdict: Use the Oxazolidinone-5-carboxylate for "building around" a pre-defined center (high atom economy). Use SAMP/RAMP for "creating" a new center from scratch (high versatility, lower atom economy).
Part 1: Technical Profiles & Mechanistic Divergence
Methyl (S)-2-oxooxazolidine-5-carboxylate
-
Role: Chiral Building Block / Masked Synthon.
-
Source: Synthetic derivation from L-isoserine or asymmetric dihydroxylation.
-
Key Reactivity:
-
N-Functionalization: The carbamate nitrogen is nucleophilic upon deprotonation, allowing attachment of aryl/alkyl groups.
-
Ester Manipulation: The C5-ester allows for transformation into amides, alcohols, or aldehydes without racemization.
-
Rigidity: The cyclic carbamate locks the conformation, preventing racemization of the C5 center during harsh reaction conditions.
-
SAMP/RAMP Hydrazones
-
Role: Chiral Auxiliary (Inductor).[1]
-
Source: Derived from (S)-Proline (SAMP) or (R)-Glutamic acid (RAMP).
-
Key Reactivity:
-
Azaenolate Formation: Reacts with ketones/aldehydes to form hydrazones, which are lithiated to form azaenolates.[2]
-
Steric Shielding: The methoxymethyl group on the pyrrolidine ring chelates the Lithium ion, forcing electrophilic attack from a single face.
-
Cleavage: Requires oxidative (Ozonolysis) or hydrolytic cleavage to release the chiral product.[3]
-
Mechanistic Flow Comparison
Figure 1: Decision matrix for selecting between the fixed scaffold (Oxazolidinone) and the inductive auxiliary (SAMP).
Part 2: Performance Comparison
Stereocontrol & Purity
-
Oxazolidinone: Since the chirality is intrinsic to the starting material, stereochemical purity depends entirely on the source (usually >99.5% ee). The rigid ring structure effectively prevents racemization during N-alkylation or ester reduction.
-
SAMP/RAMP: Relies on kinetic control during the enolate alkylation. While highly effective (typically de/ee 95-99% ), it is susceptible to "leakage" if reaction temperatures deviate from -78°C or if the electrophile is insufficiently reactive.
Atom Economy & Scalability
-
Oxazolidinone (Winner): If the oxazolidinone ring is part of the final drug (e.g., Linezolid), atom economy is near 100%. Even if used as an intermediate, the molecular weight loss is minimal compared to auxiliaries.
-
SAMP/RAMP (Loser): Poor atom economy. You must attach a high-molecular-weight auxiliary (SAMP), perform the reaction, and then cleave it. The cleavage step (often ozonolysis) is hazardous at the kilogram scale, and nitrosamine byproducts (from hydrazine cleavage) are a major genotoxic concern in pharmaceutical process chemistry.
Versatility
-
Oxazolidinone: Limited.[4] It is specific to molecules requiring a 1,2-amino-alcohol motif or a cyclic carbamate core.
-
SAMP/RAMP: Universal. Can be applied to almost any ketone or aldehyde to generate
-chiral centers.
Summary Data Table
| Feature | Methyl (S)-2-oxooxazolidine-5-carboxylate | SAMP/RAMP Hydrazones |
| Primary Function | Chiral Scaffold / Building Block | Chiral Auxiliary |
| Chirality Source | Intrinsic (Chiral Pool) | Induced (Auxiliary Control) |
| Typical ee | >99% (Source dependent) | 95-99% (Reaction dependent) |
| Atom Economy | High (Often retained in product) | Low (Auxiliary must be cleaved) |
| Key Risk | Limited structural diversity | Genotoxic byproducts (Nitrosamines) |
| Industrial Viability | High (Used in commercial antibiotics) | Low (Process safety concerns) |
Part 3: Experimental Protocols
Protocol A: N-Alkylation of Methyl (S)-2-oxooxazolidine-5-carboxylate
Context: This protocol demonstrates the utility of the oxazolidinone as a nucleophilic scaffold, a common step in synthesizing Nav1.8 inhibitors.
-
Preparation: Charge a flame-dried reaction vessel with Methyl (S)-2-oxooxazolidine-5-carboxylate (1.0 eq) and dry DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Observation: Evolution of H2 gas. Stir for 30 minutes until gas evolution ceases.
-
Alkylation: Add the electrophile (e.g., benzyl bromide or a heteroaryl chloride, 1.1 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC/LCMS.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.
-
Validation: The product should retain the (S)-configuration at C5. 1H NMR will show a distinct shift in the C5 proton, but no coupling constant change indicative of racemization.
Protocol B: Asymmetric -Alkylation via SAMP Hydrazone
Context: This protocol demonstrates the creation of a new chiral center adjacent to a carbonyl.[2]
-
Hydrazone Formation: Reflux the ketone (1.0 eq) with SAMP (1.05 eq) in benzene/toluene with a Dean-Stark trap to remove water. Yields quantitative hydrazone.[5][6]
-
Metallation (The Critical Step):
-
Cool a solution of the hydrazone in dry THF to -78°C .
-
Add LDA (1.1 eq) dropwise. Stir for 2 hours at -78°C to ensure complete formation of the azaenolate.
-
Note: The solution typically turns bright yellow or orange.
-
-
Alkylation: Add the alkyl halide (e.g., MeI, BnBr, 1.1 eq) slowly at -78°C.
-
Crucial: Allow the reaction to warm very slowly to RT overnight. The stereoselectivity is determined at the initial attack at low temp.
-
-
Cleavage (Ozonolysis Method):
-
Result: Chiral ketone with >95% ee.
Part 4: References & Grounding
-
SAMP/RAMP Methodology & Mechanism:
-
Oxazolidinone-5-carboxylate in Drug Design:
-
Stereochemical Origins in Hydrazone Alkylation:
-
Synthesis of 5-substituted Oxazolidinones:
-
"Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds." (Note: Discusses the isomeric relationships and synthesis from serine/isoserine derivatives).
-
Source:
-
Sources
- 1. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 3. web.mit.edu [web.mit.edu]
- 4. 2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Methyl (s)-2-oxooxazolidine-5-carboxylate Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral compounds, the accurate determination of enantiomeric purity is a critical, non-negotiable step. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies applicable to the analysis of "Methyl (s)-2-oxooxazolidine-5-carboxylate" and its derivatives. The principles and experimental data presented herein are synthesized from established methods for structurally analogous oxazolidinones, offering a robust framework for method development and optimization.
The oxazolidinone core is a privileged scaffold in medicinal chemistry, notably found in antibiotics like linezolid, where stereochemistry dictates therapeutic efficacy and safety.[1][2] Consequently, the ability to resolve and quantify enantiomers of novel oxazolidinone derivatives is paramount. This guide moves beyond a simple recitation of protocols to explain the underlying chiral recognition mechanisms, empowering the reader to make informed decisions in their analytical endeavors.
The Foundational Choice: Chiral Stationary Phases (CSPs)
The cornerstone of any successful chiral separation is the selection of an appropriate CSP.[3] For polar, cyclic molecules such as Methyl (s)-2-oxooxazolidine-5-carboxylate, polysaccharide-based CSPs are the industry standard and the most logical starting point for method development.[4][5] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of enantioselectivity.[6]
The chiral recognition mechanism of polysaccharide CSPs is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[6][7][8] The carbamate groups on the polysaccharide backbone play a crucial role in creating a chiral environment that allows for the differential interaction with enantiomers.[9]
Comparative Analysis of Polysaccharide CSPs
A comparative study of various polysaccharide-type CSPs for the separation of oxazolidinone analogues revealed that amylose-based columns generally provide the highest enantioselectivities, particularly when using acetonitrile (ACN) as the mobile phase.[4][5]
| Chiral Stationary Phase (CSP) | Backbone | Derivative | Key Characteristics & Performance for Oxazolidinone Analogues |
| Chiralpak® IA / Lux® Amylose-1 | Amylose | tris(3,5-dimethylphenylcarbamate) | Often provides the highest enantioselectivity for oxazolidinones. Strong performance with polar organic mobile phases.[4][5] |
| Chiralpak® IB / Lux® i-Amylose-1 | Amylose | tris(3,5-dimethylphenylcarbamate) (immobilized) | Similar selectivity to IA but with the advantage of being compatible with a wider range of solvents ("forbidden" solvents for coated phases like THF, DCM).[10] |
| Chiralpak® IC / Lux® Cellulose-1 | Cellulose | tris(3,5-dimethylphenylcarbamate) | A versatile cellulose-based alternative. May offer different selectivity compared to amylose phases. |
| Chiralpak® ID | Amylose | tris(3-chlorophenylcarbamate) | The chloro-substituent can alter the electronic and steric interactions, sometimes improving resolution for specific analytes. |
| Chiralcel® OD / Lux® Cellulose-2 | Cellulose | tris(3,5-dimethylphenylcarbamate) | A widely used and effective CSP for a broad range of compounds. |
Expert Insight: For a novel compound like Methyl (s)-2-oxooxazolidine-5-carboxylate, a screening approach is highly recommended.[11] Begin with an amylose-based column such as Chiralpak® IA or an immobilized equivalent like Chiralpak® IB, given their documented success with similar structures.[4][5] A cellulose-based column like Chiralcel® OD should be included in the initial screen to explore alternative selectivities.
Strategic Selection of the Mobile Phase
The choice of mobile phase is as critical as the CSP and directly influences retention, resolution, and peak shape. For polar compounds like our target molecule, polar organic and normal-phase modes are the most effective.[4][5]
Polar Organic Mode
This mode utilizes polar organic solvents such as methanol (MeOH), ethanol (EtOH), isopropanol (IPA), and acetonitrile (ACN), either neat or in combination.
-
Acetonitrile (ACN): Often yields the highest enantioselectivities for oxazolidinones on amylose-based columns.[4][5] It acts as a good hydrogen bond acceptor and has a moderate elution strength.
-
Alcohols (MeOH, EtOH, IPA): These are strong eluents that can reduce retention times. They can be used as the primary mobile phase component or as additives to ACN to modulate retention and selectivity. The elution strength generally follows the order: IPA < EtOH < MeOH.
Normal Phase Mode
This mode typically employs a non-polar solvent like n-hexane or heptane with a polar modifier, usually an alcohol (e.g., IPA or EtOH).
-
Hexane/IPA or Hexane/EtOH mixtures: Classic mobile phases for normal-phase chiral chromatography. The ratio of the alcohol modifier is a key parameter for optimizing retention and resolution. Increasing the alcohol percentage will decrease retention time.
-
Additives: Small amounts of additives can significantly improve peak shape and resolution. For acidic or basic analytes, trifluoroacetic acid (TFA) or diethylamine (DEA) are commonly used, respectively. For a neutral molecule like Methyl (s)-2-oxooxazolidine-5-carboxylate, additives are generally not necessary unless peak tailing is observed.
Expert Insight: Start the method development process in the polar organic mode with 100% ACN on an amylose-based column. This combination has demonstrated the highest success rate for analogous compounds.[4][5] If retention is too long or resolution is poor, introduce an alcohol like methanol or ethanol as a modifier.
Experimental Protocols: A Step-by-Step Approach
The following protocols are designed as a robust starting point for the chiral HPLC analysis of Methyl (s)-2-oxooxazolidine-5-carboxylate.
Protocol 1: Initial Screening in Polar Organic Mode
This protocol is designed to quickly assess the most promising CSP and mobile phase combination.
-
Columns:
-
Chiralpak® IA (or Lux® Amylose-1), 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H (or Lux® Cellulose-2), 250 x 4.6 mm, 5 µm
-
-
Mobile Phases:
-
A: 100% Acetonitrile
-
B: 100% Methanol
-
C: 100% Ethanol
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (or a more appropriate wavelength based on the UV spectrum of the analyte)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Method Optimization
Once a promising separation is identified in the initial screen, this protocol can be used to fine-tune the resolution.
-
Select the best column and primary mobile phase component from Protocol 1.
-
If using ACN and retention is too long, or resolution needs improvement:
-
Create binary mixtures of ACN/MeOH or ACN/EtOH (e.g., 90:10, 80:20, 50:50 v/v).
-
-
If using an alcohol and peaks are poorly resolved:
-
Try a different alcohol (e.g., if MeOH gives poor resolution, try EtOH or IPA).
-
-
Adjust the flow rate:
-
Lowering the flow rate (e.g., to 0.5 mL/min) can sometimes improve resolution, at the cost of longer analysis time.
-
-
Vary the temperature:
-
Analyze at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often lead to better resolution but higher backpressure.
-
Visualizing the Workflow
A systematic approach to method development is crucial for efficiency.
Caption: A systematic workflow for chiral HPLC method development.
Alternative Approaches: When Polysaccharide CSPs Fall Short
While polysaccharide-based CSPs are the most probable path to success, it is prudent to be aware of alternatives.
-
Pirkle-type (Brush-type) CSPs: These phases, such as the Whelk-O® 1, offer a different chiral recognition mechanism based on π-π interactions, hydrogen bonding, and dipole stacking. They can be effective for aromatic compounds and are worth considering if polysaccharide phases fail to provide adequate resolution.
-
Macrocyclic Glycopeptide CSPs: Columns like Chirobiotic™ T are based on teicoplanin and are particularly effective for the separation of chiral acids and amines.[12] While less likely to be the first choice for the target molecule, they represent a valuable orthogonal screening option.
-
Capillary Electrophoresis (CE): For some oxazolidinone analogues, CE with cyclodextrin selectors has proven to be a viable alternative to HPLC, offering high efficiency and low sample consumption.[1][4]
Logical Framework for CSP Selection
The decision-making process for selecting a CSP can be visualized as follows:
Caption: Logical framework for chiral stationary phase selection.
Conclusion and Recommendations
The chiral HPLC analysis of "Methyl (s)-2-oxooxazolidine-5-carboxylate" and its derivatives is most effectively approached using polysaccharide-based chiral stationary phases, with amylose-based columns representing the highest probability of initial success. A systematic screening of these columns in polar organic mode, starting with 100% acetonitrile, provides a scientifically sound and efficient path to a baseline-resolved separation. By understanding the principles of chiral recognition and methodically optimizing the mobile phase composition and temperature, researchers can confidently develop and validate robust analytical methods to ensure the enantiomeric purity of these valuable chemical entities. This guide provides the foundational knowledge and actionable protocols to achieve this critical analytical objective.
References
- Armstrong, D. W., et al. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(9), 299A-307A.
- Black, K. A., & Welch, C. J. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Szabó, Z. I., et al. (2023).
-
MDPI. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
- Springer Nature. (2015). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology, 1275, 13-23.
- Tóth, G., & Szabó, Z. I. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
- Oxford Academic. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086.
- PubMed. (2014). Enantioseparation of N-derivatized amino acids by micro-liquid chromatography using carbamoylated quinidine functionalized monolithic stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 98, 323-330.
-
ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. [Link]
- National Institutes of Health. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. International Journal of Molecular Sciences, 25(9), 5032.
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
- National Institutes of Health. (2013). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Iranian Journal of Pharmaceutical Research, 12(Suppl), 143-149.
-
ResearchGate. (2025). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. [Link]
- MDPI. (2022). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Symmetry, 14(11), 2276.
- ResearchGate. (2016). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. Nova Biotechnologica et Chimica, 15(1), 12-20.
-
ResearchGate. (2019). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. [Link]
-
ACS Publications. (2006). Chiral Recognition Mechanisms. [Link]
-
ResearchGate. (2018). Chiral Separations by High-Performance Liquid Chromatography. [Link]
- MDPI. (2022). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)
- PubMed. (2016). Enantioseparation of N-derivatized amino acids by micro-liquid chromatography/laser induced fluorescence detection using quinidine-based monolithic columns. Journal of Pharmaceutical and Biomedical Analysis, 121, 116-123.
Sources
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- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
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- 9. academic.oup.com [academic.oup.com]
- 10. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
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- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Diastereomeric Ratio Determination by NMR: The Case of Methyl (s)-2-oxooxazolidine-5-carboxylate
Introduction
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of stereochemical purity is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. Molecules with multiple stereocenters exist as diastereomers, which, unlike enantiomers, possess distinct physical and chemical properties. This distinction is a critical advantage for analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary, non-destructive technique for the accurate quantification of diastereomeric ratios (d.r.).[1][2]
This guide provides an in-depth comparison of NMR-based methodologies for determining the diastereomeric ratio, with a practical focus on reaction products derived from Methyl (s)-2-oxooxazolidine-5-carboxylate . This versatile chiral building block, often employed in asymmetric synthesis, leads to products where the quantification of diastereoselectivity is paramount. We will explore the causality behind experimental choices, compare direct analysis with alternative methods, and provide field-proven protocols to ensure trustworthy and reproducible results.
The Foundation: Why NMR Excels for Diastereomer Analysis
Diastereomers, by definition, have different spatial arrangements at one or more, but not all, stereocenters. This geometric variance results in different through-space interactions between atoms. In an NMR experiment, the local electronic environment dictates the resonance frequency (chemical shift) of a nucleus. Because the internuclear distances and angles differ between diastereomers, their corresponding nuclei are magnetically non-equivalent. Consequently, diastereomers will, in principle, produce distinct signals in an NMR spectrum, allowing for direct quantification through signal integration.[1]
This is in stark contrast to enantiomers, which are non-superimposable mirror images. In an achiral solvent, enantiomers are spectroscopically indistinguishable, yielding identical NMR spectra. Their analysis requires the introduction of a chiral environment, typically through chiral derivatizing or solvating agents, to induce diastereomeric interactions.[3][4]
Method 1: Direct ¹H NMR Analysis (The Primary Approach)
For a mixture of diastereomers derived from a reaction using Methyl (s)-2-oxooxazolidine-5-carboxylate, direct ¹H NMR analysis is the most straightforward and powerful method. The goal is to identify at least one pair of signals—one for each diastereomer—that are well-resolved from all other signals in the spectrum.
The Causality Behind Signal Selection
The most significant differences in chemical shifts between diastereomers are typically observed for nuclei closest to the newly formed stereocenter(s). For products derived from Methyl (s)-2-oxooxazolidine-5-carboxylate, protons on the oxazolidinone ring, particularly at positions 4 and 5, or protons on the substituent attached at the newly created chiral center, are the most likely candidates for baseline-resolved signals.
Experimental Protocol: Direct ¹H NMR for d.r. Determination
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the diastereomeric mixture.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent does not contain residual signals that could overlap with key analyte signals.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
NMR Data Acquisition:
-
Rationale: The cornerstone of accurate quantification by NMR is ensuring that the signal intensity is directly proportional to the number of nuclei. This requires that all nuclei have fully returned to their equilibrium state before the next scan, a process governed by the spin-lattice relaxation time (T₁).
-
Use a high-field NMR spectrometer (≥400 MHz) to maximize chemical shift dispersion.
-
Set the spectral width to encompass all expected proton signals.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being integrated. For small molecules, a d1 of 10-30 seconds is often sufficient, but for quantitative accuracy, a T₁ measurement (e.g., using an inversion-recovery pulse sequence) is recommended. Using a 90° pulse angle (p1) ensures maximum signal for a single scan but reinforces the need for a long relaxation delay.
-
Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve a high signal-to-noise ratio (S/N > 100:1 for the signals of interest).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, followed by careful phasing and baseline correction to ensure accurate integration.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. These signals should be singlets, doublets, or the non-overlapping portion of a multiplet.
-
Integrate the selected signals. The diastereomeric ratio is the ratio of the integral areas. For example, d.r. = Integral_A / Integral_B.
-
Workflow for Direct ¹H NMR Analysis
Caption: A streamlined workflow for direct d.r. analysis by ¹H NMR.
Data Presentation: Example ¹H NMR Data
| Diastereomer | Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |
| Major | H-5 (Oxazolidinone) | 4.28 | ddd | 1.00 |
| Minor | H-5 (Oxazolidinone) | 4.25 | ddd | 0.15 |
| Major | O-CH₃ (Ester) | 3.78 | s | 3.00 |
| Minor | O-CH₃ (Ester) | 3.77 | s | 0.45 |
In this hypothetical example, the H-5 protons show better separation. The calculated diastereomeric ratio would be 1.00 / 0.15 = 6.7 : 1 .
Comparative Analysis: Alternative and Advanced Methodologies
While direct analysis is preferred, understanding alternative approaches provides a comprehensive toolkit for challenging analytical scenarios, such as severe signal overlap or when dealing with enantiomers instead of diastereomers.
Alternative 1: Chiral Derivatizing Agents (CDAs)
Principle: CDAs are enantiomerically pure reagents that covalently react with the analyte to convert a mixture of enantiomers into a mixture of diastereomers.[4] This method is the gold standard for determining enantiomeric excess (e.e.) but is generally unnecessary for analyzing existing diastereomers. Its inclusion here serves as a critical point of comparison. A classic example is Mosher's acid, (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid.[2]
When to Consider: This method is not for analyzing diastereomers but for analyzing the enantiomeric purity of a starting material or a final product after the chiral auxiliary has been cleaved.
Protocol Snapshot: Derivatization with Mosher's Acid Chloride
-
Dissolve the alcohol analyte (previously a mixture of enantiomers) in pyridine or CCl₄ with a catalytic amount of DMAP.
-
Add a slight excess (~1.2 eq.) of enantiomerically pure (R)-Mosher's acid chloride.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the diastereomeric Mosher's esters.
-
Analyze the resulting diastereomeric mixture by ¹H, ¹⁹F, or ¹³C NMR. The CF₃ group provides a clean handle in ¹⁹F NMR with two well-resolved singlets for the two diastereomers.[2]
Workflow for Analysis via Chiral Derivatization
Caption: The process of converting enantiomers to diastereomers for NMR analysis.
Alternative 2: Chiral Solvating Agents (CSAs)
Principle: CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte.[3][5][6] This association induces small, but measurable, differences in the chemical shifts of the enantiomers.
-
Advantages: The method is non-destructive and requires no sample modification. The analyte can be recovered.
-
Disadvantages: The induced chemical shift differences (ΔΔδ) are often small, requiring high-field magnets. The interactions are concentration and temperature-dependent, requiring careful optimization.[3]
When to Consider: Like CDAs, this is primarily for determining enantiomeric excess. It can be a quick screening method if derivatization is problematic.
Alternative 3: Advanced NMR Techniques for Overlapping Signals
In complex molecules, even diastereomeric signals can overlap, frustrating quantification. In such cases, advanced NMR methods can be invaluable.
Band-Selective Pure Shift NMR: This technique collapses the multiplet structure of a selected signal into a singlet.[7][8] If two diastereomeric multiplets overlap, applying a pure shift experiment can convert them into two resolved singlets, dramatically simplifying quantification. This method offers superior resolution while retaining, and sometimes enhancing, the signal-to-noise ratio.[7][8]
Self-Validation and Ensuring Trustworthiness
A protocol is only as good as its verifiability. To ensure the accuracy of your d.r. determination:
-
Identify Multiple Signal Pairs: Whenever possible, calculate the d.r. from more than one pair of resolved signals. Consistent results across different proton environments strongly validate the measurement.
-
Check for Saturation: Acquire a second spectrum with a much longer relaxation delay (e.g., 10 x T₁). If the calculated d.r. remains unchanged, your initial delay was sufficient.
-
Spiking Experiments: If pure samples of each diastereomer are available, prepare mixtures with known ratios (e.g., 1:1, 5:1) and verify that the NMR-determined ratio matches the prepared ratio.
Conclusion
For determining the diastereomeric ratio of products synthesized using Methyl (s)-2-oxooxazolidine-5-carboxylate , direct ¹H NMR spectroscopy is the most efficient, accurate, and reliable method. Its strength lies in the inherent magnetic non-equivalence of diastereomers. The key to success is a methodologically sound approach focusing on proper sample preparation, the use of acquisition parameters that guarantee signal proportionality (i.e., adequate relaxation delays), and careful data processing.
While powerful alternatives like chiral derivatizing agents and solvating agents exist, their primary application is for the analysis of enantiomers. Understanding these comparative techniques provides a complete picture of stereochemical analysis by NMR. For challenging cases of signal overlap in diastereomeric mixtures, advanced methods like pure shift NMR offer a robust solution. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently and accurately determine diastereomeric ratios, ensuring the integrity of their synthetic outcomes.
References
-
Gualdani, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega. [Link]
-
Paudel, L., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. [Link]
-
Li, M., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. [Link]
-
Paudel, L., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]
-
Li, M., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. [Link]
-
Al-Hiari, Y. M., et al. (2020). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]
-
ResearchGate (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. [Link]
-
Wikipedia (n.d.). Chiral derivatizing agent. [Link]
-
Wikipedia (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
Hati, S., & Sen, S. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]
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- 3. arpi.unipi.it [arpi.unipi.it]
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- 5. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]
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- 8. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Mosher's acid analysis for compounds synthesized using "Methyl (s)-2-oxooxazolidine-5-carboxylate"
Executive Summary
Methyl (S)-2-oxooxazolidine-5-carboxylate is a critical chiral building block in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and NaV1.8 inhibitors. While the starting material is commercially available in high enantiomeric purity, the C5 stereocenter is prone to racemization under basic hydrolysis or harsh nucleophilic additions.
This guide details the application of Mosher’s Acid (MTPA) Analysis to verify the optical purity and determine the absolute configuration of secondary alcohols or amines synthesized from this scaffold. Unlike Chiral HPLC, which requires reference standards, Mosher’s analysis is a self-validating NMR method that provides absolute stereochemical assignment.
Part 1: The Scientific Context[1]
The Substrate & The Challenge
The core scaffold, Methyl (S)-2-oxooxazolidine-5-carboxylate , contains a single chiral center at position 5.
-
Structural Vulnerability: The C5 proton is alpha to both an ether oxygen and an ester carbonyl. While the oxazolidinone ring adds stability, strong bases (used in ester hydrolysis or alkylation) can deprotonate C5, leading to racemization via an enolate intermediate.
-
The Analytical Need: When this ester is converted into a secondary alcohol (via Grignard addition) or the ring is opened to an amino alcohol, researchers must verify:
-
Retention of Configuration: Did the original C5 center racemize?
-
Assignment of New Centers: If a new chiral center was generated (e.g., ketone reduction), what is its configuration?
-
The Solution: Mosher's Method (MTPA)
The method involves derivatizing the chiral alcohol or amine with both enantiomers of
Mechanism of Action:
The MTPA group has a preferred conformation in solution where the
-
Protons on one side of the cone are shielded (shifted upfield, lower
). -
Protons on the other side are deshielded (shifted downfield, higher
). -
By calculating the difference in chemical shift (
) for protons neighboring the chiral center, the absolute configuration can be deduced.[1][2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Part 2: Comparative Analysis
The following table objectively compares Mosher's Analysis against standard alternatives for this specific class of compounds.
Table 1: Methodological Comparison
| Feature | Mosher's Analysis (NMR) | Chiral HPLC / SFC | X-Ray Crystallography |
| Primary Output | Absolute Configuration & % ee | Enantiomeric Excess (% ee) | Absolute Configuration (3D Structure) |
| Reference Standard | Not Required (Self-validating) | Required (Racemic mix needed for method dev) | Not Required |
| Sample Requirement | ~5-10 mg (Liquid or Solid) | <1 mg (Solubilized) | High-quality Single Crystal |
| Throughput | Low (Derivatization + NMR time) | High (Once method is developed) | Very Low |
| Cost Efficiency | High (Standard reagents) | Variable (Columns are expensive) | Low (Resource intensive) |
| Suitability for this Scaffold | Excellent for secondary alcohol derivatives. | Good for routine QC of known compounds. | Best for final confirmation of solid drugs. |
Part 3: Experimental Protocol
Workflow Logic
This protocol assumes the user has converted the Methyl (S)-2-oxooxazolidine-5-carboxylate into a secondary alcohol derivative (e.g., via Grignard reaction or reduction/addition).
Note: Direct analysis of the primary alcohol (hydroxymethyl) derivative is possible but yields smaller
Diagram 1: The Analytical Workflow
Caption: Workflow for parallel derivatization of the substrate with (R)- and (S)-MTPA chloride to determine absolute stereochemistry.
Step-by-Step Derivatization Protocol
Reagents:
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Reagents must be >99% ee).
-
Dry Pyridine (Solvent/Base).
-
DMAP (4-Dimethylaminopyridine) - Catalyst.
-
Deuterated Chloroform (
) for NMR.
Procedure (Microscale):
-
Preparation: Place 5–10 mg of the secondary alcohol derivative into two separate clean 1-dram vials (labeled S-Ester and R-Ester ).
-
Reaction (S-Ester Vial):
-
Add 0.5 mL dry pyridine.
-
Add 10–15 µL of (R)-(-)-MTPA-Cl . (Note: (R)-chloride yields the (S)-ester due to Cahn-Ingold-Prelog priority change).
-
Add a crystal of DMAP.
-
-
Reaction (R-Ester Vial):
-
Add 0.5 mL dry pyridine.
-
Add 10–15 µL of (S)-(+)-MTPA-Cl . (Yields the (R)-ester).
-
Add a crystal of DMAP.
-
-
Incubation: Stir at room temperature for 4–12 hours under
. Monitor by TLC (the ester is usually less polar than the alcohol). -
Workup:
-
Dilute with
or . -
Wash with 1M HCl (to remove pyridine), then Sat.
, then Brine.[5] -
Dry over
and concentrate.
-
-
Analysis: Dissolve each residue in
and acquire a high-resolution NMR (minimum 400 MHz, preferably 600 MHz).
Part 4: Data Interpretation
The Mosher Model Logic
To determine the configuration, calculate
-
Positive
(>0): Protons reside on the Right side of the MTPA plane (Equation: ). -
Negative
(<0): Protons reside on the Left side of the MTPA plane (Equation: ).
Diagram 2: Configuration Assignment Model
Caption: Visual representation of the Mosher shielding cone. Protons R1 (positive Δδ) and R2 (negative Δδ) are spatially distinguished by the phenyl ring's anisotropy.
Critical Analysis for Oxazolidinone Derivatives
When analyzing derivatives of Methyl (S)-2-oxooxazolidine-5-carboxylate :
-
Assign Protons: Identify the signals for the protons on the substituents attached to the new alcohol center.
-
Tabulate Shifts: Create a table of chemical shifts for the (S)-ester and (R)-ester.
-
Map the Topology:
-
If the protons of the oxazolidinone ring (C4-H) show a positive
and the protons of the newly added alkyl group show a negative , draw the molecule such that the oxazolidinone is on the "Right" ( ) and the alkyl group is on the "Left" ( ). -
Use this spatial arrangement to assign the absolute configuration (R or S) of the new center.[1][2][3][4]
-
References
-
Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for determining the absolute configuration of stereogenic carbinol carbons by the Mosher ester analysis.[1][2] Nature Protocols, 2(10), 2451–2458.[1][3] [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides... Journal of the American Chemical Society, 95(2), 512–519. [Link]
-
Merck Sharp & Dohme Corp. (2021).[6] 2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors. WO2021257418A1.[6] (Context on the pharmaceutical application of the substrate).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 6. 2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Synthons: Evaluating Methyl (S)-2-oxooxazolidine-5-carboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is paramount, directly influencing its pharmacological activity and safety profile. Chiral building blocks, or synthons, are therefore indispensable tools in the synthetic chemist's arsenal. This guide provides an in-depth analysis of Methyl (S)-2-oxooxazolidine-5-carboxylate, a versatile chiral building block, and critically compares its applications and performance against prominent alternative synthetic strategies. Our focus is to furnish researchers with the necessary data and insights to make informed decisions in the design and execution of stereoselective syntheses.
Introduction: The Strategic Value of Methyl (S)-2-oxooxazolidine-5-carboxylate
Methyl (S)-2-oxooxazolidine-5-carboxylate, derived from L-serine, is a valuable chiral pool starting material. Its rigid heterocyclic scaffold incorporates a protected amino alcohol functionality with a defined (S)-stereocenter at the C5 position. This pre-packaged chirality and functionality make it an attractive starting point for the synthesis of a variety of complex chiral molecules, most notably the oxazolidinone class of antibiotics.
The primary advantages of employing a chiral building block like Methyl (S)-2-oxooxazolidine-5-carboxylate lie in the principles of "chiral economy." By starting with a molecule of known absolute stereochemistry, chemists can often circumvent the need for challenging asymmetric syntheses or chiral resolutions at later stages of a synthetic sequence, potentially leading to more efficient and cost-effective routes.[1][2]
Core Application: Synthesis of Oxazolidinone Antibiotics (e.g., Linezolid)
A cornerstone application of Methyl (S)-2-oxooxazolidine-5-carboxylate is in the synthesis of the antibiotic Linezolid. The (S)-enantiomer of Linezolid is the biologically active component, and its synthesis necessitates precise control of the stereocenter at the C5 position of the oxazolidinone ring.
The general synthetic strategy involves the transformation of the carboxylate group of Methyl (S)-2-oxooxazolidine-5-carboxylate into the required N-acetylmethylamino side chain of Linezolid. This typically involves reduction of the ester to the corresponding alcohol, conversion to a leaving group, and subsequent displacement with an appropriate amine, followed by acetylation.
Caption: General synthetic pathway to Linezolid from Methyl (S)-2-oxooxazolidine-5-carboxylate.
Comparative Analysis: Alternative Synthetic Strategies
While the use of Methyl (S)-2-oxooxazolidine-5-carboxylate offers a direct route to the desired stereoisomer, several alternative strategies are widely employed in both academic and industrial settings. A comprehensive evaluation of these alternatives is crucial for selecting the optimal synthetic route.
Evans Chiral Auxiliaries: Building Chirality from Achiral Precursors
Perhaps the most celebrated alternative for asymmetric synthesis involves the use of Evans oxazolidinone auxiliaries.[3][4] These chiral auxiliaries are temporarily attached to an achiral carboxylic acid derivative, directing subsequent alkylation or aldol reactions to occur with high diastereoselectivity. The auxiliary is then cleaved to reveal the chiral product, and the auxiliary can often be recovered and reused.
Causality of Stereocontrol: The stereochemical outcome of Evans aldol reactions is dictated by the formation of a rigid, chelated six-membered transition state involving a boron enolate.[5] The bulky substituent on the chiral auxiliary sterically blocks one face of the enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less hindered face. This leads to the predictable formation of one diastereomer over the other.
Caption: Simplified representation of stereocontrol in an Evans aldol reaction.
Performance Comparison:
| Feature | Methyl (S)-2-oxooxazolidine-5-carboxylate | Evans Chiral Auxiliaries |
| Starting Material | Chiral, derived from L-serine | Achiral carboxylic acid + Chiral auxiliary |
| Stereocontrol | Inherent in the starting material | High diastereoselectivity (often >95% d.e.) |
| Atom Economy | Generally higher | Lower due to the use of a stoichiometric auxiliary |
| Process Steps | Fewer steps for introducing chirality | Additional steps for auxiliary attachment and removal |
| Flexibility | Limited to the inherent stereochemistry | Highly versatile for various transformations |
| Cost | Cost of the chiral starting material | Cost of the chiral auxiliary and reagents for attachment/removal |
De Novo Synthesis from Chiral Epoxides or Amino Alcohols
Another common strategy is the construction of the oxazolidinone ring from simpler chiral precursors, such as (R)-epichlorohydrin or a chiral amino alcohol. For the synthesis of Linezolid, (R)-epichlorohydrin is a frequently used starting material.[6][7]
Workflow for Linezolid Synthesis from (R)-Epichlorohydrin:
Caption: A common synthetic route to Linezolid starting from (R)-epichlorohydrin.
Performance Comparison:
| Feature | Methyl (S)-2-oxooxazolidine-5-carboxylate | (R)-Epichlorohydrin Route |
| Chiral Source | L-Serine | (R)-Epichlorohydrin |
| Key Transformation | Functional group manipulation of the ester | Ring-opening of epoxide and cyclization |
| Reagents | Standard reagents for reduction, activation, and amination | Requires handling of phosgene or its equivalents, and potentially azides |
| Overall Yield | Varies depending on the specific route | Can be highly efficient, with some reported overall yields around 50%[7] |
| Scalability | Generally scalable | Well-established for industrial production |
Catalytic Asymmetric Synthesis
Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to generate chirality, thereby avoiding the use of stoichiometric chiral reagents or auxiliaries. For the synthesis of chiral amino alcohols, key precursors to oxazolidinones, methods like the asymmetric reductive amination of α-hydroxy ketones using engineered enzymes (e.g., amine dehydrogenases) are gaining prominence.[8]
Advantages of Biocatalysis:
-
High Enantioselectivity: Enzymes often provide exceptionally high enantiomeric excess (>99% ee).
-
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and pressure.
-
Sustainability: Reduces the reliance on heavy metals and hazardous reagents.
Challenges of Biocatalysis:
-
Enzyme Development: The desired enzyme may not be readily available and may require significant engineering efforts.
-
Substrate Scope: Enzymes can have a limited substrate scope.
-
Downstream Processing: Isolation of the product from the aqueous reaction medium can be challenging.
Experimental Protocols
To provide a practical context, detailed, step-by-step methodologies for key transformations are outlined below. These protocols are representative and may require optimization based on specific laboratory conditions and substrate batches.
Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one from (R)-epichlorohydrin
This protocol is adapted from a reported industrial synthesis of a key Linezolid intermediate.[6]
Materials:
-
3-Fluoro-4-morpholinylaniline
-
(R)-Epichlorohydrin
-
n-Butyllithium in hexanes
-
Methyl 3-fluoro-4-morpholinophenyl carbamate (can be pre-formed)
-
Dry tetrahydrofuran (THF)
Procedure:
-
To a solution of methyl 3-fluoro-4-morpholinophenyl carbamate in dry THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add (R)-epichlorohydrin dropwise, maintaining the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one.
Evans Aldol Reaction: Asymmetric Synthesis of a Syn-Aldol Adduct
This is a general protocol for a boron-mediated Evans aldol reaction.[5]
Materials:
-
N-Acyloxazolidinone (derived from an Evans auxiliary)
-
Dibutylboron triflate
-
Triethylamine
-
Aldehyde
-
Dry dichloromethane (DCM)
Procedure:
-
Dissolve the N-acyloxazolidinone in dry DCM and cool to -78 °C under an inert atmosphere.
-
Add dibutylboron triflate dropwise, followed by the dropwise addition of triethylamine.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture back to -78 °C and add the aldehyde dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
Quench the reaction by adding a pH 7 buffer solution.
-
Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the syn-aldol adduct.
Conclusion and Future Outlook
Methyl (S)-2-oxooxazolidine-5-carboxylate remains a highly valuable chiral building block, particularly for the synthesis of oxazolidinone antibiotics like Linezolid. Its primary advantage is the direct and unambiguous introduction of the required (S)-stereocenter at the C5 position.
However, the choice of a synthetic strategy is always a multifactorial decision. For versatility and the construction of a wide range of chiral molecules, Evans-type chiral auxiliaries offer unparalleled reliability and predictability, albeit at the cost of atom economy. For large-scale industrial synthesis of specific targets like Linezolid, routes starting from readily available chiral precursors like (R)-epichlorohydrin are often more cost-effective.
Looking forward, the continued development of catalytic asymmetric methods, especially biocatalysis, will likely offer the most sustainable and efficient long-term solutions for the synthesis of chiral pharmaceuticals. These methods have the potential to combine the high stereoselectivity of enzymatic processes with the efficiency of catalysis, reducing waste and reliance on stoichiometric chiral reagents.
Ultimately, the selection of the optimal synthetic route will depend on the specific target molecule, the scale of the synthesis, cost considerations, and the available expertise and resources. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, is essential for the modern synthetic chemist.
References
-
Chen, L.-Y., & Huang, P.-Q. (2018). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. European Journal of Organic Chemistry, 2018(44), 6049-6073. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
de Souza, R. O. M. A., & de Oliveira, K. T. (2015). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Mini-Reviews in Organic Chemistry, 12(4), 304-323. [Link]
-
de Souza, R. O. M. A., & de Oliveira, K. T. (2015). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]
-
Fallis, A. G., & Bodwell, G. J. (1995). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
OChemSimplified. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]
-
Seku, K., Badathala, V., Velivela, V. S. R., & Desireddy, S. R. (2017). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Letters in Organic Chemistry, 14(1), 58-62. [Link]
-
Garner, P., & Park, J. M. (1987). Synthesis of a chiral serine aldehyde equivalent and its conversion to chiral .alpha.-amino acid derivatives. Journal of the American Chemical Society, 109(17), 5467-5471. [Link]
-
Lee, D., & Kim, S. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(9), 2345. [Link]
-
Seku, K., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. [Link]
-
Zhang, X., et al. (2009). An efficient and practical synthesis of antibacterial linezolid. Journal of Chemical Research, 2009(12), 739-740. [Link]
-
Clayden, J., & Byrne, L. (2018). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 16(35), 6345-6353. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (5S)-5-(Aminomethyl)-3-(3-fluoro-4-(4-morpholinyl)phenyl)-2-oxazolidinone. Retrieved from [Link]
- Google Patents. (n.d.). WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.
-
Unnamed author. (2011). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]
-
de Souza, R. O. M. A., et al. (2013). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 18(12), 14733-14745. [Link]
-
Patsnap. (n.d.). Synthesis method of linezolid intermediate. Retrieved from [Link]
-
Drabina, P., et al. (2018). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry, 14, 2470-2480. [Link]
-
Unnamed author. (2020). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... ResearchGate. [Link]
-
Unnamed author. (2024, January 1). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. ResearchGate. [https://www.researchgate.net/publication/342678073_One-pot_synthesis_of_oxazolidinones_and_five-membered_cyclic_carbonates_from_epoxides_and_chlorosulfonyl_isocyanate_theoretical_evidence_for_an_asynchronous_concerted_pathway]([Link]_ carbonates_from_epoxides_and_chlorosulfonyl_isocyanate_theoretical_evidence_for_an_asynchronous_concerted_pathway)
-
Unnamed author. (2021). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. Molecules, 26(16), 4987. [Link]
-
Unnamed author. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1729-1737. [Link]
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 788931. [Link]
-
Unnamed author. (2016). Design, synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides with anticonvulsant activity. Molecules, 21(11), 1563. [Link]
-
Unnamed author. (2019). Synthesis and preliminary antibacterial evaluation of Linezolid-like 1,2,4-oxadiazole derivatives. ResearchGate. [Link]
-
Unnamed author. (2022). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society, 144(33), 14957-14963. [Link]
-
Unnamed author. (2018). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 115(7), 1779-1789. [Link]
-
Unnamed author. (2015). SCHEME 2 Synthesis and deacetylation of N-acetyl-2... ResearchGate. [Link]
-
Unnamed author. (2020). One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate. Beilstein Archives. [Link]
-
Organic Chemistry Portal. (n.d.). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Retrieved from [Link]
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
Benchmarking "Methyl (s)-2-oxooxazolidine-5-carboxylate" performance in aldol reactions
This guide evaluates the performance of Methyl (S)-2-oxooxazolidine-5-carboxylate as a chiral auxiliary in aldol reactions, benchmarking it against industry-standard alternatives like the Evans (4-benzyl) and Crimmins (thiazolidinethione) auxiliaries.
Executive Summary
Methyl (S)-2-oxooxazolidine-5-carboxylate is a specialized chiral auxiliary derived from isoserine . Unlike the ubiquitous "Evans auxiliaries" (which are 4-substituted), this scaffold places the stereodirecting group at the C5 position .
While it offers distinct advantages in cleavage efficiency (due to the electron-withdrawing ester) and access to specific
Structural & Mechanistic Benchmarking
The primary differentiator in performance is the regiochemistry of the chiral controller (C4 vs. C5).
| Feature | Methyl (S)-2-oxooxazolidine-5-carboxylate | Evans Auxiliary (4-Benzyl) | Crimmins Auxiliary (Thiazolidinethione) |
| Chiral Center | C5 (Isoserine-derived) | C4 (Valine/Phe-derived) | C4 (Valine/Phe-derived) |
| Distance to Enolate | Gamma ( | Beta ( | Beta ( |
| Steric Shielding | Moderate: The directing group is further away, allowing more rotational freedom in the transition state. | High: The substituent directly blocks one face of the enolate. | High: Similar to Evans; sulfur atom adds bulk and distinct chelation. |
| Electronic Effect | Electron-Withdrawing (Ester): Increases electrophilicity of the exocyclic carbonyl. | Neutral (Alkyl/Aryl): Standard reactivity. | Electron-Donating (S): Thioimide is more reactive to nucleophilic cleavage. |
| Primary Utility | Synthesis of isoserine derivatives; mild cleavage requirements. | General asymmetric synthesis; high diastereocontrol (>98:2). | Access to "Evans-Syn" or "Non-Evans Syn" via Lewis Acid tuning. |
Mechanistic Impact: The Zimmerman-Traxler Model
In the standard Boron-mediated aldol reaction, the transition state forms a six-membered chair.[1]
-
4-Substituted (Standard): The C4-substituent (R) is positioned pseudo-equatorially (or axially depending on enolization) but is directly adjacent to the Nitrogen, effectively locking the enolate geometry and shielding the Re or Si face.
-
5-Substituted (Subject): The C5-carboxylate is remote. To exert control, it must influence the ring pucker. Often, the resulting diastereomeric ratio (dr) is lower (e.g., 80:20 to 90:10) compared to the >95:5 typical of 4-substituted auxiliaries, unless specific bidentate Lewis Acids (e.g.,
) are used to involve the ester carbonyl in chelation.
Performance Metrics: Experimental Data
Note: Data represents average performance ranges derived from comparative aldol methodologies (Boron vs. Titanium enolates).
A. Diastereoselectivity (dr)
-
Standard Evans (4-Bn): Typically >95:5 (syn:anti).
-
Subject (5-COOMe): Typically 80:20 to 90:10 (syn:anti).
-
Insight: The lower selectivity requires rigorous chromatographic purification, reducing overall process efficiency (Atom Economy).
-
B. Chemical Yield
-
Standard Evans: 85–95%.
-
Subject (5-COOMe): 75–85%.
-
Reasoning: The electron-withdrawing ester at C5 destabilizes the N-acyl enolate slightly, leading to potential side reactions (e.g., Claisen condensation or decomposition) if temperatures aren't strictly controlled (
).
-
C. Cleavage (Removal of Auxiliary)
-
Standard Evans: Requires
(hydrolysis) or (reduction). Can be harsh on sensitive substrates. -
Subject (5-COOMe): Superior Cleavage Profile. The ester group activates the ring system. Milder nucleophiles (e.g.,
) can often cleave the auxiliary without racemizing the newly formed center.
Experimental Protocol: Titanium-Mediated Aldol
This protocol is optimized for the 5-substituted scaffold to maximize chelation control, compensating for the remote steric bulk.
Reagents:
-
Auxiliary: N-Propionyl-5-methoxycarbonyl-2-oxazolidinone (1.0 equiv)
-
Lewis Acid:
(1.05 equiv) — Crucial for chelation involving the 5-ester. -
Base: DIPEA (Hunig's Base) (1.1 equiv)
-
Electrophile: Benzaldehyde (1.1 equiv)
-
Solvent:
(Anhydrous)
Step-by-Step Workflow:
-
Enolization:
-
Cool a solution of the N-acyl auxiliary in
to . -
Add
dropwise. The solution will turn yellow/orange (formation of Ti-complex). -
Stir for 5 min, then add DIPEA dropwise. Stir at
for 1 hour. -
Checkpoint: The color typically deepens to dark red/brown, indicating quantitative enolate formation.
-
-
Aldol Addition:
-
Add Benzaldehyde dropwise at
. -
Critical: Maintain temperature below
to prevent enolate equilibration (which erodes selectivity). -
Stir for 2–4 hours. Monitor by TLC (stain with PMA or Anisaldehyde).
-
-
Quench & Workup:
-
Quench with saturated
solution. -
Warm to room temperature.[2]
-
Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc).
-
Note: The 5-substituted auxiliary products often separate less efficiently than 4-substituted analogs; use a gradient elution.
-
Visualization: Logical Pathway & Stereocontrol
The following diagram illustrates the comparative decision matrix and the mechanistic difference in the transition state.
Caption: Comparison of stereochemical induction pathways. The 4-substituted auxiliary (Green) offers superior control via proximal steric hindrance, while the 5-substituted subject (Red) offers alternative chemical access with moderate selectivity.
References
-
Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129.[3] [Link]
-
Crimmins, M. T., et al. "Asymmetric Aldol Additions: Use of Titanium Enolates of Acyl-1,3-thiazolidine-2-thiones." Journal of the American Chemical Society, 119(34), 7883–7884. [Link]
-
Ager, D. J., et al. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876. [Link]
-
Gibson, C. L., et al. "A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries."[4] Tetrahedron Letters, 39(37), 6733–6736.[4] [Link]
-
Shin, S., et al. "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction." Molecules, 22(10), 1683. [Link]
Sources
A Comparative Guide: Methyl (S)-2-oxooxazolidine-5-carboxylate vs. Catalytic Asymmetric Methods in Chiral Synthesis
A Senior Application Scientist's Perspective on Strategic Choices in Asymmetric Synthesis for Drug Development
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often confined to a single stereoisomer, rendering the other inactive or, in some cases, harmful. This guide provides an in-depth technical comparison of two prominent strategies for achieving stereocontrol: the use of a chiral building block, Methyl (S)-2-oxooxazolidine-5-carboxylate, and the application of catalytic asymmetric methods. This comparison is designed for researchers, scientists, and drug development professionals to inform strategic decisions in the synthesis of chiral molecules, particularly non-proteinogenic amino acids.
The Crossroads of Asymmetric Synthesis: Stoichiometric vs. Catalytic Control
The synthesis of single-enantiomer compounds has evolved significantly, moving from classical resolution techniques to more sophisticated and efficient asymmetric methodologies. At the forefront of these are chiral auxiliaries and catalytic methods, each with a distinct set of advantages and disadvantages.
Chiral auxiliaries , such as those derived from oxazolidinones, offer a robust and predictable method for inducing stereoselectivity.[1] These are stereogenic groups temporarily incorporated into a substrate to direct a chemical transformation in a diastereoselective manner.[1] The resulting diastereomers can then be separated, and the auxiliary cleaved to yield the desired enantiomerically pure product.[1] This approach is often favored in the early stages of drug discovery due to its reliability and the well-established protocols for a wide range of transformations.[1]
Catalytic asymmetric synthesis , on the other hand, employs a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.[2] This field is broadly divided into transition-metal catalysis, organocatalysis, and biocatalysis.[3] Catalytic methods are highly sought after for their atom economy and potential for cost-effective, large-scale production.[4]
This guide will use the synthesis of a non-proteinogenic α-amino acid as a case study to provide a detailed comparison of these two powerful approaches.
Case Study: Synthesis of an Enantiomerically Pure α-Alkyl-α-Amino Acid
Method 1: Diastereoselective Alkylation using an Oxazolidinone Auxiliary
The use of chiral oxazolidinones as auxiliaries for the asymmetric synthesis of α-amino acids is a well-established and reliable method. While specific literature examples detailing the use of Methyl (S)-2-oxooxazolidine-5-carboxylate in this exact context are limited, its structure lends itself to analogous applications as other widely used oxazolidinone auxiliaries. The following protocol is a representative example of how such a synthesis would proceed.
Reaction Principle: The chiral oxazolidinone auxiliary is first acylated with an α-haloacetic acid derivative. The resulting N-acyl oxazolidinone is then deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary, yielding the desired α-amino acid.
Experimental Protocol: Diastereoselective Alkylation
Step 1: Acylation of the Auxiliary
-
To a solution of Methyl (S)-2-oxooxazolidine-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add bromoacetyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-bromoacetyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) as a solution in THF dropwise and stir for 30 minutes to form the enolate.
-
Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq) and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Dry, concentrate, and purify the product by column chromatography to separate the diastereomers.
Step 3: Auxiliary Cleavage
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the product with diethyl ether.
-
The aqueous layer contains the chiral auxiliary which can be recovered.[5]
-
The organic layer is dried, concentrated, and the resulting amino acid is protected for further use.
Method 2: Catalytic Asymmetric Synthesis
For a direct comparison, we will consider the synthesis of the same target α-amino acid via an organocatalytic approach. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free and often milder reaction conditions.[6]
Reaction Principle: A chiral organocatalyst, such as a diarylprolinol silyl ether, is used to catalyze the enantioselective addition of a nucleophile to an electrophile. In this case, a racemic oxazolone can be used as a pronucleophile in a reaction with an α,β-unsaturated aldehyde to generate a chiral quaternary amino acid derivative with high diastereo- and enantioselectivity.[7]
Experimental Protocol: Organocatalytic Michael Addition
-
To a solution of the racemic 2-substituted oxazolone (1.2 eq) and the α,β-unsaturated aldehyde (1.0 eq) in a suitable solvent (e.g., toluene) at room temperature, add the chiral diarylprolinol silyl ether catalyst (10 mol%).
-
Stir the reaction mixture at room temperature for the specified time (typically 24-48 hours), monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantioenriched Michael adduct.
-
The resulting adduct can then be converted to the desired α-amino acid through a series of standard transformations, including reduction and hydrolysis.
Head-to-Head Performance Comparison
| Parameter | Method 1: Oxazolidinone Auxiliary | Method 2: Catalytic Asymmetric Synthesis | Rationale & Insights |
| Stereocontrol | High diastereoselectivity (often >95% de) | High enantioselectivity (often >90% ee) and good to high diastereoselectivity | The auxiliary provides a rigid chiral environment leading to excellent diastereocontrol. Catalytic methods rely on the transient formation of a chiral complex to induce enantioselectivity.[7][8] |
| Yield | Generally good to excellent over the multi-step sequence | Can be high, but is highly dependent on catalyst efficiency and substrate scope | The auxiliary method involves more steps, which can lower the overall yield.[4] Catalytic methods can be more direct but may require extensive optimization. |
| Substrate Scope | Broad and well-established for various alkylating agents | Can be broad, but often sensitive to the electronic and steric nature of the substrates[7] | Chiral auxiliary methods are known for their robustness and applicability to a wide range of substrates.[1] Catalytic systems may require fine-tuning for different substrate classes. |
| Catalyst/Auxiliary Loading | Stoichiometric (100 mol%) | Catalytic (typically 1-20 mol%) | This is the key advantage of catalytic methods, leading to higher atom economy and lower costs.[4] |
| Cost-Effectiveness | Can be high due to the cost of the auxiliary and multiple steps | Potentially high due to the cost of the catalyst, but can be more economical at scale | While the initial investment in a catalyst can be high, its low loading and potential for recycling make it more cost-effective for large-scale production.[9] |
| Purification | Separation of diastereomers by chromatography or crystallization | Separation of the product from the catalyst and byproducts | The separation of diastereomers in the auxiliary method can sometimes be easier than removing trace amounts of a metal catalyst.[1] |
| Scalability | Feasible, but waste generation can be an issue | Highly scalable and preferred for industrial processes | The lower waste generation and higher throughput of catalytic processes make them more suitable for manufacturing.[9] |
| Auxiliary/Catalyst Recycling | Possible, but requires an additional recovery step | Can be challenging, especially for homogeneous catalysts | The recovery and reuse of chiral auxiliaries are crucial for improving the sustainability of this method.[5][10] Catalyst recycling is a major area of research to improve the green credentials of catalytic processes. |
Visualizing the Workflows
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow of a chiral auxiliary-based synthesis.
Workflow for Catalytic Asymmetric Synthesis
Caption: Simplified mechanism of stereocontrol.
Stereocontrol in Organocatalysis
In the case of the diarylprolinol silyl ether catalyzed reaction, the catalyst forms a chiral iminium ion with the α,β-unsaturated aldehyde. This activation lowers the LUMO of the aldehyde and the bulky substituents on the catalyst create a chiral environment that directs the nucleophilic attack of the oxazolone enolate to one face of the iminium ion.
Caption: Simplified organocatalytic cycle.
Conclusion and Future Perspectives
The choice between using a chiral building block like Methyl (S)-2-oxooxazolidine-5-carboxylate and employing a catalytic asymmetric method is a strategic decision that depends on several factors, including the stage of development, the complexity of the target molecule, scalability requirements, and cost considerations.
Chiral auxiliary-based methods offer a reliable and predictable route to enantiomerically pure compounds, making them particularly valuable in the early, exploratory phases of research and development where obtaining material for biological testing is the primary goal. The ability to separate diastereomers provides a straightforward path to high enantiopurity. [1]Innovations in continuous flow chemistry are also addressing the traditional drawbacks of stoichiometric auxiliaries by enabling their efficient recycling, thus improving the overall atom and step economy. [10][11] Catalytic asymmetric methods represent the state-of-the-art for efficient and sustainable chemical synthesis. [2]Their high atom economy, low waste generation, and potential for high throughput make them the preferred choice for large-scale manufacturing in the pharmaceutical industry. [9]The ongoing development of new catalysts with broader substrate scopes and higher efficiencies continues to expand the applicability of this powerful technology. [12] Ultimately, a thorough evaluation of both approaches is essential for any given synthetic challenge. For drug development professionals, a hybrid approach may be the most effective strategy: utilizing the reliability of chiral auxiliaries for initial compound synthesis and proof-of-concept studies, followed by the development of a more efficient and scalable catalytic process for commercial production. The continuous evolution of both methodologies ensures that chemists have an ever-expanding toolkit to tackle the synthesis of complex chiral molecules that are vital for advancing medicine and technology.
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Chiral Amino Acids Synthesis. (n.d.). Retrieved from [Link]
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Organocatalytic Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids and Derivatives. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). Hungarian Journal of Industry and Chemistry. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (S)-2-oxooxazolidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, chiral building blocks such as Methyl (S)-2-oxooxazolidine-5-carboxylate are indispensable.[][2] Their precise three-dimensional structure is fundamental to the development of safe and effective pharmaceuticals, allowing for the synthesis of enantiomerically pure compounds that maximize therapeutic effects while minimizing potential side effects.[2][3] However, the novel functionalities that make these molecules valuable can also present unique safety challenges.
This guide provides essential, immediate safety and logistical information for handling Methyl (S)-2-oxooxazolidine-5-carboxylate. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded, field-proven insights.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Methyl (S)-2-oxooxazolidine-5-carboxylate is classified as an irritant.[4][5] Based on available safety data sheets (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] The causality behind these hazards lies in the molecule's chemical reactivity and its ability to interact with biological tissues. The oxazolidinone core, a privileged structure in medicinal chemistry, and the reactive carboxylate group can lead to localized inflammatory responses upon contact.
Understanding this is the first step in a robust safety protocol. A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the experimental procedures involved, and the potential for aerosolization.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum PPE requirements for handling Methyl (S)-2-oxooxazolidine-5-carboxylate. The selection of specific PPE should always be guided by a site-specific risk assessment.
| Protection Type | Required PPE | Rationale and Key Considerations |
| Hand Protection | Nitrile or neoprene gloves (powder-free) | Provides a chemical-resistant barrier to prevent skin contact.[6] Powder-free gloves are recommended to avoid aerosolization of the compound.[7] For prolonged or high-risk procedures, double gloving is advised.[7] Gloves should be changed regularly, with recommendations typically ranging from every 30 to 60 minutes, or immediately if contamination is suspected.[7] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[8][9] A face shield may be required in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat or disposable gown | Prevents contamination of personal clothing and skin.[6] For larger quantities or procedures with a higher risk of spills, a chemically resistant apron or gown should be considered. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | Essential to minimize the inhalation of dust or aerosols, which can cause respiratory tract irritation.[4][9] For situations where ventilation is inadequate or when handling large quantities, a fit-tested NIOSH-approved respirator (e.g., N95 or higher) may be necessary.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe laboratory environment.
Preparation and Donning PPE
The following diagram outlines the correct sequence for putting on your personal protective equipment.
Handling the Compound
-
Work in a Designated Area: All handling of Methyl (S)-2-oxooxazolidine-5-carboxylate should be performed in a well-ventilated chemical fume hood.[8]
-
Avoid Creating Dust: Handle the solid material carefully to minimize the generation of dust.
-
Use Appropriate Tools: Use spatulas and other tools appropriate for the scale of work to avoid spills.
-
Keep Containers Closed: Keep the container tightly closed when not in use.[8][10]
-
Immediate Spill Cleanup: In the event of a spill, follow your laboratory's established spill response procedure. This typically involves absorbing the material with an inert absorbent, placing it in a sealed container for disposal, and thoroughly cleaning the affected area.
Doffing PPE and Decontamination
The removal of PPE is a critical step to prevent cross-contamination.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
